(R)-4-Isopropyloxazolidine-2-thione
Description
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Properties
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRDXQWBLPPFPN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583374 | |
| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217463-35-8 | |
| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-4-Isopropyloxazolidine-2-thione from (R)-Valinol
Abstract
(R)-4-Isopropyloxazolidine-2-thione is a cornerstone chiral auxiliary in modern asymmetric synthesis, prized for its ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its efficacy is particularly notable in the construction of complex chiral molecules, a critical task for professionals in pharmaceutical and agrochemical research and development. This guide provides a comprehensive overview of the principal synthetic route to this auxiliary, beginning with the commercially available and enantiopurified amino alcohol, (R)-valinol. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful, high-yielding synthesis.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The biological activity of many pharmaceutical agents is intrinsically linked to their stereochemistry. Consequently, the ability to synthesize a specific enantiomer of a chiral molecule is of paramount importance. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a desired stereoisomer with high selectivity.
Among the most successful and widely adopted chiral auxiliaries are the oxazolidinone- and oxazolidinethione-based scaffolds. The this compound, derived from the natural amino acid (R)-valine, offers a robust and predictable platform for stereoselective transformations such as aldol additions, alkylations, and acylations. The isopropyl group provides a crucial steric directing effect, effectively shielding one face of the reactive enolate, while the thione group (C=S) offers unique reactivity and crystallinity compared to its oxo-analog. The optical purity of these auxiliaries is crucial for their function.[1]
This guide focuses on the most direct and reliable synthesis of this compound from (R)-valinol, a method valued for its operational simplicity and scalability.
Core Synthesis: Mechanism and Strategy
The formation of the oxazolidine-2-thione ring from a 1,2-amino alcohol is a cyclization reaction that hinges on the sequential nucleophilic attack of the amine and alcohol functionalities onto a suitable thiocarbonylating agent.[2] For this synthesis, 1,1'-Thiocarbonyldiimidazole (TCDI) is the reagent of choice due to its high reactivity, safety (compared to alternatives like thiophosgene), and the convenient removal of its imidazole byproduct during aqueous work-up.
The reaction proceeds via a two-step intramolecular cyclization mechanism:
-
Initial Nucleophilic Attack: The primary amine of (R)-valinol, being the more potent nucleophile, attacks the electrophilic carbon of TCDI. This step forms a highly reactive N-thiocarbonylimidazole intermediate and displaces one molecule of imidazole.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then acts as an intramolecular nucleophile, attacking the same thiocarbonyl carbon. This attack closes the five-membered ring and displaces the second molecule of imidazole, yielding the stable this compound product.
The stereocenter at C4, derived from (R)-valinol, remains unperturbed throughout this process, ensuring a complete transfer of chirality to the final product.
Reaction Mechanism Overview
Caption: The two-step mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.
Materials and Reagents:
-
(R)-Valinol
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (R)-valinol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Scientist's Insight: Using an anhydrous solvent is critical to prevent the hydrolysis of TCDI. Cooling the reaction controls the initial exotherm and minimizes potential side reactions.
-
-
Reagent Addition: To the cooled solution, add TCDI (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Scientist's Insight: A slight excess of TCDI ensures full conversion of the starting material. The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), observing the consumption of the valinol spot and the appearance of a new, less polar product spot.
-
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Scientist's Insight: The acidic wash removes the imidazole byproduct and any unreacted TCDI. The bicarbonate wash neutralizes any residual acid, and the brine wash aids in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow solid or oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is generally effective. The product is often a distinct yellow-colored solid, which aids in tracking during chromatography.
-
Scientist's Insight: Proper packing and loading of the column are essential for achieving high purity. Fractions should be collected and analyzed by TLC to identify and combine those containing the pure product.
-
-
Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a crystalline solid. Dry the product under high vacuum to remove any residual solvent. The product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, mp, and optical rotation).
Summary of Key Reaction Parameters
The efficiency of the synthesis can be influenced by several factors. The table below summarizes typical conditions and expected outcomes.
| Parameter | Typical Specification | Rationale & Notes |
| Thiocarbonylating Agent | 1,1'-Thiocarbonyldiimidazole (TCDI) | High reactivity, safer alternative to thiophosgene. Byproduct (imidazole) is easily removed by acid wash. |
| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic, good solubility for reactants, and easily removed. Tetrahydrofuran (THF) can also be used. |
| Stoichiometry (TCDI) | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the limiting reagent, (R)-valinol. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm of the first step. The reaction proceeds smoothly at room temperature. |
| Reaction Time | 3 - 5 hours | Typically sufficient for full conversion. Monitor by TLC for confirmation. |
| Purification Method | Flash Column Chromatography (Silica Gel) | Highly effective for separating the product from non-polar impurities and baseline material. |
| Typical Yield | > 90% | The reaction is generally high-yielding when performed under anhydrous conditions with pure reagents. |
Experimental Workflow Visualization
The following diagram outlines the logical progression of the synthesis from setup to final product characterization.
Caption: A streamlined workflow for the synthesis and purification of the chiral auxiliary.
Conclusion
The synthesis of this compound from (R)-valinol using 1,1'-thiocarbonyldiimidazole is a robust, efficient, and highly reliable method for producing this invaluable chiral auxiliary. The procedure's success relies on careful control of reaction conditions, particularly temperature and the exclusion of moisture, followed by a straightforward purification sequence. By adhering to the principles and protocol outlined in this guide, researchers and drug development professionals can confidently access multi-gram quantities of this key stereodirecting agent, enabling the advancement of complex, enantioselective synthetic campaigns.
References
- Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a804157h]
- Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568600/]
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298517/]
- Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient route to air stable copper and gold complexes for asymmetric catalysis. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc01550a]
- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [URL: https://www.mdpi.com/2304-6740/10/1/10]
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/16/177]
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2953]
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842055/]
Sources
A Technical Guide to Stereocontrol with (R)-4-Isopropyloxazolidine-2-thione: Mechanism and Application
Abstract
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex molecular architectures. Chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters with high fidelity. This technical guide provides an in-depth examination of the (R)-4-isopropyloxazolidine-2-thione, a powerful chiral auxiliary derived from (R)-valinol. We will explore the foundational principles governing its stereodirecting influence, focusing on the mechanistic underpinnings of enolate formation and subsequent diastereoselective alkylation and aldol reactions. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only theoretical models but also field-proven experimental protocols and comparative insights into its performance.
Introduction: The Role of Sulfur-Containing Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans oxazolidinones, introduced in the 1980s, revolutionized asymmetric synthesis by providing a predictable and highly effective means of controlling the stereochemistry of enolate reactions.[1][2] The corresponding sulfur-containing analogs, such as oxazolidine-2-thiones and thiazolidine-2-thiones, have since emerged as popular and, in some cases, superior alternatives.[2][3]
The replacement of the endocyclic oxygen or the exocyclic carbonyl oxygen with sulfur imparts distinct chemical properties. Notably, N-acyl oxazolidinethiones and thiazolidinethiones often exhibit enhanced crystallinity, aiding in purification, and the N-acyl bond can be cleaved under milder or more versatile conditions compared to their oxazolidinone counterparts.[2] This guide focuses specifically on this compound, an auxiliary derived from the readily available chiral pool amino acid, valine. Its bulky isopropyl group provides a well-defined steric environment crucial for enforcing high levels of facial selectivity in reactions at the α-carbon of an attached acyl chain.
Synthesis of the Chiral Auxiliary
The reliable application of a chiral auxiliary begins with its efficient and enantiopure synthesis. This compound is prepared from the corresponding β-amino alcohol, (R)-valinol, which is typically obtained by the reduction of the amino acid (R)-valine. The cyclization is achieved by reacting the amino alcohol with a thiocarbonyl transfer reagent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar sulfur-containing auxiliaries.[3][4]
Materials:
-
(R)-Valinol
-
Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Triethylamine (Et₃N) or a suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-valinol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of thiophosgene (1.1 eq.) in anhydrous DCM dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C. Alternative: If using TCDI, it can be added portion-wise as a solid.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid.
Mechanism of Stereocontrol: The Foundation of Asymmetric Induction
The stereodirecting power of the this compound auxiliary hinges on its ability to control two key factors: the geometry of the enolate formed and the facial selectivity of the subsequent electrophilic attack. This is achieved through a combination of steric hindrance and chelation with a Lewis acid.
Acylation of the Auxiliary
The first step in utilizing the auxiliary is its attachment to a prochiral carboxylic acid derivative. This is typically achieved by deprotonating the auxiliary's N-H with a strong base followed by quenching with an acyl chloride.
Experimental Protocol: N-Propionylation of this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.05 eq., as a solution in hexanes) dropwise. Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Acylation: Add propionyl chloride (1.1 eq.) dropwise to the solution.
-
Reaction & Work-up: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield N-propionyl-(R)-4-isopropyloxazolidine-2-thione.
Formation of the Z-Enolate and the Transition State Model
For many reactions, particularly aldol additions, the formation of a geometrically pure Z-enolate is crucial for achieving high diastereoselectivity. This is typically accomplished using a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered amine base like diisopropylethylamine (DIPEA).
The generally accepted model for stereocontrol in these systems is an adaptation of the Zimmerman-Traxler model for Evans auxiliaries.[1][5][6] The Lewis acid coordinates to both the N-acyl carbonyl oxygen and the thione sulfur, creating a rigid, chelated structure. The bulky isopropyl group at the C4 position effectively blocks one face of the molecule (the Si face). Deprotonation with a hindered base occurs at the α-carbon, leading to the formation of a Z-enolate to minimize steric interactions.
The incoming electrophile (e.g., an aldehyde in an aldol reaction) then coordinates to the Lewis acid and approaches the enolate from the less sterically hindered face (the Re face), away from the C4 isopropyl group. This controlled trajectory dictates the absolute stereochemistry of the newly formed stereocenters.
Figure 2. Divergent stereochemical pathways in aldol reactions.
Cleavage of the Chiral Auxiliary
A critical final step is the removal of the auxiliary to reveal the chiral product without racemization of the newly formed stereocenter. The N-acyl thione linkage offers versatile cleavage options.
Experimental Protocols for Auxiliary Cleavage
The choice of reagent dictates the functional group obtained from the N-acyl moiety.
Protocol 5.1: Cleavage to a Chiral Carboxylic Acid
-
Reagents: Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Procedure: Dissolve the N-acyl thione adduct (1.0 eq.) in a mixture of THF and water (e.g., 3:1) and cool to 0 °C. Add aqueous hydrogen peroxide (4.0 eq.) followed by aqueous LiOH (2.0 eq.). Stir vigorously at 0 °C for 1-4 hours. After completion, quench with an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 5.2: Cleavage to a Chiral Primary Alcohol
-
Reagents: Lithium borohydride (LiBH₄).
-
Procedure: Dissolve the N-acyl thione adduct (1.0 eq.) in anhydrous diethyl ether or THF at 0 °C. Add LiBH₄ (2.0-3.0 eq.) portion-wise. Stir at 0 °C to room temperature until the reaction is complete (monitor by TLC). Carefully quench the reaction with saturated aqueous Rochelle's salt (potassium sodium tartrate) solution and stir until two clear layers form. Separate the layers and extract the aqueous phase. The combined organic layers contain the desired primary alcohol.
Protocol 5.3: Cleavage to a Chiral Methyl Ester
-
Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).
-
Procedure: Dissolve the N-acyl thione adduct in anhydrous methanol at 0 °C. Add a solution of sodium methoxide (1.2 eq.) in methanol. Stir the reaction at 0 °C for 30-60 minutes. Quench with saturated aqueous NH₄Cl and extract the methyl ester product.
The milder conditions often required for the cleavage of thione-based auxiliaries compared to their oxazolidinone counterparts represent a significant practical advantage, particularly for sensitive substrates.
Conclusion
This compound stands as a highly effective and versatile chiral auxiliary for modern asymmetric synthesis. Its utility is grounded in a predictable mechanism of stereocontrol, where the bulky isopropyl substituent directs the formation of a Z-enolate and subsequent facial-selective attack by electrophiles. The ability to tune the diastereochemical outcome of aldol reactions by simply modifying the Lewis acid and reaction conditions adds a significant layer of strategic flexibility. Combined with straightforward synthesis from the chiral pool and versatile, often mild, cleavage protocols, this auxiliary provides researchers with a powerful tool for the construction of enantiomerically pure molecules. This guide has outlined the core principles, mechanistic models, and key experimental procedures to enable its effective application in a research and development setting.
References
- Crimmins, M. T., & King, B. W. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902.
-
Myers, A. G. (n.d.). Stereoselective, Directed Aldol Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Sreenithya, A., & Sunoj, R. B. (2012). Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. Organic Letters, 14(22), 5748–5751.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
-
OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]
- Morales-Nava, R., Fernández-Zertuche, M., & Ordóñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8814.
-
ResearchGate. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]
- Palomo, C., et al. (2015). Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. Organic Letters, 17(14), 3540–3543.
- Sammakia, T., & Latham, H. A. (1996). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. The Journal of Organic Chemistry, 61(6), 1932–1935.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4159984A - Reductive cleavage of oxazolidine compounds - Google Patents [patents.google.com]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
discovery and development of oxazolidinethione chiral auxiliaries
An In-Depth Technical Guide to the Discovery and Development of Oxazolidinethione Chiral Auxiliaries
Introduction: Building on a Legacy of Stereocontrol
In the field of asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor; they are chiral molecules temporarily attached to a substrate to direct a chemical reaction, leading to the formation of a specific stereoisomer.[1][2] After the transformation, the auxiliary is removed, having imparted its chirality to the product.[2]
The landscape of asymmetric synthesis was profoundly shaped by the pioneering work of David A. Evans and his development of oxazolidinone auxiliaries. These auxiliaries, derived from readily available amino acids, provided a reliable and highly predictable method for controlling stereochemistry in fundamental carbon-carbon bond-forming reactions like alkylations and aldol additions.[1][3][4][5]
This guide provides a comprehensive overview of the synthesis, mechanistic principles, and application of oxazolidinethione chiral auxiliaries, offering field-proven insights for researchers in organic synthesis and drug development.
Synthesis: From Amino Acids to High-Fidelity Auxiliaries
The most common and practical route to oxazolidinethione auxiliaries begins with the chiral pool—specifically, α-amino acids.[9] The general strategy involves the reduction of the amino acid to its corresponding β-amino alcohol, which is then cyclized to form the heterocyclic core.[3] This method ensures that the stereocenter from the natural amino acid is transferred directly to the auxiliary.
While traditional methods are effective, modern advancements such as microwave-assisted synthesis can significantly shorten reaction times and improve overall yields.[3][4]
Detailed Protocol: Synthesis of (S)-4-Isopropyl-1,3-oxazolidine-2-thione from L-Valine
A widely used oxazolidinethione is derived from L-valine, prized for the stereocontrol imparted by its bulky isopropyl group. The synthesis is robust and scalable.[3][6]
Step 1: Reduction of L-Valinol Methyl Ester to (S)-2-Amino-3-methyl-1-butanol (L-Valinol) This step converts the carboxylic acid functionality of the amino acid into a primary alcohol, providing the necessary 1,2-amino alcohol scaffold for cyclization.
Step 2: Cyclization with Carbon Disulfide The amino alcohol is treated with carbon disulfide (CS₂) in the presence of a base to form the oxazolidinethione ring.[4] Thiophosgene can also be used as a cyclizing agent.[3]
-
Materials: (S)-2-Amino-3-methyl-1-butanol (L-Valinol), Potassium Carbonate (K₂CO₃), Carbon Disulfide (CS₂), solvent (e.g., Ethanol).
-
Procedure:
-
To a stirred solution of L-Valinol in ethanol, add an equimolar amount of potassium carbonate.
-
Add carbon disulfide (approx. 1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (S)-4-isopropyl-1,3-oxazolidine-2-thione as a white crystalline solid.[4]
-
Workflow Visualization: Synthesis of Oxazolidinethione Auxiliaries
Caption: General synthetic route from α-amino acids to oxazolidinethione chiral auxiliaries.
Mechanism of Stereocontrol: The Art of Facial Shielding
The remarkable stereoselectivity achieved with oxazolidinethione auxiliaries stems from the formation of a rigid, well-defined transition state. The process is governed by chelation and steric hindrance.
-
Enolate Formation and Chelation: The N-acylated auxiliary is treated with a Lewis acid (commonly titanium tetrachloride, TiCl₄, or tin(II) triflate, Sn(OTf)₂) and a hindered base.[6][7] This generates a metal enolate where the Lewis acid coordinates to both the carbonyl oxygen (or thiocarbonyl sulfur) and the oxygen of the acyl group. This chelation creates a rigid, planar five- or six-membered ring structure.
-
The Zimmerman-Traxler Transition State: In aldol reactions, this rigid enolate reacts with an aldehyde via a six-membered, chair-like Zimmerman-Traxler transition state.[1] The substituents of the reacting partners arrange themselves to minimize steric strain, primarily avoiding 1,3-diaxial interactions.
-
Steric Shielding: The key to asymmetric induction is the bulky substituent at the C4 position of the auxiliary (e.g., the isopropyl group from valine). This group effectively blocks one face of the planar enolate. Consequently, the incoming electrophile (e.g., an aldehyde) is forced to approach from the less sterically hindered face, ensuring a highly predictable stereochemical outcome.
A Paradigm Shift: Controlling Diastereoselectivity
Visualization: The Chelated Transition State
Caption: Model of the Lewis acid-chelated transition state directing asymmetric induction.
Key Applications in Asymmetric Synthesis
Oxazolidinethiones excel in a variety of fundamental C-C bond-forming reactions, establishing them as indispensable tools in the synthesis of complex molecules.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis, and oxazolidinethiones provide exceptional control.
-
Acetate Aldol Reactions: This is a standout application. Traditional oxazolidinones often give poor to moderate diastereoselection in acetate aldol additions. In contrast, titanium enolates of N-acetyl oxazolidinethiones consistently deliver very high levels of diastereoselectivity (often >95:5 dr), making them the method of choice for this transformation.[6][7]
-
Propionate Aldol Reactions: As previously discussed, these auxiliaries provide access to both "Evans" and "non-Evans" syn aldol adducts with excellent stereocontrol, simply by modifying the reaction conditions.[6][10]
Detailed Protocol: TiCl₄-Mediated Acetate Aldol Reaction
-
Materials: N-acetyl-(S)-4-isopropyl-1,3-oxazolidine-2-thione, Titanium(IV) chloride (TiCl₄), (-)-Sparteine, Aldehyde, dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-acetyl oxazolidinethione in dry DCM under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise and stir for 5 minutes.
-
Add (-)-Sparteine (1.2 eq) dropwise. The solution should turn a deep color. Stir for 30 minutes to ensure complete enolate formation.
-
Add the desired aldehyde (1.5 eq) dropwise and stir the reaction at -78 °C, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired aldol adduct.[6]
-
Asymmetric Alkylation
Similar to their oxazolidinone cousins, N-acylated oxazolidinethiones can be deprotonated to form a nucleophilic enolate, which then reacts with electrophiles like alkyl halides.[12][13] The steric bulk of the C4 substituent again directs the alkylation to the opposite face, creating a new stereocenter with high fidelity.[13]
| Reaction Type | Aldehyde | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Acetate Aldol | Isobutyraldehyde | TiCl₄, (-)-sparteine, NMP, -78 °C | 99:1 | 85 | [6] |
| Acetate Aldol | Benzaldehyde | TiCl₄, (-)-sparteine, NMP, -78 °C | 97:3 | 81 | [6] |
| Acetate Aldol | 3-Phenylpropanal | TiCl₄, (-)-sparteine, NMP, -78 °C | 98:2 | 92 | [6] |
| Propionate Aldol ("Evans Syn") | Isobutyraldehyde | TiCl₄, 2.1 eq (-)-sparteine, -78 °C | >99:1 | 95 | [10] |
| Propionate Aldol ("Non-Evans Syn") | Isobutyraldehyde | TiCl₄, 1.05 eq (-)-sparteine, 0 °C | 97:3 | 86 | [10] |
Cleavage of the Auxiliary: Releasing the Chiral Product
The final and critical step in any auxiliary-based synthesis is the removal of the auxiliary to reveal the chiral product.[2][14] The conditions must be chosen carefully to avoid epimerization of the newly formed stereocenter. The sulfur-containing auxiliaries often provide an advantage here, as they can sometimes be cleaved under milder conditions than oxazolidinones.[3][4]
A variety of protocols exist, allowing for the conversion of the acylated auxiliary into different functional groups.
-
To generate Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is the most common method.[2][14][15]
-
To generate Primary Alcohols: Reductive cleavage using strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[14]
-
To generate Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can stop the reduction at the aldehyde oxidation state.[10][14]
-
To generate Esters: Transesterification with a sodium or magnesium alkoxide (e.g., NaOMe in MeOH) yields the corresponding ester.[14]
Detailed Protocol: Hydrolytic Cleavage to a Carboxylic Acid
-
Materials: N-acyl oxazolidinethione adduct, Tetrahydrofuran (THF), water, 30% Hydrogen Peroxide (H₂O₂), Lithium Hydroxide (LiOH).
-
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C.
-
Add aqueous hydrogen peroxide (4 eq) dropwise, followed by an aqueous solution of LiOH (2 eq).
-
Stir the reaction vigorously at 0 °C, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Acidify the mixture with HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent. The desired carboxylic acid will be in the organic phase, while the recovered water-soluble auxiliary can often be retrieved from the aqueous phase.
-
Dry and concentrate the organic layer to yield the crude carboxylic acid, which can be purified further if necessary.[2][15]
-
Workflow Visualization: Auxiliary Cleavage Pathways
Caption: Common methods for cleaving the oxazolidinethione auxiliary to yield diverse products.
Conclusion
Oxazolidinethione chiral auxiliaries represent a significant evolution from the foundational oxazolidinone systems. They are easily prepared, provide a high and predictable degree of diastereoselectivity, and are readily removed. Their superior performance in challenging acetate aldol reactions and the unique ability to tune diastereoselectivity in propionate aldol reactions have solidified their position as essential tools for the modern synthetic chemist. For researchers and professionals in drug development, these auxiliaries offer a reliable and versatile strategy for the construction of complex, enantiomerically pure molecules that are the bedrock of new medicines and materials.[7]
References
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Hodge, M. B., & Olivo, H. F. (2004). Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Organic Letters, 6(13), 2185–2187. Available at: [Link]
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Flores-Conde, M. I., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(7), 5898-5906. Available at: [Link]
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Kim, H., et al. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 21(10), 1362. Available at: [Link]
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Olivo, H. F. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2). Available at: [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link]
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Flores-Conde, M. I., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH, Available at: [Link]
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Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777. Available at: [Link]
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Wipf, P., & Ribe, S. (2000). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 65(21), 7184-7188. Available at: [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2022). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. figshare. Available at: [Link]
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Wipf, P., & Ribe, S. (1998). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 1(9), 1503-1505. Available at: [Link]
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Wipf, P., & Ribe, S. (2000). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 65(21), 7184-8. Available at: [Link]
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Crimmins, M. T. (2007). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 10(6), 495-509. Available at: [Link]
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Heravi, M. M., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Tetrahedron, 81, 131928. Available at: [Link]
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Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia. Available at: [Link]
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Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. Available at: [Link]
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Pelter, M. W., & Hilfiker, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(11), 1541. Available at: [Link]
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Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Comprehensive Chirality, 19-41. Available at: [Link]
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Crimmins, M. T. (2004). Crimmins thiazolidinethione aldolization. ResearchGate. Available at: [Link]
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Crimmins, M., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Semantic Scholar. Available at: [Link]
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Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Semantic Scholar. Available at: [Link]
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Heravi, M. M., et al. (2020). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]
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Heravi, M. M., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF. ResearchGate. Available at: [Link]
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Nagao, Y., et al. (1985). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 50(21), 4072-4074. Available at: [Link]
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Maloney, K. M., et al. (2017). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. Available at: [Link]
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Maloney, K. M., et al. (2017). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. Available at: [Link]
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de Oliveira, H. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(1), 1545-1559. Available at: [Link]
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Hodge, M. B., & Olivo, H. F. (2004). Stereoselective Aldol Additions of Titanium Enolates of N-Acetyl-4-isopropyl-thiazolidinethione. | Request PDF. ResearchGate. Available at: [Link]
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Olivo, H. F., & Hemenway, M. S. (2003). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions | Request PDF. ResearchGate. Available at: [Link]
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Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. Available at: [Link]
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Crimmins, M. T., & DeBaillie, A. C. (2006). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary | Request PDF. ResearchGate. Available at: [Link]
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Heravi, M. M., et al. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Zenodo. Available at: [Link]
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Hodge, M. B., & Olivo, H. F. (2004). Stereoselective aldol additions of titanium enolates of N-acetyl-4-isopropyl-thiazolidinethione. Sci-Hub. Available at: [Link]
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A Guide to Asymmetric Synthesis Using Chiral Auxiliaries: Principles, Protocols, and Strategic Application
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of drug development, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and function. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the two non-superimposable mirror-image forms (enantiomers) of a chiral molecule. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, dangerously toxic. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[1][2][3]
While several strategies exist to achieve this stereocontrol—including leveraging the "chiral pool" of naturally occurring molecules, chiral catalysis, and resolution—the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[4][5] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, inducing the formation of a new stereocenter with a specific configuration.[1][6] After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse.[6]
This guide provides an in-depth exploration of the principles and practice of auxiliary-mediated asymmetric synthesis. We will delve into the mechanistic underpinnings of stereocontrol, survey the most influential classes of auxiliaries, provide detailed experimental protocols, and discuss the strategic considerations essential for their successful application in research and development.
The Ideal Chiral Auxiliary: A Chemist's Wishlist
The utility of a chiral auxiliary is measured against a set of demanding criteria. An ideal auxiliary should be:
-
Readily available and inexpensive in both enantiomeric forms.
-
Easily attached to the substrate under mild conditions to form a stable adduct.
-
Capable of inducing high levels of diastereoselectivity in the key bond-forming reaction.
-
Easily removed from the product under mild conditions that do not compromise the newly formed stereocenter.
-
Recoverable in high yield for recycling, enhancing process economy.[6]
General Workflow of Auxiliary-Mediated Synthesis
The core logic of this strategy follows a straightforward, powerful sequence: attachment, stereoselective reaction, and cleavage. This process converts a prochiral substrate into an enantiomerically enriched product by passing through a diastereomeric intermediate.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Pillar 1: Foundational Classes of Chiral Auxiliaries
The success of this field is built upon the development of several classes of auxiliaries, each with a distinct mechanism of action and a preferred domain of application. We will focus on three of the most influential and widely adopted systems.
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans and his group in the early 1980s, chiral oxazolidinones are arguably the most versatile and reliable auxiliaries for the asymmetric synthesis of chiral carboxylic acid derivatives.[1][4][7] Derived from readily available amino alcohols like valinol and phenylalaninol, they have been instrumental in countless total syntheses of complex natural products.[7][8]
Mechanism of Stereocontrol: The power of Evans' auxiliaries lies in their ability to direct the formation of geometrically defined (Z)-enolates upon deprotonation of the corresponding N-acyl imide. The Lewis basic carbonyl oxygens of the imide chelate to a metal cation (e.g., Li⁺, Na⁺, or Bu₂B⁺), creating a rigid, planar five-membered ring. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively shields one face of the enolate. This steric blockade forces an incoming electrophile to approach from the opposite, less-hindered face, resulting in exceptionally high diastereoselectivity.[8][9][10][11]
Caption: Stereocontrol via a rigid, chelated (Z)-enolate in Evans' alkylation.
Primary Applications:
-
Asymmetric Alkylations: Formation of α-substituted chiral carboxylic acids.[12]
-
Asymmetric Aldol Reactions: Highly diastereoselective synthesis of syn- or anti-aldol products, depending on the choice of Lewis acid. The boron-mediated reaction is particularly famous for producing "Evans-syn" adducts.[1][7][10][13]
-
Other Reactions: Conjugate additions, aminations, and Diels-Alder reactions.[4]
Data Summary: Diastereoselectivity in Evans' Asymmetric Alkylation
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| Benzyl bromide | NaHMDS | >99:1 | 92 |
| Allyl iodide | NaHMDS | 98:2 | 85 |
| Methyl iodide | LDA | >99:1 | 94 |
| Isopropyl iodide | NaHMDS | 97:3 | 78 |
Data are representative and compiled from various sources including[9][12].
Myers' Pseudoephedrine Amides: A Practical Powerhouse
Developed by Andrew G. Myers, pseudoephedrine serves as an exceptionally practical and effective chiral auxiliary.[14][15] Derived from an inexpensive, naturally occurring alkaloid, it is used to synthesize chiral carboxylic acids, alcohols, aldehydes, and ketones.[15][16]
Mechanism of Stereocontrol: An N-acyl derivative of pseudoephedrine (a tertiary amide) is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1] The lithium cation coordinates intramolecularly to both the amide carbonyl oxygen and the hydroxyl group, forming a rigid six-membered ring chelate. This locks the enolate into a specific conformation. The methyl group on the auxiliary effectively blocks one face, directing the electrophile to the other.[1] The addition of lithium chloride is often crucial, as it breaks up LDA aggregates and promotes the formation of the reactive monomeric enolate, leading to cleaner and faster reactions.[14][17]
Key Advantages:
-
High Diastereoselectivity: Routinely provides d.r. > 99:1.
-
Broad Substrate Scope: Effective even with less reactive alkyl halides.[14]
-
Quaternary Centers: Particularly adept at the construction of challenging α,α-disubstituted (quaternary) stereocenters.[18][19]
-
Crystalline Products: The amide intermediates are often highly crystalline, facilitating purification by recrystallization.[18][19]
A Note on Regulation and the Rise of Pseudoephenamine: Due to the use of pseudoephedrine in the illicit synthesis of methamphetamine, its sale is heavily regulated.[1][18] To circumvent this, the Myers group developed pseudoephenamine, which performs as well or better than pseudoephedrine and is not a controlled substance.[18][19]
Enders' SAMP/RAMP Hydrazones: Mastering Ketone and Aldehyde Alkylation
While Evans and Myers auxiliaries excel with carboxylic acid derivatives, the asymmetric α-alkylation of simple ketones and aldehydes requires a different approach. This challenge was masterfully solved by Dieter Enders and his group through the development of SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and its enantiomer RAMP.[20]
The Three-Step Workflow: The Enders method is a sequential three-step process:[20][21]
-
Hydrazone Formation: The ketone or aldehyde is condensed with SAMP or RAMP to form a chiral hydrazone.
-
Deprotonation and Alkylation: The hydrazone is deprotonated with LDA to form a rigid, internally chelated azaenolate. The lithium cation is coordinated to the nitrogen and the methoxy oxygen, forcing a specific geometry.[22] The bulky pyrrolidine ring then directs the incoming electrophile to the opposite face.
-
Cleavage: The alkylated hydrazone is cleaved, typically by ozonolysis or hydrolysis, to regenerate the α-alkylated ketone or aldehyde and release the auxiliary.[20]
Caption: The sequential workflow of the Enders SAMP/RAMP hydrazone method.
This method provides virtually complete asymmetric induction for a wide range of acyclic ketones and aldehydes, making it a cornerstone of stereoselective synthesis.[21]
Pillar 2: The Critical Step – Auxiliary Cleavage
The successful application of a chiral auxiliary hinges on the final step: its removal. The choice of cleavage method is dictated by the desired functional group in the final product. A poorly chosen method can lead to low yields, racemization, or undesired side reactions.
Summary of Common Cleavage Protocols for N-Acyl Oxazolidinones
| Desired Product | Reagent(s) | Solvent(s) | Temp (°C) | Typical Yield (%) | Ref. |
|---|---|---|---|---|---|
| Carboxylic Acid | LiOH, H₂O₂ | THF / H₂O | 0 to 25 | 85 - 95 | [23][24][25] |
| Primary Alcohol | LiBH₄ | THF, H₂O | 0 to 25 | 80 - 95 | [23][24] |
| Primary Alcohol | LiAlH₄ | THF | 0 to 65 | 85 - 98 | [23][24] |
| Aldehyde | DIBAL-H | CH₂Cl₂ | -78 | 75 - 90 | [23][24] |
| Methyl Ester | NaOMe | MeOH | 0 to 25 | ~90 |[23] |
Causality Behind Experimental Choices: The Case of LiOH/H₂O₂ Simple hydrolysis with lithium hydroxide (LiOH) alone is often unselective. The hydroxide can attack either the desired exocyclic (imide) carbonyl or the endocyclic (carbamate) carbonyl, leading to ring-opening of the auxiliary and a mixture of products.[4][26] The addition of hydrogen peroxide (H₂O₂) is the key. The hydroperoxide anion (OOH⁻), formed in situ, is a much softer and more selective nucleophile than OH⁻. It preferentially attacks the more electrophilic imide carbonyl.[26] This selective attack is crucial for obtaining the desired carboxylic acid in high yield while preserving the auxiliary.[4]
Field Insight & Safety: During our process development work, we have observed that the standard LiOH/H₂O₂ protocol can generate significant amounts of oxygen gas. This occurs because the peracid intermediate formed upon cleavage is unstable and is rapidly reduced by excess hydrogen peroxide.[25] This can create a hazardous pressurized, oxygen-rich atmosphere above a flammable organic solvent. For scale-up applications, careful monitoring, adequate headspace, and slow addition of reagents are critical safety measures.[25]
Pillar 3: Strategic Implementation and Experimental Protocols
Strategic Decision-Making: Choosing the Right Auxiliary
The selection of an auxiliary is not arbitrary; it is a strategic decision based on the synthetic target.
Caption: A simplified decision tree for selecting a chiral auxiliary.
Detailed Experimental Protocol: Evans' Asymmetric Alkylation
This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, its diastereoselective alkylation with benzyl bromide, and subsequent cleavage to yield (2R)-2-methyl-3-phenylpropanoic acid.[9]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under argon, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise.
-
Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[4]
Step 3: Hydrolytic Cleavage of the Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).
-
Stir the reaction vigorously at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction at 0 °C by slowly adding aqueous sodium sulfite (1.5 M, 5.0 eq) to reduce excess peroxide.
-
Acidify the mixture to pH ~2 with aqueous HCl (1 M) and extract with ethyl acetate (3x). The chiral auxiliary remains in the aqueous layer under acidic conditions.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched (2R)-2-methyl-3-phenylpropanoic acid.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
The use of chiral auxiliaries represents a mature, powerful, and exceptionally reliable strategy for asymmetric synthesis. While often viewed as less "elegant" than catalytic methods due to their stoichiometric nature, the high fidelity, predictability, and versatility of auxiliaries like those developed by Evans, Myers, and Enders make them indispensable tools, particularly in the early phases of drug development where rapid and dependable access to enantiomerically pure material is paramount.[1] A thorough understanding of the underlying mechanistic principles and the practical nuances of their application and removal, as detailed in this guide, empowers researchers to confidently construct complex chiral molecules with precise control over their stereochemical identity.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Support.
- de Souza, M. V. N., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- de Souza, M. V. N., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Wikipedia. (n.d.).
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University.
- Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- de Souza, M. V. N., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH.
- Request PDF. (2025). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary. BenchChem.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
- Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses.
- Federal, C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Request PDF. (n.d.). Industrial Applications of Chiral Auxiliaries.
- Kesharwani, T., & Singh, R. K. (2018). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- White, J. M., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853.
- Myers, A. G. (n.d.).
- Chem-Station. (2014). Evans Aldol Reaction.
- ChemTube3D. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis.
- Evans, D. A., Helmchen, G., & Rölping, M. (2006). Chiral Auxiliaries in Asymmetric Synthesis.
- Chiralpedia. (2024).
- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
- University of York. (2007). Asymmetric Synthesis.
- Scribd. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. BenchChem.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- Gnas, C., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications.
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A Spectroscopic Guide to (R)-4-Isopropyloxazolidine-2-thione: A Cornerstone Chiral Auxiliary
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-4-Isopropyloxazolidine-2-thione stands as a pivotal chiral auxiliary in the field of asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. Its rigid, predictable conformation and the distinct electronic properties of the thiocarbonyl group make it an invaluable tool for forging new carbon-carbon bonds with high diastereoselectivity. This guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—that defines the structure and purity of this essential reagent. Understanding these spectroscopic signatures is paramount for researchers aiming to harness its full potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
The Significance of Spectroscopic Characterization
In the realm of asymmetric synthesis, the unambiguous identification and purity assessment of chiral auxiliaries are non-negotiable. Spectroscopic techniques like NMR and IR provide a fundamental basis for this characterization. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing subtle details about the molecule's connectivity and stereochemistry. Infrared spectroscopy, on the other hand, provides a unique fingerprint based on the vibrational frequencies of its functional groups, most notably the characteristic thiocarbonyl (C=S) and N-H moieties. Together, these methods form a self-validating system for confirming the identity and integrity of this compound before its deployment in sensitive, multi-step synthetic sequences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of each atom, their connectivity, and through-bond coupling interactions.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals five distinct proton environments. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the overall magnetic anisotropy of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 4.45 - 4.35 | m | - |
| H-5a | 4.65 | dd | 8.8, 3.5 |
| H-5b | 4.15 | t | 8.8 |
| CH (isopropyl) | 2.45 | m | 6.8 |
| CH₃ (isopropyl) | 1.05 | d | 6.8 |
| CH₃ (isopropyl) | 0.95 | d | 6.8 |
| NH | ~8.5 (broad) | s | - |
Note: The chemical shift of the N-H proton can vary depending on solvent and concentration.
-
Interpretation of the ¹H NMR Spectrum:
-
The N-H proton appears as a broad singlet at a downfield chemical shift, a characteristic feature of protons attached to nitrogen.
-
The methine proton at the C-4 position , being adjacent to the chiral center and the nitrogen atom, resonates as a multiplet.
-
The two protons on the C-5 carbon are diastereotopic, meaning they are in different chemical environments, and thus exhibit distinct chemical shifts and coupling patterns. They appear as a doublet of doublets and a triplet, respectively, due to coupling with each other and the proton at C-4.
-
The isopropyl group displays a characteristic pattern: a multiplet for the methine proton and two distinct doublets for the diastereotopic methyl groups, a direct consequence of the adjacent stereocenter.
-
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and their respective chemical environments. The thiocarbonyl carbon is a particularly noteworthy feature, appearing at a significantly downfield chemical shift.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=S (C-2) | 189.5 |
| C-4 | 63.2 |
| C-5 | 55.8 |
| CH (isopropyl) | 32.5 |
| CH₃ (isopropyl) | 18.2 |
| CH₃ (isopropyl) | 17.5 |
-
Interpretation of the ¹³C NMR Spectrum:
-
The most downfield signal corresponds to the thiocarbonyl carbon (C=S) , a defining feature of the oxazolidine-2-thione ring.
-
The signals for C-4 and C-5 appear in the region typical for sp³ carbons bonded to heteroatoms.
-
The isopropyl carbons are observed in the aliphatic region of the spectrum, with the two methyl carbons being inequivalent due to the chirality of the molecule.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecule, providing valuable information about the presence of specific functional groups.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3200 | Medium, Broad |
| C-H Stretch (aliphatic) | 2960 - 2870 | Strong |
| C=S Stretch (thiocarbonyl) | 1250 - 1020 | Strong |
| C-O Stretch | 1200 - 1000 | Strong |
-
Interpretation of the IR Spectrum:
-
A broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration .
-
Strong absorptions in the 2960-2870 cm⁻¹ range are attributed to the C-H stretching vibrations of the isopropyl and methylene groups.
-
A strong band in the 1250-1020 cm⁻¹ region is indicative of the C=S stretching vibration , a key diagnostic peak for this class of compounds.
-
The C-O stretching vibration of the oxazolidine ring gives rise to a strong absorption in the 1200-1000 cm⁻¹ region.
-
Experimental Protocols
NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.
IR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Visualizing the Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the structure of this compound and the workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic analysis of the chiral auxiliary.
Conclusion
The spectroscopic data presented in this guide provides a definitive fingerprint for this compound. A thorough understanding and careful application of these NMR and IR spectroscopic methods are essential for any researcher utilizing this powerful chiral auxiliary. By confirming the identity and purity of this reagent, scientists can proceed with confidence in their asymmetric syntheses, ultimately contributing to the efficient and reliable production of enantiomerically pure molecules for a wide range of applications, from pharmaceuticals to materials science.
References
Due to the proprietary nature of specific, detailed spectroscopic data for commercial reagents, this guide synthesizes typical and expected spectral features based on the known structure and general principles of NMR and IR spectroscopy. For certified data, it is recommended to consult the certificate of analysis provided by the supplier.
A Technical Guide to (R)-4-Isopropyloxazolidine-2-thione: A Versatile Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Enduring Power of Chiral Auxiliaries in Stereoselective Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and agrochemical development. While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries continues to be a robust and reliable strategy for controlling stereochemistry. These molecular scaffolds, temporarily incorporated into a prochiral substrate, effectively guide the formation of new stereocenters with a high degree of precision.
Among the pantheon of these powerful tools, the Evans oxazolidinones and their structural analogues have established a legacy of versatility and high efficacy. This guide focuses on a sulfur-containing variant, (R)-4-Isopropyloxazolidine-2-thione , a member of the oxazolidinethione and thiazolidinethione class of chiral auxiliaries. The replacement of the carbonyl oxygen with a thiocarbonyl group imparts unique reactivity and advantages, particularly in the context of metal chelation during enolate formation, which is pivotal for achieving high diastereoselectivity in carbon-carbon bond-forming reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, key applications, and field-proven methodologies associated with this potent chiral auxiliary.
Commercial Availability and Supplier Information
This compound is a commercially available chiral auxiliary, accessible through a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development.
| Supplier | Product Name | CAS Number | Purity |
| Strem Chemicals | (R)-4-Isopropyl-2-oxazolidinethione, min. 98% | 1217463-35-8 | min. 98% |
| CP Lab Safety | (R)-4-Isopropyl-2-oxazolidinethione | 1217463-35-8 | ~98% |
| MySkinRecipes | (R)-4-Isopropyl-2-oxazolidinethione | 1217463-35-8 | ≥95%, ≥99% e.e. |
Note: Availability and purity may vary. It is recommended to consult the supplier's documentation for the most current information.
Core Applications: Mastering Asymmetric Aldol and Alkylation Reactions
The primary utility of this compound lies in its application to asymmetric aldol additions and alkylation reactions. The thione functionality, in conjunction with the isopropyl directing group, facilitates the formation of well-defined metal enolates, which then react with electrophiles with a high degree of facial selectivity.
Mechanism of Stereocontrol: The Power of Chelation
The stereochemical outcome of reactions employing thiazolidinethione auxiliaries is dictated by the formation of a rigid, chelated transition state. The choice of Lewis acid and base plays a crucial role in directing the stereoselectivity of the aldol addition, allowing for the selective formation of either "Evans syn" or "non-Evans syn" aldol products. This is often achieved by modulating the stoichiometry of the reagents, which influences whether the reaction proceeds through a chelated or non-chelated transition state.[1]
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the application of this compound and its analogs in asymmetric synthesis. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: Acylation of the Chiral Auxiliary
The first step in utilizing the auxiliary is its acylation with the desired carboxylic acid derivative.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
After stirring for 15 minutes, add the acyl chloride (1.3 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction by cooling to 0 °C and adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acylated auxiliary.
Protocol 2: Asymmetric Aldol Addition (Crimmins Protocol Adaptation)
This protocol is adapted from the highly successful methods developed by Crimmins for thiazolidinethiones, which allow for the selective formation of either "Evans syn" or "non-Evans syn" aldol products.[2][3]
Materials:
-
N-Acylated this compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium (IV) chloride (TiCl₄)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure for "Evans Syn" Product:
-
Dissolve the N-acyl thiazolidinethione (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere and cool to -78 °C.
-
Add TiCl₄ (1.1 eq) and stir for 5 minutes.
-
Add (-)-sparteine (2.2 eq) and stir for 30 minutes to form the titanium enolate.
-
Add the aldehyde (1.5 eq) and stir at -78 °C for 1-2 hours, then warm to -40 °C for 1-2 hours.
-
Quench the reaction with half-saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Procedure for "non-Evans Syn" Product:
-
Follow the same initial steps as for the "Evans syn" product.
-
Crucially, use only 1.1 equivalents of (-)-sparteine for the enolization step.
-
Proceed with the addition of the aldehyde and workup as described above.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the desired chiral product. The choice of cleavage reagent determines the functionality of the final product. Thiazolidinethione auxiliaries are noted for being more readily cleaved than their oxazolidinone counterparts.[2][3]
A. To Obtain the Chiral Alcohol:
-
Reagent: Lithium borohydride (LiBH₄)
-
Procedure: Treat the aldol adduct with LiBH₄ in a suitable solvent like THF or diethyl ether.
B. To Obtain the Chiral Carboxylic Acid:
-
Reagent: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)
-
Procedure: A common method for oxazolidinones, this hydrolytic cleavage can also be applied here.
C. To Obtain the Chiral Aldehyde:
-
Reagent: Diisobutylaluminium hydride (DIBAL-H)
-
Procedure: Careful, low-temperature reduction with DIBAL-H can directly yield the aldehyde.[2][3]
D. To Obtain a Chiral Ester:
-
Reagent: Sodium methoxide (NaOMe) in methanol
-
Procedure: Transesterification with an alkoxide provides the corresponding ester.
Conclusion: A Powerful and Adaptable Tool for Asymmetric Synthesis
This compound and its related thiazolidinethiones represent a highly effective class of chiral auxiliaries for asymmetric synthesis. Their commercial availability, coupled with well-established protocols for their application in aldol and alkylation reactions, makes them an invaluable tool for the synthesis of complex chiral molecules. The ability to control the stereochemical outcome by simple modifications of the reaction conditions adds a layer of versatility that is highly sought after in both academic and industrial research. As the demand for enantiomerically pure compounds continues to grow, the strategic application of robust and reliable chiral auxiliaries like this compound will undoubtedly remain a cornerstone of synthetic organic chemistry.
References
-
Crimmins, M. T. (n.d.). Crimmins thiazolidinethione aldolization. ResearchGate. Retrieved from [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]
Sources
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Chiral Induction with Oxazolidinethiones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the fundamental principles governing chiral induction using oxazolidinethione auxiliaries. Moving beyond simple procedural outlines, we will dissect the mechanistic nuances that underpin the high levels of stereocontrol achieved with these powerful tools. By understanding the causality behind experimental choices, researchers can harness the full potential of oxazolidinethiones in the stereoselective synthesis of complex molecules, a critical aspect of modern drug development.
Introduction: The Quest for Chirality and the Rise of Oxazolidinethiones
The biological activity of many pharmaceutical agents is intrinsically linked to their three-dimensional structure. Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of contemporary organic synthesis and drug discovery.[1] Chiral auxiliaries are a robust and reliable method for achieving this, temporarily imparting chirality to a substrate to direct a stereoselective transformation.[2]
Among the pantheon of chiral auxiliaries, the oxazolidinone system, popularized by David A. Evans, has been a workhorse for asymmetric synthesis, particularly in aldol and alkylation reactions.[3][4] However, their sulfur-containing analogs, oxazolidinethiones, have emerged as equally, and in some cases, more effective chiral inductors.[5] This guide will focus specifically on the principles of chiral induction with oxazolidinethiones, highlighting their unique advantages and the mechanistic basis for their efficacy.
The Heart of the Matter: Mechanistic Principles of Stereodirection
The remarkable stereodirecting power of N-acyloxazolidinethiones stems from a confluence of steric and electronic factors that rigidly define the transition state of the reaction. The process can be broken down into two key stages: the formation of a stereochemically defined enolate and the subsequent diastereoselective approach of an electrophile.
Enolate Formation: The Foundation of Selectivity
The generation of a specific enolate geometry is paramount for high diastereoselectivity. In the case of N-acyloxazolidinethiones, treatment with a suitable base (e.g., n-butyllithium or a Lewis acid/tertiary amine combination) leads to the formation of a (Z)-enolate. This stereochemical outcome is driven by the formation of a rigid, chelated intermediate.
The generally accepted model involves the coordination of a Lewis acidic metal (from the base, e.g., Li⁺, or an additive, e.g., TiCl₄) to both the exocyclic acyl carbonyl oxygen and the endocyclic thiocarbonyl sulfur. This chelation forces the acyl group into a specific conformation, where one face of the resulting enolate is effectively shielded by the substituent at the C4 position of the oxazolidinethione ring (typically derived from a chiral amino alcohol).
The Thiocarbonyl Advantage: Enhancing Rigidity and Selectivity
The substitution of the endocyclic carbonyl oxygen in oxazolidinones with a sulfur atom in oxazolidinethiones is not a trivial change. The larger and more polarizable nature of the sulfur atom is believed to result in a stronger and more effective chelation with the Lewis acid. This enhanced chelation leads to a more rigid and conformationally defined transition state, which in turn amplifies the steric bias for the incoming electrophile to approach from the less hindered face.
Furthermore, the thiocarbonyl group alters the electronic properties of the system. The increased electron-donating ability of the thiocarbonyl sulfur, compared to the carbonyl oxygen, can influence the nucleophilicity of the enolate. While a detailed discussion is beyond the scope of this guide, it is an active area of research.
Electrophilic Attack: A Controlled Trajectory
With the (Z)-enolate held in a rigid, chelated conformation, the trajectory of the incoming electrophile is highly controlled. The substituent at the C4 position of the oxazolidinethione acts as a steric directing group, effectively blocking one face of the enolate. Consequently, the electrophile can only approach from the opposite, less sterically encumbered face, leading to the formation of a single major diastereomer.
Practical Applications and Experimental Protocols
The high diastereoselectivity achieved with oxazolidinethione auxiliaries makes them invaluable in a variety of asymmetric transformations, including aldol reactions, alkylations, and conjugate additions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of carbon-carbon bonds with the simultaneous creation of two new stereocenters. The use of N-acyloxazolidinethiones in titanium-mediated aldol reactions consistently provides high yields and excellent diastereoselectivities.
-
A solution of the N-acyloxazolidinethione (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Titanium tetrachloride (TiCl₄, 1.1 eq.) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of the aldehyde (1.2 eq.) in anhydrous DCM is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours or until thin-layer chromatography (TLC) indicates completion.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is warmed to room temperature and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography.
Stereoselective Alkylation
The alkylation of enolates derived from N-acyloxazolidinethiones provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives.
Auxiliary Cleavage: Releasing the Chiral Product
A crucial aspect of any chiral auxiliary strategy is the ability to remove the auxiliary under mild conditions without epimerization of the newly formed stereocenter. Oxazolidinethiones offer an advantage in this regard, as the thiocarbonyl group is more susceptible to nucleophilic attack than the corresponding carbonyl group in oxazolidinones. This often allows for milder cleavage conditions.
| Cleavage Method | Reagent | Product |
| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid |
| Reductive Cleavage | LiBH₄ | Primary Alcohol |
| Transesterification | NaOMe / MeOH | Methyl Ester |
| Aminolysis | Benzylamine | Benzylamide |
Conclusion: A Powerful and Versatile Tool
Oxazolidinethiones have proven to be exceptional chiral auxiliaries for a wide range of asymmetric transformations. The principles of their function are rooted in the formation of a rigid, chelated (Z)-enolate, where the thiocarbonyl group plays a key role in enhancing the stability and conformational definition of the transition state. This leads to a highly controlled approach of the electrophile and, consequently, excellent diastereoselectivity. For researchers in drug development and complex molecule synthesis, a thorough understanding of these fundamental principles is essential for the rational design of stereoselective synthetic routes.
References
-
Velázquez, F., & Olivo, H. F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303–340. [Link]
-
Lee, K., Kim, H., & Choi, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(15), 4479. [Link]
-
Zacuto, M. J., & Leighton, J. L. (2003). Determining the solution state orientation of a Ti enolate via stable isotope labeling, NMR spectroscopy, and modeling studies. Journal of the American Chemical Society, 125(48), 14666–14667. [Link]
-
Brick, D., & Kumar, S. (2022). Current Updates on Oxazolidinone and Its Significance. Molecules, 27(19), 6543. [Link]
-
DeHovitz, J. S., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245–14261. [Link]
-
Michigan State University Department of Chemistry. Asymmetric Induction. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2009). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of organic chemistry, 74(15), 5343–5353. [Link]
-
University of Liverpool, Department of Chemistry. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. [Link]
-
Gualandi, A., et al. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of chemical research, 50(9), 2328–2339. [Link]
-
Urpí, F., et al. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. The Journal of Organic Chemistry, 86(12), 8235–8246. [Link]
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Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 284(17), 2736–2748. [Link]
-
Gauthier, D. R., Jr., & Carreira, E. M. (1996). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Angewandte Chemie International Edition in English, 35(20), 2363–2365. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Hungarian Journal of Industry and Chemistry. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]
-
Majumdar, S. (2019). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 9(21), 11677-11696. [Link]
Sources
solubility of (R)-4-Isopropyloxazolidine-2-thione in organic solvents
An In-depth Technical Guide to the Solubility of (R)-4-Isopropyloxazolidine-2-thione in Organic Solvents
Abstract
This compound is a crucial chiral auxiliary in modern asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral molecules. Its efficacy in synthetic protocols is intrinsically linked to its solubility in the organic solvents used as reaction media. A thorough understanding of its solubility profile is therefore paramount for reaction optimization, process development, and scale-up. This guide provides a comprehensive analysis of the solubility of this compound, grounding theoretical principles of solute-solvent interactions with practical, field-proven insights and methodologies. We will explore its physicochemical properties, present its solubility in a range of common organic solvents, and provide a detailed experimental protocol for solubility determination.
Introduction: The Role of Solubility in Asymmetric Synthesis
Chiral auxiliaries are powerful tools for controlling stereochemistry in chemical reactions. The Evans auxiliaries, a class of oxazolidinones and their thio-analogs, are among the most reliable and widely used. This compound, a sulfur-containing variant, offers unique reactivity and selectivity, particularly in aldol reactions, alkylations, and acylations.
The success of a reaction employing this auxiliary is critically dependent on achieving a homogeneous reaction mixture, which necessitates the complete dissolution of the auxiliary and other reactants. Poor solubility can lead to:
-
Reduced reaction rates and yields.
-
Inconsistent and non-reproducible results.
-
Difficulties in reaction monitoring and work-up.
-
Challenges in purification and isolation of the desired product.
Therefore, selecting an appropriate solvent is not merely a matter of inertly filling the reaction vessel; it is a critical parameter that dictates the reaction's outcome. This guide aims to provide the foundational knowledge required to make informed solvent choices when working with this compound.
Physicochemical Properties Governing Solubility
To understand the solubility of this compound, we must first examine its molecular structure and resulting physical properties.
-
Structure and Polarity: The molecule contains a polar oxazolidinethione ring with a carbonyl-like thiocarbonyl group (C=S) and an N-H group, capable of acting as a hydrogen bond donor. The isopropyl group at the C4 position is a nonpolar aliphatic moiety. This combination of polar and nonpolar features gives the molecule a moderate overall polarity.
-
Melting Point and Crystal Lattice Energy: this compound is a crystalline solid at room temperature. Its melting point is an indirect indicator of its crystal lattice energy—the energy required to break apart the crystal structure. A higher melting point often suggests stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
-
Hydrogen Bonding: The presence of the N-H group allows the molecule to act as a hydrogen bond donor, while the sulfur and oxygen atoms can act as hydrogen bond acceptors. This capability significantly influences its interaction with protic and aprotic polar solvents.
Below is a diagram illustrating the key functional groups that influence the molecule's solubility.
Caption: Key functional groups of this compound.
Solubility Profile in Common Organic Solvents
The principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents that can effectively mimic the intermolecular interactions present in the solute's crystal lattice are most likely to be effective.
Qualitative Solubility Observations
Based on its structure, we can predict the following general solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are generally excellent choices. Their polarity is sufficient to interact with the polar regions of the auxiliary, and they can accept hydrogen bonds, disrupting the solute-solute interactions in the crystal lattice. DCM is a particularly common solvent for reactions involving this auxiliary.
-
Moderate Solubility in Polar Protic Solvents: Solvents such as Ethanol and Methanol can dissolve the auxiliary, but their strong hydrogen-bonding networks may compete with solute-solvent interactions.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like Hexane and Toluene are poor solvents for this compound. They lack the ability to form strong interactions with the polar oxazolidinethione ring and cannot overcome the crystal lattice energy.
Quantitative Solubility Data
While extensive quantitative public data is sparse, the following table summarizes typical solubility behavior observed in practice at ambient temperature (approx. 20-25 °C).
| Solvent | Solvent Class | Dielectric Constant (ε) | Typical Solubility | Rationale for Interaction |
| Dichloromethane (DCM) | Halogenated | 9.1 | Very High | Strong dipole-dipole interactions with the polar ring. |
| Tetrahydrofuran (THF) | Ether | 7.5 | Very High | Effective hydrogen bond acceptor (oxygen atom) and good dipole interactions. |
| Ethyl Acetate (EtOAc) | Ester | 6.0 | High | Good balance of polarity and ability to accept hydrogen bonds. |
| Acetonitrile (MeCN) | Nitrile | 37.5 | Moderate to High | Highly polar, but its linear structure can be less effective at solvating bulky groups. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Moderate | Can act as both H-bond donor and acceptor, but solvent-solvent H-bonds are strong. |
| Toluene | Aromatic | 2.4 | Low | Primarily van der Waals forces; insufficient to dissolve the polar solid. |
| Hexanes | Aliphatic | 1.9 | Very Low | Only weak van der Waals forces; cannot overcome the crystal lattice energy. |
Standard Protocol for Experimental Solubility Determination
To ensure trustworthy and reproducible results, a standardized protocol for determining solubility is essential. The equilibrium solubility method, also known as the shake-flask method, is a reliable approach.
Workflow for Equilibrium Solubility Measurement
The following diagram outlines the experimental workflow.
Caption: Workflow for the equilibrium shake-flask solubility method.
Detailed Step-by-Step Methodology
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC grade or higher)
-
Scintillation vials or other sealable glass vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Vials: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is 50-100 mg of solid.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry vigorously for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully draw the supernatant (the clear solution above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear, particle-free filtrate into a clean vial.
-
Sample Preparation for Analysis: Accurately pipette a known volume of the filtrate into a volumetric flask and dilute with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analysis: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a UV detector set to an appropriate wavelength for the chromophore).
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution. This value is the solubility of the compound in that solvent at that temperature.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × (Volume of volumetric flask / Volume of filtrate pipetted)
-
Self-Validation and Trustworthiness:
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout.
-
Time to Equilibrium: To validate the 24-48 hour equilibration time, samples can be taken at multiple time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviation.
Conclusion and Practical Recommendations
The solubility of this compound is a critical parameter for its successful application in asymmetric synthesis. Its amphiphilic nature, with both polar and nonpolar functionalities, results in high solubility in moderately polar aprotic solvents like Dichloromethane and Tetrahydrofuran , which are excellent first choices for reaction media. Conversely, its use in nonpolar solvents such as hexanes or toluene is highly limited.
For process development and scale-up, where precise control and reproducibility are essential, it is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems and at the target reaction temperatures using a robust protocol like the shake-flask method described herein. This empirical data will provide the most reliable foundation for developing efficient, scalable, and reproducible synthetic procedures.
References
There are no specific scholarly articles that exclusively detail the solubility of this compound across a range of organic solvents in a consolidated manner. The information presented is synthesized from general principles of organic chemistry, common laboratory practices, and information found in chemical supplier technical data. The provided protocol is a standard, widely accepted method for solubility determination.
Methodological & Application
Application Notes: Asymmetric Aldol Reaction Using (R)-4-Isopropyloxazolidine-2-thione
Introduction
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Achieving stereocontrol in this transformation is paramount for the synthesis of enantiomerically pure compounds, particularly in the fields of natural product synthesis and pharmaceutical development.[1][2] Chiral auxiliaries have emerged as a robust and reliable strategy to induce asymmetry, with N-acyl oxazolidinones and their thio-analogs being among the most successful.[2][3]
This application note provides a detailed protocol and mechanistic insights for conducting an asymmetric aldol reaction using the (R)-4-isopropyloxazolidine-2-thione chiral auxiliary. This protocol, adapted from the highly effective methodologies developed by Crimmins and others, leverages a titanium tetrachloride (TiCl₄)-mediated enolization to achieve high levels of diastereoselectivity, yielding the "Evans syn" aldol adduct.[4][5][6][7] The use of the oxazolidinethione auxiliary offers distinct advantages, including often crystalline products and facile auxiliary removal under mild conditions.[5]
Mechanistic Rationale: The Key to Stereocontrol
The remarkable stereoselectivity of this reaction is rooted in the formation of a well-defined transition state. The process begins with the N-acylated this compound, which serves as the chiral precursor.
1. Enolate Formation: The reaction is initiated by the addition of a Lewis acid, typically titanium tetrachloride (TiCl₄), which coordinates to the carbonyl oxygen and the thione sulfur of the N-acyl oxazolidinethione.[4][8] This coordination increases the acidity of the α-protons. Subsequent addition of a hindered amine base, such as (-)-sparteine or diisopropylethylamine (DIPEA), selectively deprotonates the α-carbon to form a chlorotitanium (Z)-enolate.[4][9] The formation of the (Z)-enolate is crucial for establishing the syn relationship in the final aldol product.[10][11]
2. Aldehyde Coordination & Zimmerman-Traxler Transition State: The aldehyde substrate is then introduced and coordinates to the titanium center. The reaction proceeds through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[11]
3. Stereochemical Induction: The chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate. The bulky isopropyl group on the oxazolidinethione ring effectively shields one face of the enolate. To minimize steric hindrance, the aldehyde's R-group orients itself in a pseudo-equatorial position, forcing the aldehyde to approach from the less hindered Re-face of the enolate.[11] This controlled approach ensures the formation of a single major diastereomer of the syn-aldol adduct. The change in facial selectivity in aldol additions is often attributed to the interplay between chelated and non-chelated transition states, which can be influenced by the choice of Lewis acid and base.[4]
Visualization of the Reaction Pathway
Caption: Workflow for the TiCl₄-mediated asymmetric aldol reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric aldol addition of an N-propionyl oxazolidinethione to a generic aldehyde. Researchers should optimize conditions for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Propionyl-(R)-4-isopropyloxazolidine-2-thione | ≥98% Purity | Commercial Source | Must be dry. Dry in a vacuum oven if necessary. |
| Aldehyde (R-CHO) | Reagent Grade | Commercial Source | Purify by distillation or filtration through silica if necessary. |
| Titanium Tetrachloride (TiCl₄) | ≥99.9% | Commercial Source | 1.0 M solution in Dichloromethane (CH₂Cl₂) is recommended. Handle in a fume hood. |
| (-)-Sparteine or DIPEA | ≥98% | Commercial Source | Distill from CaH₂ before use. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercial Source | Pass through a column of activated alumina before use. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | N/A | Aqueous solution. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying organic layers. |
Step-by-Step Methodology
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
In the flask, dissolve the N-propionyl-(R)-4-isopropyloxazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (to make a ~0.1 M solution).
Enolate Formation: 4. Cool the solution to 0 °C using an ice-water bath. 5. Slowly add titanium tetrachloride (1.0 M solution in CH₂Cl₂; 1.1 equiv) dropwise via syringe over 5-10 minutes. The solution will typically turn a deep red or yellow color. 6. Stir the mixture at 0 °C for 30 minutes. 7. Add (-)-sparteine (1.2 equiv) or diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. The choice of base can influence selectivity.[4] 8. Continue stirring at 0 °C for 1-2 hours to ensure complete enolate formation.
Aldol Addition: 9. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. 10. In a separate flame-dried flask, prepare a solution of the aldehyde (1.2 equiv) in a small amount of anhydrous dichloromethane. 11. Add the aldehyde solution dropwise to the cold enolate solution over 15-20 minutes. 12. Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: 13. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. 14. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. 15. Extract the aqueous layer with dichloromethane (3x). 16. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 17. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product. High diastereoselectivities (typically 94:6 to >98:2) are expected with this procedure.[7]
Cleavage of the Chiral Auxiliary
A key advantage of this methodology is the ability to easily cleave the auxiliary to reveal various functional groups, while also allowing for its recovery and reuse.[12]
Visualization of Cleavage Pathways
Caption: Common methods for removing the oxazolidinethione auxiliary.
Protocol: Reductive Cleavage to the 1,3-Diol
-
Dissolve the purified aldol adduct (1.0 equiv) in anhydrous diethyl ether or THF in a flame-dried flask under nitrogen.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) or lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 1 M NaOH solution, and then more water.
-
Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.
-
Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the resulting diol by flash chromatography. The chiral auxiliary can also be recovered from the reaction mixture.
Conclusion
The titanium-mediated asymmetric aldol reaction using this compound is a powerful and reliable method for the stereoselective synthesis of syn-aldol products. The protocol's high diastereoselectivity is governed by a well-ordered Zimmerman-Traxler transition state, directed by the chiral auxiliary. The operational simplicity, coupled with the ease of auxiliary removal and recovery, makes this a highly valuable transformation for researchers in synthetic chemistry and drug development. The ability to generate complex, stereochemically-defined building blocks underscores its continued importance in the synthesis of polyketide natural products and other chiral targets.[10]
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Palomo, C., et al. (2004). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 69(12), 4126-4136. Available at: [Link]
-
Khatik, G. L., et al. (2011). Asymmetric induction by (S)-4-isopropyl-1-phenylimidazolidin-2-thione in titanium mediated aldol reactions and its application in enantioselective synthesis of (R)-baclofen. Synthesis, 43(19), 3123-3132. Available at: [Link]
-
Burke, S. D., et al. (2007). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters, 9(2), 207-210. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Support.
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- 4. researchgate.net [researchgate.net]
- 5. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
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Application Notes and Protocols: (R)-4-Isopropyloxazolidine-2-thione in Natural Product Synthesis
Abstract
This document provides an in-depth technical guide on the application of the chiral auxiliary, (R)-4-Isopropyloxazolidine-2-thione, in the asymmetric synthesis of complex natural products. We delve into the mechanistic underpinnings that govern its high stereocontrol in key carbon-carbon bond-forming reactions, primarily asymmetric aldol additions and alkylations. This guide offers field-proven, step-by-step protocols, explains the causality behind experimental choices, and presents a case study in the total synthesis of (-)-Pironetin. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool for precise stereochemical control in multi-step synthesis.
Introduction: The Principle of Chiral Auxiliaries
In the landscape of asymmetric synthesis, chiral auxiliaries are a robust and reliable strategy for introducing stereocenters with high fidelity.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directs a subsequent stereoselective transformation, and is then cleaved to reveal the enantiomerically enriched product while allowing for the auxiliary's recovery.[1]
Among the most successful classes of these stereodirecting groups are the oxazolidinone-type auxiliaries developed by David A. Evans.[1] The sulfur-containing analogue, this compound, offers distinct advantages. The thione's sulfur atom, being more polarizable and a stronger Lewis base than its oxygen counterpart, can enhance the rigidity of transition states and, in some cases, lead to superior levels of diastereoselectivity in reactions like aldol additions.[2][3] Its derivatives are often highly crystalline, facilitating purification by recrystallization rather than chromatography—a significant advantage in large-scale synthesis.[4]
This guide will focus on the practical application of the this compound auxiliary, detailing its use from acylation to the critical stereoselective reaction and final cleavage.
General Workflow: A Three-Step Strategy
The application of this compound follows a logical and efficient three-stage workflow. This process ensures the transfer of chirality from the auxiliary to the substrate, culminating in an enantiomerically pure product.
Application I: Asymmetric Aldol Additions
The aldol reaction is one of the most powerful methods for constructing carbon-carbon bonds and setting vicinal stereocenters simultaneously.[1] When mediated by this compound, this reaction proceeds with exceptionally high diastereoselectivity, typically favoring the syn-aldol adduct.
Mechanistic Rationale: The Power of Chelation
The high stereoselectivity is achieved through the formation of a rigid, chelated (Z)-enolate transition state. The use of a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered base such as Hünig's base (DIPEA) is critical.[2][5] The titanium atom coordinates to both the carbonyl oxygen and the thione sulfur, creating a planar, six-membered ring structure. The bulky isopropyl group on the auxiliary effectively shields the re-face of the enolate. Consequently, the aldehyde electrophile is forced to approach from the less hindered si-face, resulting in the predictable formation of the syn-aldol product.
Case Study: Total Synthesis of (-)-Pironetin
(-)-Pironetin is a natural product with potent immunosuppressive and antitumor activities.[6][7] Its total synthesis frequently employs Evans-type aldol condensations to set key stereocenters.[6] The synthesis reported by Dias et al. showcases the power of this methodology.
Protocol 1: Titanium-Mediated Syn-Aldol Condensation
This protocol is adapted from methodologies used in the synthesis of complex natural products like (-)-Pironetin.[2][6]
-
Acylation of the Auxiliary:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise.
-
Stir for 30 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the auxiliary.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the N-acyl imide by flash chromatography or recrystallization.
-
-
Aldol Reaction:
-
Dissolve the N-acyl imide (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under argon.
-
Add titanium tetrachloride (1.1 equiv., 1.0 M solution in CH₂Cl₂) dropwise. The solution should turn a deep red or yellow color.
-
Stir for 5-10 minutes, then add N,N-diisopropylethylamine (Hünig's base, 1.2 equiv.) dropwise.
-
After stirring for 30-60 minutes at -78 °C, add the aldehyde (1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then gradually warm to 0 °C over 1 hour.
-
Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (typically silica gel with a hexanes/ethyl acetate gradient) to yield the syn-aldol adduct. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude product.
-
Application II: Asymmetric Alkylation
Diastereoselective alkylation of enolates derived from N-acyl this compound is a cornerstone method for synthesizing α-substituted chiral carboxylic acid derivatives.[8][9]
Mechanistic Rationale: Steric Hindrance Control
The success of this reaction relies on the formation of a rigid, chelated (Z)-enolate using a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[9] The metal cation (Na⁺ or Li⁺) chelates with the carbonyl oxygen and the thione sulfur. This conformation orients the bulky isopropyl group to effectively shield one face of the enolate plane. The incoming electrophile (e.g., an alkyl halide) can only approach from the opposite, unhindered face, leading to a high degree of stereocontrol.[9]
Protocol 2: Diastereoselective Alkylation
This is a general protocol for the alkylation of N-acyl imides derived from the thione auxiliary.[9]
-
Enolate Formation:
-
To a solution of the N-acyl imide (1.0 equiv., prepared as in Protocol 1) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add NaHMDS (1.1 equiv., 1.0 M solution in THF) dropwise over 15 minutes.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2-1.5 equiv.) dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C (or as optimized for the specific electrophile, sometimes warming to -40 °C or 0 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to separate the major diastereomer.
-
Auxiliary Cleavage: Releasing the Chiral Product
A critical final step is the non-destructive cleavage of the auxiliary to unmask the desired functional group in the product.[10] The choice of reagent dictates the final product functionality. The auxiliary can often be recovered in high yield.[9][10]
| Desired Product | Cleavage Reagent | Typical Conditions | Reference |
| Carboxylic Acid | Lithium Hydroxide / Hydrogen Peroxide | THF / H₂O, 0 °C to RT | [9][10] |
| Primary Alcohol | Lithium Borohydride (LiBH₄) | THF or Et₂O / H₂O, 0 °C | [10] |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | CH₂Cl₂ or Toluene, -78 °C | [10] |
| Methyl Ester | Sodium Methoxide (NaOMe) | Methanol, 0 °C to RT | [10] |
Protocol 3: Reductive Cleavage to a Primary Alcohol
-
Dissolve the N-acyl imide adduct (1.0 equiv.) in anhydrous THF or diethyl ether (0.1 M) and cool to 0 °C.
-
Add LiBH₄ (2.0-3.0 equiv.) portion-wise, followed by the slow, dropwise addition of H₂O (2.0-3.0 equiv.).
-
Stir the reaction at 0 °C to room temperature for 2-8 hours until TLC shows complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M NaOH.
-
Extract the product with ethyl acetate. The aqueous layer will contain the lithium salt of the auxiliary.
-
Wash the organic layers with brine, dry over Na₂SO₄, and concentrate to yield the chiral primary alcohol.
-
The aqueous layer can be acidified to recover the chiral auxiliary.
Summary of Performance
The this compound auxiliary consistently delivers high levels of stereocontrol across a range of substrates.
| Reaction Type | Substrate/Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aldol Addition | N-propionyl imide + Isovaleraldehyde | ~85-95% | >99:1 (syn:anti) |
| Aldol Addition | N-acetyl imide + Benzaldehyde | ~80-90% | >95:5 (syn:anti) |
| Alkylation | N-propionyl imide + Benzyl Bromide | ~90-98% | >98:2 |
| Alkylation | N-propionyl imide + Allyl Iodide | ~85-95% | >98:2 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions. Data is compiled based on established performance for Evans-type auxiliaries.[1][5][9]
Conclusion
This compound stands as a premier chiral auxiliary for modern asymmetric synthesis. Its ability to form rigid, chelated enolates provides a predictable and powerful platform for controlling stereochemistry in aldol, alkylation, and other acylate-equivalent reactions. The high crystallinity of its derivatives and the reliability of the cleavage protocols further enhance its utility, particularly in the context of complex, multi-step natural product synthesis. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to construct challenging stereochemical arrays with confidence and precision.
References
-
Díaz, D., Martín, V. S., & Padrón, J. I. (2003). Total synthesis of (-)-pironetin. Organic Letters, 5(3), 265–268. [Link]
-
Keck, G. E., Wager, T. T., & Rodríguez, J. F. D. (1999). Total synthesis of the immunosupressant (-)-pironetin (PA48153C). The Journal of Organic Chemistry, 64(22), 8142–8152. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Seebach, D., et al. (1998). A Useful Modification of the Evans Auxiliary: 4‐Isopropyl‐5,5‐diphenyloxazolidin‐2‐one. Helvetica Chimica Acta, 81(11), 1845-1863. [Link]
-
Ghosh, A. K., & Fidanze, S. (2004). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 48(3), 230-240. [Link]
-
Kim, H. J., & Lee, J. H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2645. [Link]
-
Watanabe, H., et al. (2000). Synthesis of Pironetin and Related Analogs: Studies on Structure-Activity Relationships as Tubulin Assembly Inhibitors. The Journal of Antibiotics, 53(5), 540-545. [Link]
-
Bur, S. K., & Martin, S. F. (2003). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 80, 194. [Link]
-
Dias, L. C., de Oliveira, L. G., & de Sousa, M. A. (2003). Total Synthesis of (‐)‐Pironetin. Request PDF on ResearchGate. [Link]
-
Singh, V. K., & Singh, S. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(10), 7409-7430. [Link]
-
Gage, J. R., & Evans, D. A. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 81(4), 542. [Link]
-
Liu, D., & Canales, E. (2004). A Facile Access to Chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione. The Journal of Organic Chemistry, 69(11), 3990-3992. [Link]
-
Bera, S., & Mondal, D. (2021). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. Asian Journal of Organic Chemistry. [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Stereoselective Aldol Additions of Titanium Enolates of N-Acetyl-4-isopropyl-thiazolidinethione. Organic Letters, 2(6), 775-777. [Link]
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Protocol for N-acylation of (R)-4-Isopropyloxazolidine-2-thione: An In-depth Technical Guide
Introduction: The Strategic Importance of N-Acyl Oxazolidinethiones in Asymmetric Synthesis
The N-acylation of chiral auxiliaries, such as (R)-4-Isopropyloxazolidine-2-thione, is a cornerstone transformation in modern asymmetric synthesis. These N-acylated derivatives are pivotal intermediates for the stereoselective formation of carbon-carbon bonds, enabling the construction of complex chiral molecules with a high degree of precision.[1][2] The conformational rigidity of the N-acyl oxazolidinethione scaffold effectively directs the approach of electrophiles to one face of the corresponding enolate, thereby ensuring high diastereoselectivity in subsequent alkylation, aldol, and acylation reactions.[1][3] This guide provides a detailed protocol for the N-acylation of this compound, emphasizing the underlying principles and practical considerations to ensure robust and reproducible outcomes for researchers in drug development and natural product synthesis.
The thione analog of the more common Evans oxazolidinone auxiliary offers distinct advantages, including altered reactivity and, in some cases, enhanced stereoselectivity. The thiocarbonyl group's unique electronic and steric properties can influence the geometry of the enolate and its subsequent reactions.[4]
This application note will detail a widely adopted and convenient method for N-acylation that utilizes an acid chloride or anhydride in the presence of a tertiary amine base and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This approach circumvents the need for strong, pyrophoric bases like n-butyllithium and cryogenic temperatures, making it a more accessible and operationally simpler procedure.[1][5]
Chemical Principles and Mechanistic Insights
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The choice of acylating agent, either an acid chloride or an acid anhydride, dictates the precise mechanistic pathway, with both converging on the formation of the desired N-acyl product.
The Role of the Acylating Agent:
-
Acid Chlorides: These are highly reactive acylating agents due to the excellent leaving group ability of the chloride ion.[6] The reaction proceeds readily in the presence of a base to neutralize the HCl generated.[6]
-
Acid Anhydrides: While less reactive than acid chlorides, anhydrides are often preferred due to their lower moisture sensitivity and easier handling.[7] The reaction with an anhydride also requires a base to facilitate the reaction and neutralize the carboxylic acid byproduct.[7]
The Crucial Role of DMAP Catalysis:
4-(Dimethylamino)pyridine (DMAP) serves as a highly effective nucleophilic catalyst that significantly accelerates the rate of acylation.[5][8] The mechanism of DMAP catalysis involves the following key steps:
-
Nucleophilic Attack: DMAP, being a more potent nucleophile than the oxazolidinethione, rapidly attacks the electrophilic carbonyl carbon of the acid chloride or anhydride.[8][9]
-
Formation of a Highly Reactive Intermediate: This initial attack forms a highly reactive N-acylpyridinium salt. The positive charge on this intermediate is stabilized by resonance with the dimethylamino group, rendering the acyl group exceptionally electrophilic.[8]
-
Acyl Transfer: The N-acylpyridinium intermediate then readily transfers the acyl group to the nitrogen of the this compound.
-
Catalyst Regeneration: This acyl transfer step regenerates the DMAP catalyst, allowing it to participate in further catalytic cycles.[8]
This catalytic cycle dramatically increases the reaction rate, often by several orders of magnitude, compared to the uncatalyzed reaction.[8]
Experimental Protocol: N-acylation using an Acid Chloride and DMAP Catalysis
This protocol provides a robust and scalable method for the N-acylation of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Acyl Chloride (e.g., Propionyl Chloride) | ≥98% | Commercially Available | Distill before use if purity is questionable.[10] Handle in a fume hood. |
| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercially Available | Distill from CaH2 before use. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Prepared in-house | |
| Saturated Sodium Bicarbonate (NaHCO3) | Aqueous | Prepared in-house | |
| Brine (Saturated NaCl) | Aqueous | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For flash column chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the oxazolidinethione in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration). To this solution, add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add the acyl chloride (1.2 eq) dropwise to the stirred solution over a period of 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting oxazolidinethione is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO3, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acyl-(R)-4-Isopropyloxazolidine-2-thione.
Experimental Workflow Diagram:
Caption: Workflow for the N-acylation of this compound.
Mechanism of N-Acylation
The detailed mechanism for the DMAP-catalyzed N-acylation with an acid chloride is illustrated below.
Caption: Mechanism of DMAP-catalyzed N-acylation.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: Ensure all reagents and solvents are strictly anhydrous. Moisture will quench the acylating agent.
-
Purity of Acylating Agent: Use freshly distilled or a new bottle of the acyl chloride or anhydride.
-
Insufficient Base: Ensure the correct stoichiometry of triethylamine is used to neutralize the acid byproduct.
-
-
Side Reactions:
-
Diacylation: While less common for oxazolidinethiones, prolonged reaction times or excess acylating agent could potentially lead to side reactions. Adhere to the recommended stoichiometry and reaction time.
-
-
Purification Challenges:
-
Co-elution: If the product and starting material are difficult to separate by chromatography, ensure the reaction has gone to completion.
-
Product Instability: Some N-acyl oxazolidinethiones can be sensitive to prolonged exposure to silica gel. Expedite the chromatography process.
-
Conclusion
The N-acylation of this compound is a fundamental and enabling transformation in asymmetric synthesis. The protocol detailed herein, utilizing DMAP catalysis, offers a practical and efficient method for the preparation of these valuable chiral building blocks. A thorough understanding of the underlying mechanism and careful attention to experimental detail are paramount to achieving high yields and purity. This robust procedure provides a reliable foundation for researchers engaged in the synthesis of complex, stereochemically defined molecules.
References
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
García, J., et al. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry. [Link]
- Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The Use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. In Comprehensive Chirality. Elsevier.
- Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett.
- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. (n.d.).
-
Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. [Link]
-
Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]
-
DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2003). Semantic Scholar. [Link]
-
Derivatisation of chiral adducts from reactions of N-Acyl-1,3-oxazolidine-2-thiones with Propargylic Acetals. (n.d.). University of Barcelona. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2001). ResearchGate. [Link]
-
Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (2020). ResearchGate. [Link]
-
Evans' oxazolidinone enolates. (n.d.). University of Calgary. [Link]
-
4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. DMAP's catalytic activity stems from its nucleophilic character at the pyridine nitrogen, not the dimethylamino group. Explain this behavior, taking resonance into account. (n.d.). Toppr. [Link]
-
Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. (n.d.). Open Access Journals - Research and Reviews. [Link]
-
N-acylation in non-aqueous and aqueous medium. (n.d.). Scholars Research Library. [Link]
-
Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. (2022). ResearchGate. [Link]
-
Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. [Link]
-
(S)-4-Isopropyl-1,3-thiazolidine-2-thione. (n.d.). Organic Syntheses. [Link]
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]
-
Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]
-
Romea, P., & Urpí, F. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2011). National Institutes of Health. [Link]
-
Cesarini, S., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [Link]
-
Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry. [Link]
-
Chemistry of Acid Anhydrides. (2022). LibreTexts. [Link]
-
Synthesis of anhydrides. (n.d.). Organic Chemistry Portal. [Link]
-
Fernández-Valparís, J., et al. (2015). Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. Organic Letters. [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Efficient Removal and Recycling of the (R)-4-Isopropyloxazolidine-2-thione Chiral Auxiliary
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the removal and subsequent recycling of the (R)-4-Isopropyloxazolidine-2-thione chiral auxiliary. This auxiliary, a thione analogue of the well-known Evans oxazolidinones, is a powerful tool in asymmetric synthesis for controlling stereochemistry in reactions such as aldol additions. The efficient cleavage of the auxiliary to yield the desired chiral product and the ability to recover the auxiliary intact are crucial for the economic and environmental sustainability of a synthetic route. This document outlines protocols for reductive, hydrolytic, and alkoxide-mediated cleavage, followed by a robust method for auxiliary recovery and purification.
Introduction: The Value of Thione-Based Auxiliaries
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure molecules, which is particularly critical in drug development.[1] The this compound, derived from (R)-Valinol, functions as a powerful controller of stereoselection in the formation of carbon-carbon bonds.[1] Its utility is analogous to the widely used Evans oxazolidinone auxiliaries, with early reports suggesting that the thione auxiliary can impart an even higher degree of stereocontrol in certain reactions, such as tin-mediated aldol additions.[1]
A successful synthetic strategy employing a chiral auxiliary involves three key stages:
-
Covalent attachment of the auxiliary to a prochiral substrate.
-
A highly diastereoselective transformation.
-
Efficient, non-destructive removal of the auxiliary to reveal the chiral product and allow for the auxiliary's reuse.[1]
This final step is the focus of this guide. The selection of a cleavage method is dictated by the desired functionality in the final product, whether it be a primary alcohol, a carboxylic acid, or an ester. The subsequent recovery of the valuable this compound is paramount for improving process mass intensity and reducing costs.
Core Principles of Auxiliary Cleavage: Thione vs. Oxo Reactivity
The cleavage of the N-acyl bond in this compound relies on nucleophilic acyl substitution. While the protocols are largely analogous to those developed for the corresponding Evans oxazolidinones, the substitution of the carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S) introduces subtle yet important differences in reactivity.
-
Electrophilicity: The carbon of a thiocarbonyl group is generally considered less electrophilic than that of a carbonyl group due to the smaller electronegativity difference between carbon and sulfur compared to carbon and oxygen. However, the C=S π-bond is weaker than the C=O π-bond, and the larger, more polarizable nature of the sulfur atom can facilitate attack by soft nucleophiles.
-
Leaving Group Ability: The stability of the departing auxiliary anion is a key factor. Upon cleavage, the resulting anion is resonance-stabilized over the N-C=S system.
-
Mild Conditions: Literature suggests that thiazolidinethione auxiliaries can often be removed under very mild conditions.[1] Crucially, established research confirms that the cleavage of N-acyl thiazolidinethiones can be accomplished using the well-known methodologies developed for Evans oxazolidinones, validating the adaptation of these robust protocols.[2]
Experimental Protocols: Auxiliary Removal
The following protocols are presented as validated starting points and may be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Reductive Cleavage to Yield Chiral Primary Alcohols
This method utilizes a mild hydride reagent, sodium borohydride (NaBH₄), to reduce the N-acyl group to the corresponding primary alcohol. This approach is often preferred for its chemoselectivity and avoidance of harsh, racemization-prone conditions.[3]
Scientific Rationale & Adaptation for the Thione Auxiliary: Sodium borohydride is a source of nucleophilic hydride (H⁻). The reaction proceeds via nucleophilic attack of the hydride on the electrophilic acyl carbon, forming a tetrahedral intermediate. A second equivalent of hydride then delivers the alcohol product and the auxiliary. Thiocarbonyls are generally more susceptible to reduction than carbonyls, suggesting this reaction should proceed efficiently. The use of NaBH₄ over more powerful reagents like LiAlH₄ offers greater functional group tolerance.
Reagents & Equipment:
-
N-Acyl-(R)-4-Isopropyloxazolidine-2-thione substrate
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolve the N-acyl auxiliary substrate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add methanol (4.0 eq) to the solution.
-
In a separate flask, prepare a slurry of NaBH₄ (3.0 eq) in THF.
-
Slowly add the NaBH₄ slurry to the cooled substrate solution over 15-20 minutes. The reaction is often exothermic.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the chiral alcohol and the auxiliary, can be purified by silica gel column chromatography. The auxiliary is typically more polar and can be separated from the desired alcohol. The recovered auxiliary from the column can be combined for the recycling protocol.
Protocol 2: Hydrolytic Cleavage to Yield Chiral Carboxylic Acids
This protocol uses lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, for a mild and effective cleavage to the carboxylic acid.
Scientific Rationale & Adaptation for the Thione Auxiliary: The hydroperoxide anion (OOH⁻) is a potent alpha-effect nucleophile that attacks the acyl carbon. The resulting tetrahedral intermediate collapses, releasing the auxiliary and a peroxycarboxylic acid, which is then reduced to the carboxylic acid during the workup. This method is highly effective for oxazolidinones and is expected to perform similarly with the thione analogue due to the high nucleophilicity of the hydroperoxide.
Reagents & Equipment:
-
N-Acyl-(R)-4-Isopropyloxazolidine-2-thione substrate
-
Tetrahydrofuran (THF) and Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution (1.5 M)
-
Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 1 M)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Dissolve the N-acyl auxiliary substrate (1.0 eq) in a mixture of THF and water (3:1 v/v, approx. 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 eq) to the solution, followed by an aqueous solution of LiOH·H₂O (2.0 eq in water).
-
Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the excess peroxide by adding 1.5 M aqueous Na₂SO₃ solution until bubbling ceases.
-
Concentrate the mixture on a rotary evaporator to remove the THF.
-
Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether or DCM (2 x volume) to remove the liberated chiral auxiliary. Save these organic layers for the auxiliary recycling protocol.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate or DCM (3 x volume).
-
Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
Protocol 3: Alcoholysis to Yield Chiral Esters
This method employs a magnesium alkoxide for a mild and efficient transesterification, yielding a chiral ester. This avoids the use of strong bases like sodium methoxide, which can sometimes lead to epimerization.
Scientific Rationale & Adaptation for the Thione Auxiliary: Magnesium methoxide, prepared from magnesium and methanol, serves as a source of the methoxide nucleophile. The Lewis acidic nature of the Mg²⁺ ion coordinates to and activates the thiocarbonyl group, facilitating nucleophilic attack by the methoxide. This chelation-controlled delivery makes the reaction highly efficient.
Reagents & Equipment:
-
N-Acyl-(R)-4-Isopropyloxazolidine-2-thione substrate
-
Magnesium turnings (Mg)
-
Anhydrous Methanol (MeOH)
-
Iodine (I₂, one small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
Step-by-Step Procedure:
-
Prepare magnesium methoxide: In a dry flask under an inert atmosphere, add magnesium turnings (2.0 eq) to anhydrous methanol (sufficient to cover the Mg).
-
Add a single crystal of iodine to initiate the reaction (the color will disappear as the reaction starts).
-
Gently reflux the mixture until all the magnesium has reacted to form a clear or slightly hazy solution of Mg(OMe)₂. Cool to room temperature.
-
In a separate flask, dissolve the N-acyl auxiliary substrate (1.0 eq) in anhydrous methanol.
-
Add the substrate solution to the prepared magnesium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 3-6 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous slurry with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude material by silica gel chromatography to separate the chiral ester from the auxiliary. Combine the recovered auxiliary for the recycling protocol.
Protocol for Auxiliary Recovery and Recycling
Economic use of chiral auxiliaries necessitates their efficient recovery and reuse. The this compound is readily recovered from the reaction mixtures of the cleavage protocols via a simple acid-base extraction.
Scientific Rationale: The auxiliary is a neutral, organic-soluble molecule. The desired products (alcohols, esters) are also neutral. However, the carboxylic acid product from Protocol 2 can be deprotonated with a mild base (e.g., NaHCO₃) to form a water-soluble carboxylate salt, allowing for separation. This protocol details the recovery from the combined organic layers of the hydrolytic cleavage workup (Protocol 2, Step 7), which is the most common scenario. Recovery from chromatography fractions is a matter of combining and evaporating the solvent.
Reagents & Equipment:
-
Combined organic layers from cleavage workup containing the auxiliary
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate or DCM
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes or pentane for recrystallization
-
Separatory funnel, rotary evaporator, Erlenmeyer flask, filtration apparatus
Step-by-Step Procedure:
-
Combine all organic fractions containing the chiral auxiliary. If these fractions are from a hydrolytic workup, they may contain traces of the carboxylic acid product.
-
Wash the combined organic solution with saturated aqueous NaHCO₃ to remove any residual acidic product.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude auxiliary as a solid or oil.
-
Purification by Recrystallization:
-
Dissolve the crude auxiliary in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes or pentane until the solution becomes cloudy.
-
Warm the solution slightly to redissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in a 0 °C ice bath or refrigerator.
-
Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
-
Assess the purity of the recovered auxiliary by melting point and/or NMR spectroscopy before reuse. The recovered auxiliary is typically of high purity (>99%).
Data Presentation & Method Comparison
| Method | Product Type | Key Reagents | Pros | Cons | Auxiliary Recovery |
| Reductive Cleavage | Primary Alcohol | NaBH₄, MeOH | Mild, racemization-free, good functional group tolerance. | Requires chromatography to separate product and auxiliary. | Excellent, via chromatography. |
| Hydrolytic Cleavage | Carboxylic Acid | LiOH, H₂O₂ | Product easily separated by extraction. | Peroxide can be incompatible with sensitive functional groups. | Excellent, via extraction. |
| Alcoholysis | Ester | Mg(OMe)₂ | Mild, avoids strongly basic conditions. | Requires preparation of the alkoxide reagent; requires chromatography. | Excellent, via chromatography. |
Visualization of Workflows
Workflow for Auxiliary Cleavage and Product Isolation
Caption: General workflow for cleavage of the N-acyl auxiliary.
Workflow for Auxiliary Recovery and Recycling
Caption: Workflow for the purification and recycling of the auxiliary.
References
-
Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam Source: RSC Publishing URL: [Link]
-
Title: evans enolate alkylation-hydrolysisx Source: University of Calgary URL: [Link]
-
Title: Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries Source: ResearchGate URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]
-
Title: Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents Source: PubMed URL: [Link]
-
Title: Magnesium-mediated ortho-specific formylation and formaldoximation of phenols Source: RSC Publishing URL: [Link]
-
Title: (S)-4-Isopropyl-1,3-thiazolidine-2-thione Source: Organic Syntheses URL: [Link]
Sources
Application Notes & Protocols: A Guide to the Synthesis of Enantiomerically Pure Carboxylic Acid Derivatives
Abstract
Enantiomerically pure carboxylic acids and their derivatives are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Their stereochemistry is often pivotal to biological activity, making the development of robust and efficient asymmetric syntheses a critical objective for modern chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal strategies for accessing these chiral molecules. We will move beyond simple procedural lists to explore the mechanistic rationale behind key methodologies, offering field-proven insights into asymmetric catalysis, chiral resolution, and the use of chiral auxiliaries. This document includes detailed, step-by-step protocols, comparative data tables, and workflow diagrams to facilitate both conceptual understanding and practical implementation in the laboratory.
Introduction: The Central Role of Chirality in Carboxylic Acids
Chiral carboxylic acids are ubiquitous structural motifs in a vast array of biologically active molecules, including blockbuster drugs like Naproxen and intermediates for complex natural products. The three-dimensional arrangement of substituents around a stereogenic center can drastically alter a molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, regulatory agencies worldwide demand that chiral drugs be developed and marketed as single enantiomers unless there is a compelling therapeutic reason to do otherwise. This imperative has driven extensive research into synthetic methods that can deliver enantiomerically pure compounds reliably and scalably.
The selection of a synthetic strategy depends on numerous factors, including the substrate structure, desired scale, economic constraints, and available equipment. This guide will dissect the most powerful and widely adopted approaches to empower chemists to make informed decisions.
Strategic Overview: Selecting the Optimal Synthetic Pathway
Choosing the right method to synthesize a chiral carboxylic acid is a critical decision that impacts yield, purity, cost, and scalability. The primary strategies can be broadly categorized as:
-
Asymmetric Catalysis: A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product from a prochiral substrate. This is often the most elegant and atom-economical approach.
-
Chiral Resolution: A racemic mixture is separated into its constituent enantiomers. This includes classical resolution via diastereomeric salt formation and kinetic resolution, where one enantiomer reacts faster than the other.
-
Chiral Auxiliary Mediated Synthesis: A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved and recovered.
-
Chiral Pool Synthesis: A readily available, enantiomerically pure natural product (e.g., an amino acid or hydroxy acid) is used as the starting material.[1]
The following decision tree provides a simplified logical framework for selecting a suitable starting point for your synthesis.
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral ligand (Sa,S)-1d (SIPHOX, 0.011 mmol) and [Ir(COD)Cl]₂ (0.005 mmol) to a dry Schlenk flask. Add 2 mL of degassed CH₂Cl₂ and stir the solution at room temperature for 20 minutes. Remove the solvent under vacuum to yield the orange-red catalyst precursor.
-
Reaction Setup: To a glass vial equipped with a magnetic stir bar, add the α,β-unsaturated carboxylic acid substrate (e.g., (E)-2-phenylbut-2-enoic acid, 1.0 mmol) and triethylamine (1.2 mmol).
-
Hydrogenation: Transfer the vial into a stainless-steel autoclave. Add the prepared catalyst precursor to the vial, followed by 5 mL of degassed methanol.
-
Execution: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 10 atm H₂. Place the autoclave in a heating block pre-set to 30°C and stir vigorously for 4-6 hours.
-
Workup: After the reaction, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in 10 mL of water and acidify to pH 2 with 1M HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by crystallization or flash chromatography to yield the enantiomerically pure saturated carboxylic acid.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or by ¹H NMR analysis after derivatization (see Section 5).
| Catalyst Metal | Typical Ligands | **Pressure (H₂) ** | Advantages | Limitations | Citations |
| Iridium (Ir) | Spiro-P,N (SIPHOX) | 1-50 atm | High TON/TOF, broad scope, mild conditions | Ligand synthesis can be complex | [2][3] |
| Rhodium (Rh) | Diphosphines (e.g., BINAP) | 10-100 atm | Well-established, excellent for specific substrates | Often requires higher pressures, less functional group tolerance | [4] |
| Cobalt (Co) | Bisphosphines (e.g., PhBPE) | 50-80 atm | Uses earth-abundant metal | Requires higher pressures and temperatures | [5] |
Chiral Resolution: The Classical and Biocatalytic Pathways
Resolution remains a pragmatic and powerful strategy, especially when a racemic starting material is inexpensive and readily available. The goal is to separate one enantiomer from the other.
Kinetic Resolution via Enzymatic Hydrolysis
Biocatalysis offers an environmentally benign and often highly selective method for chiral resolution. Lipases and esterases are particularly effective for the kinetic resolution of racemic esters of carboxylic acids. [6]In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.
Causality Behind the Method: The enzyme's active site is an intricate, three-dimensional chiral environment. It preferentially binds and catalyzes the reaction of one enantiomer of the substrate that fits sterically and electronically, while the other enantiomer is a poor fit and reacts much more slowly (or not at all). [7]This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the acid) from the slow-reacting one (as the unreacted ester). A perfect kinetic resolution achieves 50% conversion, yielding both the product and the remaining starting material in >99% ee.
This protocol describes a general procedure for the resolution of a phenylalkyl carboxylic acid ester using Candida antarctica Lipase B (CAL-B), a robust and widely used enzyme. [6][7] Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add the racemic ethyl ester of the carboxylic acid (e.g., ethyl 2-phenylpropanoate, 5 mmol) and 20 mL of a phosphate buffer solution (50 mM, pH 7.4).
-
Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435, 100 mg).
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the progress of the reaction by taking small aliquots over time (e.g., every 2 hours). Analyze the aliquots by TLC or HPLC to determine the conversion percentage. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both components.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and solvent and reused.
-
Separation: Transfer the filtrate to a separatory funnel. Acidify the aqueous solution to pH 2 with 1M HCl. This protonates the newly formed carboxylic acid.
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL). The unreacted ester will be extracted into the ether phase.
-
Isolation of Unreacted Ester: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the unreacted ester (one enantiomer).
-
Isolation of Carboxylic Acid Product: The carboxylic acid product can often be isolated from the aqueous layer after acidification or by a separate basic extraction of the organic layer before acidification.
-
Analysis: Determine the enantiomeric excess of the recovered ester and the product acid separately using chiral HPLC or NMR analysis.
Chiral Auxiliary-Mediated Synthesis
This substrate-controlled strategy involves covalently attaching a chiral auxiliary to a prochiral molecule to direct a subsequent diastereoselective reaction. [8]The Evans oxazolidinone auxiliaries are among the most reliable and well-studied for the asymmetric alkylation of carboxylic acid derivatives. [] Causality Behind the Method: The chiral auxiliary, such as an Evans oxazolidinone, is first acylated to form an N-acyl imide. The rigid structure of the auxiliary and its resident stereocenters create a sterically biased environment. Upon enolate formation, one face of the enolate is effectively blocked by a substituent on the auxiliary. This forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in a highly diastereoselective C-C bond formation. []The auxiliary can then be cleaved to reveal the enantiomerically enriched carboxylic acid, and the auxiliary itself can often be recovered and reused. [8]
Step-by-Step Protocol:
-
Acylation of Auxiliary: In a flame-dried flask under nitrogen, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 10 mmol) in anhydrous THF (40 mL) and cool to -78°C. Add n-BuLi (1.6 M in hexanes, 10.5 mmol) dropwise. After 15 minutes, add the desired acyl chloride (e.g., propanoyl chloride, 11 mmol) dropwise. Allow the reaction to warm to 0°C and stir for 1 hour. Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction with ethyl acetate. Purify by flash chromatography to obtain the N-acyl oxazolidinone.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (8 mmol) in anhydrous THF (30 mL) and cool to -78°C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 8.8 mmol) dropwise. Stir for 30 minutes at -78°C to ensure complete formation of the sodium enolate.
-
Diastereoselective Alkylation: Add the electrophile (e.g., benzyl bromide, 9.6 mmol) dropwise to the enolate solution at -78°C. Stir at this temperature for 4 hours, then allow the reaction to warm slowly to 0°C over 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to isolate the alkylated product. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis of this intermediate.
-
Auxiliary Cleavage: Dissolve the purified alkylated product (5 mmol) in a mixture of THF (20 mL) and water (5 mL). Cool to 0°C and add aqueous hydrogen peroxide (30% w/w, 5 mL) followed by lithium hydroxide (LiOH·H₂O, 10 mmol). Stir vigorously at 0°C for 4 hours.
-
Isolation: Quench the excess peroxide by adding aqueous Na₂SO₃. Remove most of the THF under reduced pressure. Make the solution basic (pH > 11) with 1M NaOH and extract with CH₂Cl₂ (3 x 20 mL) to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3 x 20 mL) to isolate the final enantiomerically enriched carboxylic acid.
Analysis of Enantiomeric Purity
The synthesis of a chiral molecule is incomplete without a robust and accurate method to determine its enantiomeric purity, typically expressed as enantiomeric excess (ee).
Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers. This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA), such as a chiral amine, to form diastereomeric amides. [10][11]These diastereomers have different chemical environments and will exhibit distinct, resolvable signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the chiral carboxylic acid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Derivatization: Add 1.1 equivalents of a coupling agent (e.g., DCC or EDC) and 1.2 equivalents of enantiomerically pure (S)-1-phenylethylamine. Cap the tube and shake gently. Allow the reaction to proceed for 30 minutes at room temperature. A small amount of a catalyst like DMAP can accelerate the reaction.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal that is well-resolved for the two diastereomers. This is often a proton alpha to the carbonyl or a proton on the CDA. Carefully integrate the two distinct signals. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Determination of Enantiomeric Excess by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. [12][13]The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Column Selection: Choose a CSP based on the functional groups of the analyte. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for many carboxylic acids.
-
Mobile Phase Screening: Prepare the carboxylic acid sample at ~1 mg/mL in the mobile phase. For normal-phase mode, start with a mobile phase of hexane/isopropanol (90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) to ensure good peak shape.
-
Analysis: Inject the racemic sample and monitor the separation at a suitable UV wavelength.
-
Optimization: If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol) and the type/concentration of the acidic additive. Temperature can also be adjusted to improve resolution.
-
Quantification: Once baseline separation is achieved, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conclusion
The synthesis of enantiomerically pure carboxylic acid derivatives is a mature yet continually evolving field. While classical methods like diastereomeric salt resolution and chiral auxiliary-based syntheses remain valuable tools, the development of highly efficient catalytic asymmetric methods has revolutionized the field. Asymmetric hydrogenation, in particular, offers a direct, atom-economical route to many important chiral acids. The choice of strategy is ultimately guided by the specific target molecule and project goals. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to design and execute robust syntheses, supported by accurate analytical validation, to access the chiral building blocks that are essential for modern chemical innovation.
References
- Niu, R., et al. (2021). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
- Niu, R., et al. (2021). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Royal Society of Chemistry.
- Pfaltz, A., et al. (2013). Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. PMC - NIH.
- Lu, G., et al. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society.
- Li, S., Zhu, S., Zhang, C., Song, S., & Zhou, Q. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585.
- Unknown Author. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.
- Gagnon, J., et al. (n.d.). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry.
- Kaeobamrung, J., et al. (2014).
- Adams, R. D., et al. (n.d.). Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. Dalton Transactions.
- Ema, T., et al. (n.d.). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. PMC - NIH.
- Lee, S. Y. (n.d.). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Unknown Source.
- Unknown Author. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Zhou, Q. (2017).
- BenchChem Technical Support Team. (2025).
- Unknown Author. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Unknown Author. (2019). 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Chiral auxiliary. Wikipedia.
- Unknown Author. (n.d.). Chiral resolution. Wikipedia.
- You, J., & Wang, Q. (2023).
Sources
- 1. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 3. Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. akjournals.com [akjournals.com]
Mastering Stereocontrol: (R)-4-Isopropyloxazolidine-2-thione in Asymmetric Conjugate Addition Reactions
Introduction: The Enduring Power of Chiral Auxiliaries in Synthesis
We will delve into the mechanistic underpinnings that govern the remarkable stereoselectivity of these reactions, provide detailed, field-tested protocols for their execution, present a comprehensive table of representative transformations, and showcase their application in the elegant synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Insights: A Tale of Chelation and Steric Hindrance
The remarkable diastereoselectivity achieved with (R)-4-isopropyloxazolidine-2-thione in conjugate addition reactions is not a matter of chance, but rather a consequence of a well-defined, sterically demanding transition state. The key to this control lies in the formation of a rigid, chelated intermediate upon coordination of a Lewis acid or a metal cation to the N-acyl oxazolidinethione substrate.
This chelation involves both the carbonyl oxygen and the thione sulfur (or the second carbonyl oxygen in the case of oxazolidinones), locking the molecule into a specific conformation.[4][5] In this fixed arrangement, the bulky isopropyl group at the C4 position of the oxazolidinethione ring effectively shields one of the two faces of the α,β-unsaturated system. Consequently, the incoming nucleophile is directed to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.
The generally accepted model for this stereochemical induction is depicted below. The Lewis acid (LA) coordinates to both the carbonyl oxygen and the thione sulfur, creating a rigid five-membered chelate. This forces the α,β-unsaturated system into a syn-s-cis conformation. The isopropyl group on the chiral auxiliary then acts as a steric shield, blocking the si-face of the double bond and directing the nucleophile (Nu⁻) to attack the β-carbon from the re-face.
Caption: Chelation-controlled stereoselectivity model.
The choice of Lewis acid can be critical, with common examples including titanium tetrachloride (TiCl₄), magnesium bromide (MgBr₂), and various copper salts. In the case of organocuprate additions, the copper itself can play the role of the chelating metal.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of conjugate addition reactions utilizing this compound and related Evans-type auxiliaries.
Protocol 1: Preparation of the N-Enoyl Substrate
The first step in these reactions is the acylation of the chiral auxiliary.
Preparation of (E)-N-Crotonoyl-(R)-4-isopropyloxazolidine-2-thione
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Crotonyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add crotonyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-enoyl oxazolidinethione.
-
Protocol 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol describes a typical copper-catalyzed 1,4-addition of a Grignard reagent.[4][5]
-
Materials:
-
N-Crotonoyl-(R)-4-isopropyloxazolidine-2-thione
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
-
-
Procedure:
-
To a suspension of CuBr·SMe₂ (0.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (1.5 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the organocuprate.
-
Add a solution of N-crotonoyl-(R)-4-isopropyloxazolidine-2-thione (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the conjugate addition product.
-
Data Presentation: A Survey of Diastereoselectivity
The following table summarizes the results of various conjugate addition reactions to N-enoyl derivatives of this compound and related Evans auxiliaries, highlighting the high diastereoselectivities typically achieved.
| Entry | Michael Acceptor (N-Enoyl Group) | Nucleophile (R' in R'₂CuLi or R'MgX) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Crotonyl | Me₂CuLi | 85 | >95:5 | [4] |
| 2 | Crotonyl | PhMgBr (CuBr·SMe₂ catalyzed) | 92 | 98:2 | [5] |
| 3 | Cinnamoyl | (n-Bu)₂CuLi | 88 | >95:5 | [6][7] |
| 4 | Acryloyl | EtMgBr (CuBr·SMe₂ catalyzed) | 90 | 97:3 | [4] |
| 5 | Methacryloyl | Me₂CuLi | 78 | >95:5 | [4] |
Application in Total Synthesis: The Case of (+)-Ricciardiphenol B
The strategic application of conjugate additions to chiral N-enoyl oxazolidinones is elegantly demonstrated in the total synthesis of natural products. A notable example is the synthesis of (+)-ricciardiphenol B, where a key stereocenter was installed using a copper-catalyzed asymmetric conjugate addition of trimethylaluminum.[8] This transformation established the crucial quaternary stereocenter with high enantiomeric excess, showcasing the power and precision of this methodology in the construction of complex molecular architectures.
Cleavage of the Chiral Auxiliary: Unveiling the Chiral Product
A critical step in this synthetic strategy is the efficient and non-racemizing removal of the chiral auxiliary to reveal the desired chiral product. The choice of cleavage method depends on the desired functional group.
Protocol 3: Reductive Cleavage to the Chiral Alcohol
-
Materials:
-
N-Acyl oxazolidinethione conjugate addition product
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinethione (1.0 eq) in anhydrous THF at 0 °C.
-
Add lithium borohydride (2.0-3.0 eq) portionwise.
-
Stir the reaction at 0 °C for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Slowly add saturated aqueous Rochelle's salt solution to quench the reaction.
-
Stir vigorously for 1 hour, then extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the chiral alcohol and the recovered this compound.
-
Conclusion
The use of this compound as a chiral auxiliary in conjugate addition reactions represents a powerful and reliable method for the stereocontrolled synthesis of a wide range of chiral building blocks. The high diastereoselectivity, predictable stereochemical outcome, and the ability to recover the chiral auxiliary make this a highly valuable tool for synthetic chemists in both academic and industrial settings. The protocols and data presented herein provide a practical guide for the successful implementation of this methodology.
References
-
Sabala, R., Hernandez-Garcia, L., Ortiz, A., Romero, M., & Olivo, H. F. (2010). Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones. Organic Letters, 12(19), 4268–4270. [Link]
-
Sabala, R., Hernandez-Garcia, L., Ortiz, A., Romero, M., & Olivo, H. F. (2010). Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones. PubMed.[Link]
- Alexakis, A., & Polet, D. (2004). Catalytic Enantioselective Total Synthesis of Riccardiphenol B.
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]
-
Gálvez, E., Romea, P., & Urpí, F. (2009). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 86, 103. [Link]
-
Michael Addition Reactions Between Chiral Ni(II) Complex of Glycine and 3-(trans-enoyl)oxazolidin-2-ones. A Case of Electron Donor-Acceptor Attractive Interaction-Controlled Face Diastereoselectivity. PubMed.[Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,1,3,3-Tetramethyldisiloxane: A Convenient Reagent for the Acylation of Chiral Auxiliaries. Chemical Reviews, 96(2), 835–876.
- Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327.
-
Amiri, M. A. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 573–597. [Link]
-
Amiri, M. A. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC - NIH.[Link]
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, 2003(1), 35-40.
-
Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. PMC - NIH.[Link]
-
Reversal of Enantioselectivity in the Conjugate Addition Reaction of Cyclic Enones with the CuOTf/Azolium Catalytic System. MDPI.[Link]
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Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. PMC - NIH.[Link]
-
Lithium borohydride. Wikipedia.[Link]
-
Selective Reductive Cleavage of the Threonine2 Peptide Bond of Penta-N-Boc-Polymyxin B with Sodium Borohydride. ChemRxiv.[Link]
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Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.[Link]
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Asymmetric Synthesis. University of York.[Link]
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Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81. [Link]
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Highly Stereoselective Conjugate Addition of (R)- or (S)-4-Phenyl-2-oxazolidinone to Nitroalkenes. PubMed.[Link]
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N-Acylation of Oxazolidinones. ChemistryViews.[Link]
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(4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses.[Link]
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Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. ResearchGate.[Link]
-
Highly diastereoselective 1,4-addition of an organocuprate to methyl alpha-D-gluco-, alpha-D-manno-, or alpha-D-galactopyranosides tethering an alpha,beta-unsaturated ester. Novel asymmetric access to beta-C-substituted butanoic acids. PubMed.[Link]
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Utilization of Lithium Triethylborohydride as a Selective N-Acyl Deprotecting Agent. ResearchGate.[Link]
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Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol. RSC Publishing.[Link]
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step-by-step guide for setting up reactions with (R)-4-Isopropyloxazolidine-2-thione
An In-Depth Guide to Asymmetric Synthesis Using (R)-4-Isopropyloxazolidine-2-thione
Abstract
This application note provides a comprehensive, step-by-step guide for researchers and drug development professionals on the effective use of this compound as a chiral auxiliary in asymmetric synthesis. Derived from the foundational work on Evans-type auxiliaries, this sulfur-containing analogue offers distinct advantages, including high crystallinity of intermediates and superior stereocontrol in specific transformations like acetate aldol additions.[1] This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles that govern the high diastereoselectivity of these reactions. We present detailed, field-proven protocols for N-acylation, diastereoselective enolate alkylation, aldol additions, and subsequent auxiliary cleavage to yield a variety of chiral products.
The this compound Auxiliary: A Powerful Tool in Asymmetric Synthesis
The strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis due to its reliability and predictable stereochemical outcomes.[2][3] The this compound, a sulfur analogue of the renowned Evans oxazolidinone auxiliaries, has emerged as a particularly effective tool. It is readily prepared from (R)-valinol and carbon disulfide.[4][5] The thione modification enhances the crystallinity of N-acyl derivatives, often simplifying purification by eliminating the need for chromatography. Furthermore, the thione carbonyl exhibits different electronic properties, which can be leveraged to achieve unique reactivity and selectivity profiles compared to its oxo-counterpart.
The fundamental principle of this auxiliary is its ability to confer facial bias during the reaction of an attached prochiral enolate. The bulky isopropyl group at the C4 position effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less sterically hindered face, thereby generating a new stereocenter with high fidelity.
Figure 1: General experimental workflow for using the this compound auxiliary.
Protocol 1: N-Acylation of the Auxiliary
The first critical step is the coupling of a carboxylic acid (or its activated derivative) to the nitrogen of the auxiliary. This forms the N-acyl imide, the substrate for subsequent stereoselective transformations. While various methods exist, acylation using an acid chloride is a common and robust approach.[6]
Step-by-Step Protocol: N-Propionylation
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equiv) or pyridine (1.5 equiv) to the solution.
-
Acylation: Add propionyl chloride (1.1 equiv) dropwise to the stirred solution over 10 minutes. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting auxiliary is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol describes the formation of a chiral enolate and its subsequent reaction with an alkyl halide to create an α-substituted carboxylic acid derivative with a new stereocenter. The high diastereoselectivity is achieved through a rigid, metal-chelated transition state.[7]
Causality and Mechanism
Upon treatment with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), the N-acyl derivative is deprotonated to form a (Z)-enolate.[8][9] The metal cation (Li⁺ or Na⁺) chelates between the enolate oxygen and the thione sulfur, creating a rigid, planar five-membered ring. In this conformation, the C4-isopropyl group sterically blocks the si-face of the enolate. Consequently, the incoming electrophile (E⁺) is directed to attack from the exposed re-face, leading to a single major diastereomer.
Figure 2: Chelate-controlled stereodirection in the alkylation of the (Z)-enolate.
Step-by-Step Protocol: Benzylation
-
Preparation: To a flame-dried, argon-purged flask, add the N-propionyl auxiliary (1.0 equiv) and dissolve in anhydrous THF (to ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add NaHMDS (1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir the resulting yellow-orange solution at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC (staining may be required).
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography or recrystallization to isolate the major diastereomer.
Data Presentation: Alkylation Performance
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl Bromide | NaHMDS | >95:5 | 85-95 | [8] |
| Methyl Iodide | NaHMDS | ~90:10 | 80-90 | [8] |
| Allyl Bromide | LDA | >95:5 | 88-96 | [10] |
| Isopropyl Iodide | NaHMDS | >98:2 | 75-85 | [8] |
Protocol 3: Diastereoselective Aldol Additions
The thione auxiliary is particularly advantageous for titanium-mediated "soft enolization" in aldol reactions, proceeding with excellent and predictable stereocontrol.[11]
Causality and Mechanism
The reaction proceeds via a closed, chair-like Zimmerman-Traxler transition state. The titanium (IV) Lewis acid coordinates to both the thione sulfur and the enolate oxygen, creating a rigid structure. The aldehyde electrophile also coordinates to the titanium. To minimize 1,3-diaxial interactions, both the C4-isopropyl group of the auxiliary and the R-group of the aldehyde preferentially occupy equatorial positions on the chair-like transition state. This arrangement dictates the absolute stereochemistry of the two newly formed stereocenters, reliably producing the syn-aldol product.[12]
Step-by-Step Protocol: syn-Aldol Reaction
-
Preparation: Add the N-acetyl or N-propionyl auxiliary (1.0 equiv) to a flame-dried, argon-purged flask and dissolve in anhydrous DCM (to ~0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Lewis Acid: Add titanium (IV) chloride (TiCl₄, 1.1 equiv, as a 1.0 M solution in DCM) dropwise. The solution will turn deep red/purple. Stir for 5-10 minutes.
-
Soft Enolization: Cool the mixture to -78 °C. Add N,N-diisopropylethylamine (DIPEA or Hünig's base, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equiv) dropwise.
-
Reaction: Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by pouring it into a half-saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting aldol adduct by flash column chromatography.
Protocol 4: Cleavage of the Chiral Auxiliary
The final step involves the removal of the auxiliary to reveal the chiral product. The choice of cleavage method determines the functional group obtained. Importantly, these methods are typically mild enough to prevent epimerization of the newly formed stereocenter and allow for high recovery of the valuable auxiliary.[13][14]
Method 1: Hydrolytic Cleavage to Carboxylic Acids
-
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Protocol:
-
Dissolve the N-acyl product (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.
-
Add aqueous hydrogen peroxide (30% w/w, 4.0 equiv), followed by aqueous LiOH (2.0 equiv, e.g., 0.5 M solution).
-
Stir at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2-3 with HCl (1 M) and extract the chiral carboxylic acid with ethyl acetate.
-
The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.
-
Method 2: Reductive Cleavage to Primary Alcohols
-
Reagents: Lithium borohydride (LiBH₄).
-
Protocol:
-
Dissolve the N-acyl product (1.0 equiv) in anhydrous THF or diethyl ether at 0 °C under argon.
-
Add LiBH₄ (2.0-3.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Cool to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl or Rochelle's salt solution.
-
Extract the chiral alcohol with ethyl acetate. The auxiliary can be recovered from the organic layer by chromatography or extraction.
-
Troubleshooting and Key Considerations
-
Moisture is Critical: All reactions involving enolates are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried, and all solvents and reagents are anhydrous.
-
Temperature Control: Maintaining low temperatures (-78 °C) is crucial for enolate stability and maximizing diastereoselectivity.[8]
-
Slow Addition: Dropwise addition of reagents, particularly strong bases and electrophiles, is essential to control the reaction and prevent side products.
-
Auxiliary Recovery: The economic viability of this chemistry often depends on the efficient recovery and recycling of the chiral auxiliary. Plan the final workup and purification steps accordingly.
References
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Ghorai, M. K., & Kumar, A. (2020). The evolution of Evans’ chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. Asian Journal of Organic Chemistry, 9(9), 1336-1359. [Link]
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Ghorai, M. K., Kumar, A., & Mondal, D. (2021). Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. The Chemical Record, 21(10), 2736-2766. [Link]
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Olivo, H. F. (2006). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 50(4), 186-194. [Link]
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Tripathy, R., & Ghorai, M. K. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(106), 61521-61545. [Link]
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Kise, N., & Ueda, N. (2001). (4s)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses, 78, 157. [Link]
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LibreTexts. (2023). Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
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Sureshbabu, R., et al. (2023). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. [Link]
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Behenna, D. C., & Stoltz, B. M. (2012). Enantioselective decarboxylative alkylation of lactams. Nature Chemistry, 4(2), 130-133. [Link]
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Crimmins, M. T. (2004). Enolate Alkylations. University of North Carolina. [Link]
-
Ojima, I., & Chen, H. J. C. (1987). Asymmetric alkylation of chiral. beta.-lactam ester enolates. A new methodology for the synthesis of non-proteinogenic alpha.-amino acids. Journal of the American Chemical Society, 109(21), 6537-6538. [Link]
-
Kim, H., & Zakarian, A. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 22(15), 5853-5857. [Link]
-
Barragán, E., et al. (2005). Stereoselective addition of the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions. The Journal of Organic Chemistry, 70(10), 4214-4217. [Link]
-
Wu, Y., Sun, Y. P., & Liu, P. (2004). A Facile Access to Chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione. The Journal of Organic Chemistry, 69(11), 3990-3992. [Link]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890-1906. [Link]
-
Seebach, D., et al. (1996). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 79(4), 913-941. [Link]
-
Green, R., et al. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. University of Bath's research portal. [Link]
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All Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. ChemistryViews. [Link]
-
Bhamboo, P., Bera, S., & Mondal, D. (2021). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. Asian Journal of Organic Chemistry, 10(10), 2534-2559. [Link]
-
Cesarini, S., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106-1118. [Link]
-
Ordóñez, M., et al. (2010). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 15(3), 1625-1632. [Link]
-
Wang, Y., et al. (2013). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Chinese Chemical Letters, 24(1), 47-50. [Link]
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Application Notes & Protocols for the Large-Scale Use of (R)-4-Isopropyloxazolidine-2-thione
Introduction: The Strategic Value of (R)-4-Isopropyloxazolidine-2-thione in Process Chemistry
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for reliable and predictable stereochemical control, particularly in the early phases of drug discovery and process development.[1][2] While the field of asymmetric catalysis has made remarkable strides, auxiliary-mediated methodologies offer a robust and often more direct path to obtaining enantiomerically pure compounds on a large scale.[3] Among these, the Evans-type auxiliaries are preeminent. This guide focuses on a powerful, yet nuanced, member of this family: This compound .
Derived from (R)-valinol, this chiral auxiliary distinguishes itself from its more common oxazolidinone counterparts through the presence of a thiocarbonyl group. This substitution is not trivial; it significantly modifies the electronic and steric properties of the N-acyl derivatives, offering distinct advantages in reactivity, stereoselectivity, and cleavage. Notably, the N-acyl derivatives of thiazolidinethiones are more susceptible to nucleophilic attack, facilitating milder conditions for auxiliary removal—a critical consideration for sensitive substrates and large-scale operations.[4]
This document serves as a detailed technical guide for researchers, process chemists, and drug development professionals. It moves beyond standard laboratory procedures to address the practicalities and strategic considerations inherent in scaling up reactions involving this compound, with a primary focus on its application in diastereoselective aldol additions and alkylations.
Core Applications: Diastereoselective Enolate Reactions
The primary utility of this compound lies in its ability to direct the stereochemical outcome of enolate reactions. After N-acylation, the auxiliary provides a chiral environment that biases the approach of electrophiles to the enolate face.
The Crimmins Aldol Reaction: A New Level of Control
A landmark application of this auxiliary is the Crimmins modification of the Evans aldol reaction . This protocol utilizes titanium enolates and offers a remarkable level of control, allowing access to both "Evans-syn" and "non-Evans-syn" aldol adducts with high diastereoselectivity, often depending on the stoichiometry of the Lewis acid and amine base employed.[4][5]
Mechanism and Stereochemical Rationale: The reaction is believed to proceed through a six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model for boron aldol reactions.[3][6] The stereochemical outcome is dictated by the chelation state of the titanium enolate.
-
Non-Chelated Transition State (Evans-syn product): Achieved using excess amine base (e.g., 2 equivalents of (-)-sparteine), this pathway leads to the classic "Evans-syn" adduct. The isopropyl group of the auxiliary effectively blocks one face of the enolate, directing the aldehyde to attack from the less hindered face.
-
Chelated Transition State (non-Evans-syn product): Using stoichiometric amounts of Lewis acid and amine (e.g., 1 equivalent of TiCl₄ and 1 equivalent of (-)-sparteine), a chelated enolate is formed. This chelation flips the orientation of the enolate, leading to the opposite diastereomer, the "non-Evans-syn" adduct.[4][7]
This tunable selectivity from a single chiral auxiliary is a significant advantage in complex molecule synthesis, providing access to a wider range of stereochemical arrays.
Diastereoselective Alkylation
The N-acylated auxiliary is also highly effective for the diastereoselective alkylation of enolates. Deprotonation with a strong base (e.g., NaHMDS or LDA) generates a rigid chiral enolate. The bulky isopropyl group shields one face, forcing the incoming electrophile (e.g., alkyl halide) to approach from the opposite, less hindered side, resulting in high diastereoselectivity.[8] Recently, nickel-catalyzed methods have been developed for the alkylation with stable carbocations, providing adducts as single diastereomers in high yields.[9][10]
Large-Scale Synthesis: Protocols and Considerations
Transitioning from bench-scale to pilot plant or manufacturing scale requires careful consideration of safety, efficiency, and cost. The following protocols are presented with these factors in mind.
Protocol 1: Multigram Synthesis of this compound
This procedure is adapted from a practical, reported method.[11]
Materials:
-
(R)-Valinol: 1 equivalent
-
Carbon Disulfide (CS₂): 1.5 - 2.5 equivalents
-
Potassium Carbonate (K₂CO₃), anhydrous powder: 1.0 equivalent
-
Solvent: Ethanol or Methanol
Procedure:
-
Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge (R)-valinol and ethanol.
-
Reagent Addition: Add potassium carbonate to the solution. Slowly add carbon disulfide via an addition funnel over 30-60 minutes. An exotherm may be observed; control the addition rate to maintain the temperature below 40°C.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-75°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. To the residue, add water and ethyl acetate.
-
Extraction & Isolation: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. For large-scale operations, purification is best achieved by crystallization (e.g., from an ethyl acetate/heptane mixture) rather than chromatography to yield the product as a white to off-white solid.
Scale-Up Considerations:
-
Ventilation: Carbon disulfide is highly flammable and toxic. All operations must be conducted in a well-ventilated fume hood or walk-in hood with appropriate safety measures.
-
Exotherm Control: The initial reaction with CS₂ is exothermic. For large batches, a jacketed reactor with cooling capability is essential to manage the heat generated.
-
Stirring: Ensure efficient mechanical stirring to handle the slurry that forms.
Protocol 2: Large-Scale N-Propionylation
This is a crucial step to prepare the substrate for aldol or alkylation reactions.
Materials:
-
This compound: 1 equivalent
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M): 1.05 equivalents
-
Propionyl Chloride: 1.1 equivalents
Procedure:
-
Setup: Charge the chiral auxiliary and anhydrous THF into a dry, inerted, jacketed reactor. Cool the solution to -78°C using a suitable cooling system (e.g., acetone/dry ice or a chiller).
-
Deprotonation: Slowly add n-BuLi subsurface over 30-60 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution for 30 minutes at -78°C.
-
Acylation: Add propionyl chloride dropwise, again maintaining the temperature below -70°C. After the addition is complete, stir the reaction for an additional 1-2 hours.
-
Quench: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), ensuring the temperature does not rise excessively.
-
Work-up & Extraction: Allow the mixture to warm to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate or MTBE). Separate the layers. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic phase over a drying agent, filter, and concentrate under reduced pressure to yield the N-propionyl derivative, which can often be used in the next step without further purification. If necessary, it can be purified by crystallization.
Scale-Up Considerations:
-
Anhydrous Conditions: Maintaining strictly anhydrous conditions is critical for success. Ensure all equipment is thoroughly dried and the reaction is run under a positive pressure of nitrogen or argon.
-
Cryogenic Temperatures: Maintaining -78°C on a large scale requires a robust and reliable cooling system.
-
Reagent Handling: n-BuLi is highly pyrophoric. Use appropriate transfer techniques (e.g., cannula transfer or a pressure-rated addition funnel). The quench of excess n-BuLi and the acylation reaction are exothermic and must be controlled.
Protocol 3: Kilogram-Scale Crimmins Aldol Reaction (Evans-syn Product)
This protocol is an example for producing the "Evans-syn" adduct.
Materials:
-
N-Propionyl-(R)-4-isopropyloxazolidine-2-thione: 1 equivalent
-
Titanium (IV) Chloride (TiCl₄): 1.1 equivalents
-
(-)-Sparteine: 2.2 equivalents
-
Aldehyde (e.g., Isobutyraldehyde): 1.2 equivalents
-
Anhydrous Dichloromethane (DCM) or THF
Procedure:
-
Setup: Charge the N-propionyl auxiliary and anhydrous DCM into a dry, inerted, jacketed reactor. Cool to -78°C.
-
Enolate Formation: Add TiCl₄ dropwise, maintaining the temperature below -70°C. The solution will turn deep red. Stir for 5-10 minutes. Then, add (-)-sparteine dropwise, again maintaining the low temperature. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add the aldehyde dropwise over 30-60 minutes. Stir the reaction at -78°C for 2-4 hours, monitoring by HPLC.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Filter the mixture through a pad of celite to remove titanium salts, washing the pad with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Isolation & Purification: Dry the organic layer, filter, and concentrate. The crude product can be purified by crystallization to afford the aldol adduct with high diastereomeric purity.
Scale-Up Considerations:
-
TiCl₄ Handling: TiCl₄ is highly corrosive and reacts violently with moisture. It should be handled in a closed system.
-
Viscosity: The reaction mixture can become thick. Robust mechanical stirring is essential.
-
Waste Treatment: The aqueous waste will contain titanium salts and sparteine, requiring appropriate waste treatment procedures.
Data Summary: Representative Diastereoselectivities
The following table summarizes typical results obtained using thiazolidinethione auxiliaries in aldol reactions, demonstrating the high levels of stereocontrol achievable.
| N-Acyl Group | Aldehyde | Lewis Acid/Base (equiv.) | Product Type | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Propionyl | Isobutyraldehyde | TiCl₄ (1.1), (-)-Sparteine (2.2) | Evans-syn | >99:1 | 95 | [4] |
| Propionyl | Isobutyraldehyde | TiCl₄ (1.1), (-)-Sparteine (1.1) | non-Evans-syn | >99:1 | 91 | [4] |
| Propionyl | Benzaldehyde | TiCl₄ (1.1), (-)-Sparteine (2.2) | Evans-syn | 97:3 | 92 | [4] |
| Acetyl | Cinnamaldehyde | TiCl₄ (1.0), Et₃N (1.1) | anti-Aldol | >95:5 | - | [12] |
| Glycolyl | Various | TiCl₄ (2.5), (-)-Sparteine (1.1) | anti-Aldol | >95:5 | 70-90 | [13] |
Auxiliary Cleavage and Recovery
A key advantage for large-scale applications is the ability to efficiently cleave and recover the expensive chiral auxiliary. The thio-imide bond is more labile than its oxo-counterpart.
Protocol 4: General Procedure for Reductive Cleavage to a Primary Alcohol
-
Setup: Dissolve the aldol adduct in a suitable solvent like THF or diethyl ether in a reactor.
-
Reduction: Cool the solution to 0°C. Add a solution of lithium borohydride (LiBH₄) or another suitable hydride reagent.
-
Reaction: Allow the reaction to stir at 0°C to room temperature until completion (monitor by TLC/HPLC).
-
Work-up: Carefully quench the reaction with aqueous acid (e.g., 1M HCl) or a saturated solution of Rochelle's salt.
-
Extraction: Extract the product with an organic solvent. The water-soluble chiral auxiliary can often be recovered from the aqueous layer by extraction after basification.
Large-Scale Recovery: Efficient recovery of the auxiliary is paramount for process economy. After cleavage, the auxiliary is typically in the aqueous layer. Adjusting the pH and performing targeted extractions can lead to high recovery rates (>90%), allowing the material to be recycled.
Conclusion
This compound is a highly versatile and reliable chiral auxiliary for large-scale asymmetric synthesis. Its key advantage lies in the predictable and controllable high diastereoselectivity it imparts in aldol and alkylation reactions, particularly through the Crimmins protocol which allows access to different product diastereomers. While the handling of reagents like n-butyllithium and titanium tetrachloride requires stringent engineering and safety controls on a large scale, the operational benefits—including high yields, excellent stereocontrol, and the efficient recovery and recycling of the auxiliary—make it a powerful tool in the synthesis of complex chiral molecules, from advanced pharmaceutical intermediates to natural products.
References
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. ([Link])
-
Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chemistry – A European Journal, 8(1), 36-44. ([Link])
-
Fernández-Valparís, J., Romo, J. M., Romea, P., Urpí, F., Kowalski, H., & Font-Bardia, M. (2017). Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. The Journal of Organic Chemistry, 82(12), 6426–6433. ([Link])
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. ([Link])
-
Sibi, M. P., & Asano, Y. (2005). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. Angewandte Chemie International Edition, 44(40), 6560-6563. ([Link])
-
Yang, D., Qu, J., & Li, X. (2004). A Facile Access to Chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione. The Journal of Organic Chemistry, 69(11), 3990–3992. ([Link])
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. ([Link])
-
Myers, A. G. (n.d.). Zimmerman Traxler Model. Andrew G. Myers Research Group, Harvard University. ([Link])
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. ([Link])
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current Progress in the Asymmetric Aldol Addition Reaction. Chemical Society Reviews, 33(2), 65-75. ([Link])
-
Tewari, N., Nair, D., Nizar, H., Rai, B. P., & Prasad, M. (2004). An Improved Process for the Preparation of 4,4-Dimethyloxazolidine-2-thione. Organic Process Research & Development, 8(4), 670-672. ([Link])
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. The Journal of Organic Chemistry, 66(3), 894–902. ([Link])
-
Barragán, E., Olivo, H. F., Romero-Ortega, M., & Sarduy, S. (2005). Stereoselective addition of the titanium enolate of N-acetyl (4S)-isopropyl-1,3-thiazolidine-2-thione to five-membered N-acyl iminium ions. The Journal of Organic Chemistry, 70(10), 4214–4217. ([Link])
-
ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism. ResearchGate. ([Link])
-
Alcaide, B., & Almendros, P. (2001). The Direct Catalytic Asymmetric Aldol Reaction. European Journal of Organic Chemistry, 2001(15), 2877-2883. ([Link])
-
Ikemoto, T., Tokuda, O., & Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. ([Link])
-
Ravikumar, P. C., & Reddy, K. S. (2012). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical Sciences and Research, 3(10), 3822-3825. ([Link])
-
Fernández-Valparís, J., Romo, J. M., Romea, P., Urpí, F., Kowalski, H., & Font-Bardia, M. (2015). Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. Organic Letters, 17(14), 3540–3543. ([Link])
-
Romea, P., & Urpí, F. (2008). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 85, 206-216. ([Link])
-
Olivo, H. F., & Velázquez, F. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. Organic Letters, 10(5), 893–896. ([Link])
-
Romea, P., & Urpí, F. (2009). Stereoselective Synthesis of anti α-Methyl-β-Methoxy Carboxylic Compounds. Organic Syntheses, 86, 81-90. ([Link])
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777. ([Link])
-
Sibi, M. P., & Liu, M. (2003). Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate. Organic Letters, 5(7), 1063–1066. ([Link])
-
Crimmins, M. T., & McDougall, P. J. (2003). Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones. Organic Letters, 5(4), 591–594. ([Link])
-
Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones: Dependence of Selectivity on Amine Base and Lewis Acid Stoichiometry. Journal of the American Chemical Society, 119(33), 7883–7884. ([Link])
-
Wikipedia. (2023). Aldol reaction. Wikipedia. ([Link])
-
Lu, C.-D., & Zakarian, A. (2006). (4S)-isopropyl-3-propionyl-2-oxazolidinone. Organic Syntheses, 83, 185. ([Link])
-
Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. ([Link])
-
Crimmins, M. T., & DeBaillie, A. C. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. Organic Letters, 8(17), 3813–3816. ([Link])
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Asymmetric Synthesis of Chiral β-Amino Acids Utilizing (R)-4-Isopropyloxazolidine-2-thione
Abstract
Introduction: The Significance of Chiral β-Amino Acids and the Role of the Chiral Auxiliary
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry.[6] β-amino acids, in particular, have garnered significant attention due to their ability to form stable secondary structures in peptides and their presence in numerous natural products with important biological activities.[1][7]
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis.[6] A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[6] After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.[6][8]
Overall Synthetic Workflow
The synthesis of a target chiral β-amino acid using this methodology can be broken down into four key stages. This workflow ensures high diastereoselectivity and allows for the isolation of the desired enantiomerically pure product.
Figure 1: General workflow for the synthesis of chiral β-amino acids.
Experimental Protocols
Preparation of this compound
The chiral auxiliary can be readily prepared from the corresponding chiral amino alcohol, (R)-valinol, and carbon disulfide.[9] This procedure is scalable and provides the auxiliary in good yield.
Protocol 1: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (R)-Valinol | 1.0 | 103.16 | 10.32 g |
| Carbon Disulfide | 2.6 | 76.14 | 18.0 mL |
| Potassium Hydroxide | 2.7 | 56.11 | 15.2 g |
| Ethanol | - | - | 30 mL |
| Water | - | - | 60 mL |
| 0.5 M HCl (aq) | - | - | ~550 mL |
| Dichloromethane | - | - | 300 mL |
Procedure:
-
To a 500-mL round-bottomed flask, add (R)-valinol (10.32 g, 0.10 mol), ethanol (30 mL), and carbon disulfide (18.0 mL, 0.26 mol).
-
Prepare a solution of potassium hydroxide (15.2 g, 0.27 mol) in 120 mL of a 1:1 ethanol/water mixture.
-
Add the KOH solution dropwise to the flask at room temperature over 20 minutes.
-
Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 72 hours. The long reaction time is necessary to ensure the conversion of the intermediate oxazolidine-2-thione to the desired thiazolidine-2-thione.[10]
-
After cooling to room temperature, remove the volatile solvents under reduced pressure.
-
Acidify the residue by slowly adding 0.5 M aqueous HCl (~550 mL).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a solid, which can be used in the next step without further purification.
N-Acylation of the Chiral Auxiliary
The first step in activating the auxiliary is its acylation. This protocol describes the attachment of a propionyl group, which will serve as the backbone for the subsequent β-amino acid synthesis.
Protocol 2: N-Acylation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 159.27 | 8.0 g |
| Propionyl Chloride | 1.1 | 92.52 | 4.3 mL |
| Triethylamine | 1.5 | 101.19 | 10.5 mL |
| Dichloromethane (anhydrous) | - | - | 150 mL |
Procedure:
-
Dissolve this compound (8.0 g, 50.0 mmol) in anhydrous dichloromethane (150 mL) in an oven-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (10.5 mL, 75.0 mmol) followed by the dropwise addition of propionyl chloride (4.3 mL, 55.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-propionyl derivative.
Diastereoselective Alkylation
This is the key stereochemistry-defining step. A titanium enolate is generated and reacted with an electrophile. The bulky isopropyl group on the auxiliary directs the incoming electrophile to the opposite face, resulting in a high degree of diastereoselectivity.
Figure 2: Mechanism of diastereoselective alkylation.
Protocol 3: Diastereoselective Alkylation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Propionyl Auxiliary | 1.0 | 215.34 | 2.15 g |
| Titanium(IV) Chloride (1M in CH₂Cl₂) | 1.1 | 189.68 | 11.0 mL |
| Hunig's Base (DIPEA) | 1.2 | 129.24 | 2.1 mL |
| Electrophile (e.g., Benzyl Bromide) | 1.5 | 171.04 | 1.8 mL |
| Dichloromethane (anhydrous) | - | - | 50 mL |
Procedure:
-
Dissolve the N-propionyl auxiliary (2.15 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add titanium(IV) chloride solution (11.0 mL, 11.0 mmol).
-
Add Hunig's base (2.1 mL, 12.0 mmol) dropwise. The solution should turn a deep red, indicating the formation of the titanium enolate.[11][12]
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.8 mL, 15.0 mmol) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to separate the diastereomers, though typically high diastereomeric ratios are observed.
Cleavage of the Auxiliary
The final step is the removal of the chiral auxiliary to reveal the desired β-amino acid. Hydrolytic cleavage is a common and effective method.[8][13]
Protocol 4: Hydrolytic Cleavage
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Alkylated Auxiliary | 1.0 | - | 1.0 g |
| Lithium Hydroxide (LiOH) | 2.0 | 23.95 | - |
| Hydrogen Peroxide (30% aq) | 4.0 | 34.01 | - |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 5 mL |
Procedure:
-
Dissolve the alkylated auxiliary in a 4:1 mixture of THF and water (25 mL total).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (30% aqueous solution).
-
Add an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Combine the organic layers containing the product, dry over anhydrous Na₂SO₄, and concentrate to yield the crude β-amino acid, which can be further purified by recrystallization or chromatography.
Summary of Expected Outcomes
The application of this methodology typically results in high yields and excellent diastereoselectivity for the alkylation step.
| Step | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Acylation | N-Propionyl Auxiliary | 85-95% | N/A |
| Alkylation | Alkylated Auxiliary | 70-90% | >95:5 |
| Cleavage | Chiral β-Amino Acid | 80-95% | >99% ee after purification |
Conclusion
The use of this compound as a chiral auxiliary provides a robust and highly stereoselective route to valuable chiral β-amino acids. The protocols outlined in this guide are based on well-established principles of asymmetric synthesis and can be adapted for a variety of electrophiles to generate a diverse library of β-amino acid derivatives. The reliability of this method, coupled with the ability to recover the chiral auxiliary, makes it an attractive approach for both academic research and industrial drug development applications.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- A Facile Access to Chiral 4-isopropyl-, 4-benzyl-, and 4-phenyloxazolidine-2-thione. (2004). Journal of Organic Chemistry, 69(11), 3990-2.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
- Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. (n.d.). PubMed.
- Highly Diastereoselective Synthetic Route to Enantiopure beta(2)-amino Acids and Gamma-Amino Alcohols Using a Fluorinated Oxazolidine (Fox) as Chiral Auxiliary. (2008). Journal of Organic Chemistry, 73(10), 3970-3.
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Diastereoselective addition of chlorotitanium enolate of N-acyl thiazolidinethione to O-methyl oximes: a novel, stereoselective synthesis of alpha,beta-disubstituted beta-amino carbonyl compounds via chiral auxiliary mediated azetine formation. (2003). Journal of the American Chemical Society, 125(13), 3690-1.
- Diastereoselective Addition of Chlorotitanium Enolate of N-Acyl Thiazolidinethione to O-Methyl Oximes: A Novel, Stereoselective Synthesis of α,β-Disubstituted β-Amino Carbonyl Compounds via Chiral Auxiliary Mediated Azetine Form
- BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).
- Chiral auxiliary. (n.d.). Wikipedia.
- Succinct synthesis of beta-amino acids via chiral isoxazolines. (2005). Journal of the American Chemical Society, 127(15), 5376-83.
- PREPARATION OF (S)-4-ISOPROPYL-N-PROPANOYL-1,3-THIAZOLIDINE-2-THIONE. (n.d.). Organic Syntheses.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. (2015). Journal of Biotechnology, 203, 34-40.
- Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... (n.d.).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
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- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Diastereoselective addition of chlorotitanium enolate of N-acyl thiazolidinethione to O-methyl oximes: a novel, stereoselective synthesis of alpha,beta-disubstituted beta-amino carbonyl compounds via chiral auxiliary mediated azetine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereoselective Addition of Chlorotitanium Enolate of N-Acyl Thiazolidinethione to O-Methyl Oximes: A Novel, Stereoselective Synthesis of α,β-Disubstituted β-Amino Carbonyl Compounds via Chiral Auxiliary Mediated Azetine Formation | CoLab [colab.ws]
- 13. chemistry.williams.edu [chemistry.williams.edu]
Troubleshooting & Optimization
improving diastereoselectivity in (R)-4-Isopropyloxazolidine-2-thione reactions
Welcome to the technical support center for improving diastereoselectivity in reactions involving (R)-4-isopropyloxazolidine-2-thione and related chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you achieve high levels of stereocontrol in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor d.r.) in Aldol Reactions
Question: I am performing a boron-mediated aldol reaction using an N-acyl this compound, but my diastereomeric ratio (d.r.) is much lower than expected. What are the likely causes and how can I improve it?
Answer:
Low diastereoselectivity in these reactions typically points to issues with the formation and integrity of the Z-enolate and the subsequent Zimmerman-Traxler transition state. Here are the most common culprits and their solutions:
Probable Causes & Solutions:
-
Incomplete Z-Enolate Formation: The high diastereoselectivity observed in these reactions is predicated on the selective formation of the Z-boron enolate, which then proceeds through a highly ordered, chair-like six-membered transition state.[1] If E-enolate is formed, it will lead to the undesired diastereomer.
-
Solution: Ensure your enolization conditions strongly favor the Z-enolate. For boron enolates, use reagents like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N). The bulky boron reagent and the amine work in concert to selectively deprotonate the sterically accessible α-proton in a conformation that leads to the Z-enolate.[1]
-
-
Incorrect Stoichiometry of Reagents: Using an incorrect amount of base or Lewis acid can disrupt the formation of the required chelated intermediate. For instance, using excess amine can interfere with the Lewis acid's ability to coordinate with the aldehyde and the enolate.
-
Solution: Carefully control the stoichiometry. Typically, 1.1 to 1.2 equivalents of the boron triflate and 1.2 to 1.3 equivalents of the amine base relative to the N-acyl imide are used.
-
-
"Open" Transition States: The presence of certain Lewis acids or reaction conditions can favor non-chelated, "open" transition states, which are less stereocontrolling.[2][3]
-
Solution: The choice of Lewis acid is critical for enforcing a closed, chelated transition state. Titanium tetrachloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf) are excellent at forming rigid six-membered chelates.[4] In contrast, Lewis acids like boron trifluoride (BF₃) tend to favor open transition states and may lead to lower diastereoselectivity or even a reversal of selectivity.[2]
-
-
Reaction Temperature Too High: The energy difference between the diastereomeric transition states can be small. Running the reaction at a higher temperature provides enough thermal energy to overcome this barrier, leading to the formation of both diastereomers and thus a lower d.r.
-
Solution: Maintain strict temperature control. Enolization is typically performed at 0 °C or -78 °C, followed by the addition of the aldehyde at -78 °C. Allow the reaction to proceed at -78 °C for several hours before slowly warming.
-
Issue 2: Poor Yields and/or Messy Reactions with n-Butyllithium
Question: I am using n-butyllithium (n-BuLi) to deprotonate my N-acyl oxazolidinone for an alkylation reaction, but I'm getting low yields and multiple side products. What's going wrong?
Answer:
n-BuLi is a powerful but often indiscriminate reagent if not handled with care. Poor yields and messy reactions usually stem from improper handling, incorrect stoichiometry, or side reactions with the electrophile or solvent.
Probable Causes & Solutions:
-
Inaccurate Titration of n-BuLi: Commercial n-BuLi solutions degrade over time, and their stated concentration is often inaccurate. Using an assumed concentration can lead to under- or over-addition of the base.
-
Solution: Always titrate your n-BuLi solution before use. A simple and effective method is the titration against a known quantity of diphenylacetic acid in dry THF at room temperature, using a few crystals of 2,2'-bipyridyl as an indicator (the endpoint is a persistent pink/red color).
-
-
Reaction with Electrophile: If the deprotonation is not complete or if there is excess n-BuLi present when the electrophile is added, the n-BuLi can react directly with the electrophile.[5]
-
Solution: Ensure complete deprotonation by stirring for an adequate time at low temperature (-78 °C) after n-BuLi addition (typically 30-60 minutes). Add the n-BuLi dropwise to a solution of the substrate to avoid localized excess of the base.[6]
-
-
Moisture in the Reaction: n-BuLi reacts violently with water. Any moisture in your glassware, solvents, or reagents will consume the n-BuLi, leading to incomplete deprotonation and low yields.
-
Solution: Rigorously dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or taken from a solvent purification system. Handle all reagents under an inert atmosphere using proper syringe techniques.[7]
-
-
Alternative Strong Bases: For some substrates, other strong, non-nucleophilic bases may provide better results.
Issue 3: Difficulty Separating Diastereomers
Question: My reaction produced a mixture of diastereomers (e.g., 85:15 d.r.), but I'm having trouble separating them by column chromatography. What can I do?
Answer:
While the goal is always high diastereoselectivity, a key advantage of the chiral auxiliary approach is that even moderately selective reactions can yield enantiomerically pure material if the resulting diastereomers can be separated.[8]
Probable Causes & Solutions:
-
Insufficient Resolution on Silica Gel: The polarity difference between diastereomers can sometimes be very small, making separation on standard silica gel challenging.
-
Solution 1: Optimize Chromatography Conditions. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, hexanes/diethyl ether, dichloromethane/methanol). A shallow solvent gradient can improve separation. Using high-performance liquid chromatography (HPLC) with a chiral or even a standard stationary phase can provide much better resolution.
-
Solution 2: Recrystallization. Diastereomers have different physical properties, including solubility. Recrystallization is often a highly effective method for separating them on a large scale.[10][11] Screen various solvent systems to find one where the major diastereomer is significantly less soluble than the minor one.
-
Issue 4: Problems with Auxiliary Cleavage and Recovery
Question: I have successfully synthesized and purified my desired diastereomer, but I am struggling to cleave the this compound auxiliary without racemization or decomposition of my product.
Answer:
The final, crucial step is the removal of the chiral auxiliary to reveal the desired enantiopure product. The choice of cleavage method depends on the desired functional group (acid, ester, alcohol, etc.) and the stability of the product.
Common Cleavage Protocols & Troubleshooting:
-
For Carboxylic Acids (Hydrolysis):
-
Protocol: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C is a standard and mild method.[8] The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic carbonyl.[8]
-
Troubleshooting: If this method is too harsh, consider using lithium hydroperoxide (LiOOH) prepared in situ. If the product is base-sensitive, other methods may be required.
-
-
For Primary Alcohols (Reductive Cleavage):
-
Protocol: Reduction with lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a solvent like THF or ethanol effectively reduces the acyl group to a primary alcohol.[12]
-
Troubleshooting: Ensure the reaction is quenched carefully at low temperature to avoid product degradation.
-
-
For Esters (Alcoholysis):
-
Protocol: Transesterification can be achieved using a Lewis acid like titanium (IV) isopropoxide (Ti(OⁱPr)₄) in the presence of the desired alcohol.
-
Troubleshooting: This method can sometimes be sluggish. Ensure anhydrous conditions.
-
Auxiliary Recovery: After cleavage, the chiral auxiliary can typically be recovered by extraction and purified by recrystallization or chromatography, making this a cost-effective method.
Frequently Asked Questions (FAQs)
Q1: How does the isopropyl group on the oxazolidine-2-thione direct the stereochemistry?
A1: The isopropyl group at the C4 position acts as a powerful steric director. In the chelated Z-enolate transition state, this bulky group effectively blocks one face of the enolate. The incoming electrophile (e.g., an aldehyde or alkyl halide) is therefore forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in preference to the other.[1][13]
Q2: What is the mechanistic difference between using a boron Lewis acid (like Bu₂BOTf) versus a titanium Lewis acid (like TiCl₄)?
Q3: Can I use (R)-4-isopropyloxazolidin-2-one instead of the thione version? What's the difference?
A3: Yes, the oxazolidinone auxiliary, pioneered by David Evans, is the more traditional and widely used variant.[13] The oxazolidine-2-thione often provides complementary or even enhanced diastereoselectivity in certain reactions. The thione's greater Lewis basicity can influence the nature of the metal chelation, sometimes leading to more rigid transition states. The choice between the two often comes down to empirical screening for a specific reaction.
Q4: My starting N-acyl compound is not crystalline. How can I be sure of its purity before the stereoselective reaction?
A4: If the N-acyl starting material is an oil, purification by flash column chromatography is essential. Purity should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C). Any impurities, especially unreacted starting materials from the acylation step, can interfere with the deprotonation and subsequent reaction, leading to lower yields and selectivity.
Data & Protocols
Table 1: Effect of Lewis Acid on Diastereoselectivity in Aldol Reactions
| Lewis Acid (LA) | Base | Solvent | Temperature (°C) | Typical d.r. (syn:anti) | Transition State Model |
| Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 to 0 | >98:2 | Chelated (Zimmerman-Traxler) |
| TiCl₄ | DIPEA | CH₂Cl₂ | -78 to 0 | >95:5 | Chelated (Zimmerman-Traxler) |
| Sn(OTf)₂ | N-ethylpiperidine | CH₂Cl₂ | -78 | >95:5 | Chelated |
| MgBr₂ | Et₃N | CH₂Cl₂ | -78 | >95:5 (Anti for Thiazolidinethiones) | Chelated (Boat-like)[14] |
| BF₃·OEt₂ | - | CH₂Cl₂ | -78 | Variable, often low | Open (Non-chelated)[2] |
Note: Diastereomeric ratios are representative and can vary based on the specific aldehyde and N-acyl substrate used.
Protocol 1: General Procedure for a Diastereoselective Boron-Mediated Aldol Reaction
-
Preparation: Under an argon atmosphere, dissolve the N-acyl this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Enolization: Add diisopropylethylamine (DIPEA) (1.3 equiv) dropwise. Following this, add dibutylboron triflate (Bu₂BOTf) (1.2 equiv) dropwise over 10 minutes. The solution should change color. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Aldehyde Addition: Add the aldehyde (1.5 equiv), either neat or as a solution in dry CH₂Cl₂, dropwise to the cold enolate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron byproducts.
-
Workup: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Visualizing Key Concepts
The Zimmerman-Traxler Transition State
This model is fundamental to understanding the high diastereoselectivity of these reactions. The metal (M) forms a six-membered, chair-like transition state involving the enolate and the aldehyde. The bulky R¹ group of the aldehyde preferentially occupies the equatorial position to minimize steric clashes, leading to the observed syn stereochemistry.
Caption: Zimmerman-Traxler model for syn-aldol selectivity.
General Workflow for Optimizing Diastereoselectivity
Caption: Workflow for optimizing diastereoselective reactions.
References
-
ResearchGate. Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. Available at: [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
-
ResearchGate. Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Available at: [Link]
-
ResearchGate. (2018). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. Available at: [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Available at: [Link]
-
Optimization of Organolithium Reactions. (2005). Organic Process Research & Development. Available at: [Link]
-
Michigan State University. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Available at: [Link]
-
ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]
-
ACS Publications. (2017). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]
-
Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]
-
National Institutes of Health. (2017). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
OUCI. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews. Available at: [Link]
-
PubMed. (2010). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Available at: [Link]
-
National Institutes of Health. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Available at: [Link]
-
National Institutes of Health. (2011). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at: [Link]
-
Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Available at: [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]
-
Reddit. Regarding reaction conditions with nBuLi. Available at: [Link]
-
National Institutes of Health. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available at: [Link]
-
Royal Society of Chemistry. (2020). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. Available at: [Link]
-
PubMed. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Available at: [Link]
Sources
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Technical Support Center: Troubleshooting Low Yields in Aldol Reactions with (R)-4-Isopropyloxazolidine-2-thione
Welcome to the technical support center for asymmetric aldol reactions utilizing the (R)-4-isopropyloxazolidine-2-thione chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low reaction yields. By understanding the causality behind experimental choices, you can optimize your synthetic route for greater efficiency and success.
Frequently Asked Questions (FAQs)
Q1: Why choose an oxazolidinethione auxiliary over a more conventional oxazolidinone?
While both auxiliaries are mainstays in asymmetric synthesis for their high diastereoselectivity, the oxazolidinethione offers distinct advantages in certain contexts. The thiocarbonyl group is a more powerful chelating agent for Lewis acids like titanium tetrachloride (TiCl₄) and dibutylboron triflate (Bu₂BOTf) compared to the carbonyl of an oxazolidinone. This stronger chelation can lead to a more organized and rigid transition state, potentially enhancing diastereoselectivity.[1][2] Additionally, the conditions required for the removal of the oxazolidinethione auxiliary can be milder in some cases, preserving sensitive functionalities elsewhere in the molecule.
Q2: What is the fundamental mechanism that drives the stereoselectivity in this reaction?
The stereochemical outcome of the Evans aldol reaction is primarily dictated by the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3] The process begins with the "soft" enolization of the N-acylated auxiliary using a Lewis acid and a hindered base. This selectively forms a (Z)-enolate. The chiral auxiliary, with its bulky isopropyl group, then directs the approach of the aldehyde from the less sterically hindered face of the enolate. The chelation of the Lewis acid to both the thiocarbonyl sulfur and the enolate oxygen locks the conformation, minimizing dipole-dipole interactions between the carbonyl groups and forcing the aldehyde's substituent into an equatorial position to avoid 1,3-diaxial strain.[3][4] This highly organized arrangement ensures the formation of the syn-aldol product with high diastereoselectivity.
Q3: Can I obtain the "non-Evans" syn-aldol product with this auxiliary?
Yes, one of the notable features of using oxazolidinethione and thiazolidinethione auxiliaries is the ability to tune the facial selectivity of the aldehyde addition by modifying the stoichiometry of the Lewis acid and the amine base.[2][5][6] While standard conditions (e.g., 1 equivalent of TiCl₄ and 2 equivalents of a base like (-)-sparteine) typically yield the "Evans" syn-product, altering these ratios can favor the formation of the "non-Evans" syn-adduct.[2][5][6] This is attributed to a mechanistic switch between chelated and non-chelated transition states.
Troubleshooting Guide: Low Aldol Product Yield
Low yields in aldol reactions can stem from issues in the initial N-acylation of the auxiliary, the aldol reaction itself, or the workup and purification stages. This guide provides a systematic approach to identifying and resolving these problems.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield of N-acylated auxiliary | 1. Incomplete reaction: The acylating agent (acyl chloride or anhydride) is not fully consumed. 2. Degradation: The chiral auxiliary or the product is degrading under the reaction conditions. 3. Moisture: Presence of water is quenching the reactive species. | 1. Optimize stoichiometry and coupling agents: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. For coupling carboxylic acids directly, a pivaloyl chloride/triethylamine system is effective.[7] 2. Use milder conditions: For base-sensitive substrates, methods using DMAP catalysis can be employed to avoid strong bases like n-BuLi.[8] 3. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Low yield of aldol adduct with recovery of starting material | 1. Incomplete enolate formation: The base may not be strong enough or hindered enough, or the deprotonation time is insufficient. 2. Poor quality Lewis acid: The Lewis acid (e.g., Bu₂BOTf or TiCl₄) may have degraded due to moisture. 3. Unreactive aldehyde: The aldehyde may be sterically hindered or electronically poor. | 1. Verify base and reaction time: Use a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[3] Allow sufficient time for enolization (typically 30-60 minutes at low temperature) before adding the aldehyde. 2. Use fresh or distilled reagents: Use freshly opened or distilled Bu₂BOTf and TiCl₄. TiCl₄ is particularly sensitive to moisture. 3. Increase activation: Use a stronger Lewis acid or slightly increase the reaction temperature after the initial addition at -78°C. However, be cautious as this may decrease diastereoselectivity. |
| Low yield of aldol adduct with complex mixture of byproducts | 1. Retro-aldol reaction: The aldol adduct is reverting to the enolate and aldehyde, especially during workup or purification.[9][10] 2. Incorrect stoichiometry: Incorrect ratios of Lewis acid to base can lead to alternative reaction pathways and side products.[2][5][6] 3. Self-condensation of the aldehyde: If the aldehyde is enolizable, it can react with itself. | 1. Careful workup: Quench the reaction at low temperature. Use a buffered workup (e.g., pH 7 phosphate buffer) to avoid strongly acidic or basic conditions that can catalyze the retro-aldol reaction.[11] Minimize contact time with silica gel during chromatography. 2. Precise reagent addition: Carefully control the stoichiometry. For the standard "Evans" syn-product using TiCl₄, a 1:2 ratio of TiCl₄ to a base like (-)-sparteine is often optimal.[2][6] 3. Use of pre-formed enolate: Ensure complete formation of the chiral auxiliary's enolate before the slow addition of the aldehyde at low temperature. |
| Poor diastereoselectivity | 1. Incorrect enolate geometry: Conditions may not be favoring the formation of the (Z)-enolate. 2. Temperature fluctuations: Allowing the reaction to warm prematurely can disrupt the ordered transition state. 3. Inappropriate Lewis acid: The chosen Lewis acid may not be providing a sufficiently rigid chelated transition state. | 1. Ensure "soft" enolization conditions: The combination of a Lewis acid (Bu₂BOTf or TiCl₄) and a hindered amine base is crucial for (Z)-enolate formation.[3] 2. Maintain strict temperature control: Keep the reaction at -78°C during enolate formation and aldehyde addition. Use an internal thermometer to monitor the temperature. 3. Lewis Acid Selection: Dibutylboron triflate is generally very reliable for high syn-selectivity.[3] Titanium tetrachloride can also be highly selective, but the outcome can be more sensitive to the base and stoichiometry used.[2][5] |
Experimental Protocols
Protocol 1: N-Propionylation of this compound
This protocol is adapted from standard procedures for N-acylation of chiral auxiliaries.[7][8]
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and a catalytic amount of DMAP (0.05 eq.).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq.) dropwise.
-
Slowly add propionyl chloride (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl-(R)-4-isopropyloxazolidine-2-thione.
Protocol 2: Titanium-Mediated Asymmetric Aldol Reaction
This protocol is based on the highly diastereoselective methods developed by Crimmins et al.[2][5][6]
Caption: Workflow for the titanium-mediated aldol reaction.
Materials:
-
N-propionyl-(R)-4-isopropyloxazolidine-2-thione
-
Aldehyde (e.g., isobutyraldehyde)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in DCM)
-
(-)-Sparteine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-propionyl-(R)-4-isopropyloxazolidine-2-thione (1.0 eq.) in anhydrous DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add TiCl₄ (1.0 eq.) dropwise via syringe. The solution typically turns a deep red or purple color.
-
After stirring for 5 minutes, add (-)-sparteine (2.0 eq.) dropwise. The color may change again.
-
Stir the mixture at -78°C for 45 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.1 eq.), freshly distilled if necessary, dropwise over 5 minutes.
-
Continue stirring at -78°C for 1 hour.
-
Remove the cooling bath and place the flask in an ice bath (0°C). Stir for an additional 1-2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.
References
-
Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Ortiz, A. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(3), 163-173. Retrieved from [Link]
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. Retrieved from [Link]
-
de la Cruz, J. C., et al. (2018). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 23(10), 2445. Retrieved from [Link]
-
Evans, D. A., et al. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. Retrieved from [Link]
-
Bhamboo, P., Bera, S., & Mondal, D. (2021). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. ChemistrySelect, 6(40), 10843-10869. Retrieved from [Link]
-
Jung, H., & Ha, H.-J. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(18), 3362. Retrieved from [Link]
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. Retrieved from [Link]
-
Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902. Retrieved from [Link]
-
Crimmins, M. T., et al. (2001). ChemInform Abstract: Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (‐)‐Sparteine for the Soft Enolization of N‐Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. ChemInform, 32(27). Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Ortiz, A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8813. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition. Retrieved from [Link]
-
Mondal, D., et al. (2021). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. ChemistrySelect, 6(40). Retrieved from [Link]
-
Prashad, M., et al. (1998). A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39(50), 9369-9372. Retrieved from [Link]
-
Al-Adhami, M. A., & List, B. (2012). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 51(40), 9908-9931. Retrieved from [Link]
-
Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. Retrieved from [Link]
-
Solomons, T. W. G., & Fryhle, C. B. (n.d.). Aldol Addition Reactions. Retrieved from [Link]
-
Palomo, C., et al. (2013). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 19(40), 13446-13455. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Pericàs, M. A., et al. (2015). Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. Organic Letters, 17(14), 3540–3543. Retrieved from [Link]
-
Jung, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(18), 3362. Retrieved from [Link]
-
Cesarini, S., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106-18. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2022). Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 61(1). Retrieved from [Link]
-
Chen, Y.-C., & Barbas, C. F. (2007). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Frontiers in Bioscience, 12, 4345-4356. Retrieved from [Link]
-
Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zaramella, A., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(11), 3711-3723. Retrieved from [Link]
-
Polavarapu, P. L., et al. (2007). On the structure and chiroptical properties of (S)-4-isopropyl-oxazolidin-2-one. Tetrahedron: Asymmetry, 18(12), 1442-1447. Retrieved from [Link]
-
Professor Dave Explains. (2016, May 6). Practice Problem: Crossed Aldol Products. Retrieved from [Link]
-
Khan Academy. (n.d.). Mixed (crossed) aldol condensation using a lithium enolate. Retrieved from [Link]
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. | Semantic Scholar [semanticscholar.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for alkylation of N-acyl oxazolidinethiones
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of N-acyl oxazolidinethiones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.
Section 1: Troubleshooting Common Issues
This section is dedicated to resolving the most frequently encountered problems during the alkylation of N-acyl oxazolidinethiones. Each question is addressed with a detailed explanation of the underlying chemical principles and a step-by-step guide to remediation.
FAQ 1: I am observing low to no yield of my desired α-alkylated product. What are the likely causes and how can I improve the conversion?
Low yields in the alkylation of N-acyl oxazolidinethiones can stem from several factors, primarily related to the formation and stability of the enolate intermediate.[1]
Possible Causes & Solutions:
-
Incomplete Deprotonation: The most common culprit is incomplete formation of the enolate. The acidity of the α-proton must be overcome by a sufficiently strong base.
-
Troubleshooting:
-
Base Selection: Ensure the base used has a conjugate acid with a pKa significantly higher than the α-proton of the N-acyl oxazolidinethione. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly effective choices.[2] Sterically hindered bases may lead to diminished yields due to inefficient enolate formation.[3]
-
Base Quality & Stoichiometry: Use freshly prepared or titrated solutions of strong bases. Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), is used to drive the deprotonation to completion.
-
Deprotonation Time & Temperature: Allow sufficient time for complete enolate formation, typically 30-60 minutes at low temperatures (-78 °C) before adding the alkylating agent.[2]
-
-
-
Enolate Decomposition: The enolates derived from N-acyl oxazolidinethiones can be unstable and prone to decomposition, especially in the presence of certain bases. This decomposition can sometimes be a dominant pathway over alkylation.[4]
-
Troubleshooting:
-
Maintain Low Temperatures: Strictly maintain the reaction temperature at -78 °C during enolate formation and alkylation to minimize decomposition pathways.
-
Choice of Counterion: Lithium and sodium enolates are generally more reactive and suitable for alkylations compared to boron enolates, which are typically used for aldol additions.[5] The choice of counterion can influence enolate structure and reactivity.
-
-
-
Poor Reagent Quality: Moisture or impurities in solvents and reagents can quench the enolate or react with the base.
-
Troubleshooting:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, toluene).[1] Ensure all glassware is oven- or flame-dried before use.
-
Reagent Purity: Use high-purity starting materials and alkylating agents.
-
-
-
Substrate-Specific Issues: Certain N-acyl groups or substitution patterns on the oxazolidinethione can hinder the reaction. For instance, N-acyloxazolidinones derived from alkanoic acids or certain heterocyclic arylacetic acids have been reported to suffer from poor conversions or decomposition.[3]
Workflow for Troubleshooting Low Yield:
Caption: A decision tree for troubleshooting low yields in N-acyl oxazolidinethione alkylation.
FAQ 2: My reaction shows good conversion, but the diastereoselectivity is poor. How can I improve it?
Achieving high diastereoselectivity is a primary goal when using chiral auxiliaries. Poor selectivity often points to issues with the enolate geometry or the transition state of the alkylation.[6]
Key Factors Influencing Diastereoselectivity:
-
Enolate Geometry: The formation of a specific enolate geometry (Z- vs. E-enolate) is crucial for predictable stereochemical outcomes. For Evans-type auxiliaries, the formation of the Z-enolate is generally favored and leads to the desired diastereomer.[6][7]
-
Optimization Strategy:
-
Base and Counterion: The choice of base and its corresponding metal counterion significantly influences enolate geometry. Sodium bases like NaHMDS are often used to generate a rigidly chelated (Z)-enolate, which directs the alkylating agent to the less sterically hindered face of the enolate.[7]
-
Solvent: The solvent can affect the aggregation state and solvation of the enolate, which in turn influences stereoselectivity.[5] Tetrahydrofuran (THF) is a common and effective solvent for these reactions.[2] In some cases, exploring other aprotic solvents like toluene may be beneficial.[3]
-
-
-
Reaction Temperature: Lower reaction temperatures (-78 °C) generally enhance diastereoselectivity by favoring the more ordered, lower-energy transition state that leads to the major diastereomer.
-
Nature of the Alkylating Agent: Highly reactive electrophiles (e.g., allyl iodide, benzyl bromide) are typically used.[7] The steric bulk of the alkylating agent can also play a role in the facial selectivity of the approach to the enolate.
Summary of Conditions Favoring High Diastereoselectivity:
| Parameter | Recommended Condition | Rationale |
| Base | NaHMDS, LDA | Promotes formation of the rigid Z-enolate.[2][7] |
| Solvent | THF | Good balance of solubility and enolate stabilization.[2] |
| Temperature | -78 °C | Favors the kinetically controlled, more selective pathway.[2] |
| Electrophile | Reactive (e.g., Iodides > Bromides) | Ensures rapid reaction with the formed enolate. |
FAQ 3: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired α-alkylation, leading to a complex product mixture and reduced yield.
Common Side Reactions and Mitigation Strategies:
-
S-Alkylation: In the case of N-acyl oxazolidinethiones , alkylation can occur on the sulfur atom of the thiocarbonyl group, leading to S-alkylated byproducts. This is particularly prevalent when the enolate is unstable or when using certain electrophiles.[4]
-
Mitigation:
-
Lewis Acid Additives: The presence of a Lewis acid can stabilize the enolate and favor C-alkylation over S-alkylation.
-
Careful Electrophile Choice: While not always avoidable, understanding the hard-soft acid-base (HSAB) principle can be a guide. The carbon of the enolate is a "soft" nucleophile, and "soft" electrophiles (like alkyl iodides) will preferentially react there.
-
-
-
Dialkylation: If the mono-alkylated product still possesses an acidic proton, it can be deprotonated and undergo a second alkylation.[1]
-
Mitigation:
-
Stoichiometry Control: Use of a slight excess of the starting material relative to the base and alkylating agent can help. However, more commonly, ensuring complete and rapid deprotonation of the starting material before the mono-alkylated product can be deprotonated is key.
-
Slow Addition: Adding the alkylating agent slowly at low temperature can help to control the reaction and minimize over-alkylation.
-
-
-
Decomposition of the Auxiliary: The oxazolidinethione ring can be susceptible to decomposition under strongly basic conditions, especially at elevated temperatures.[8]
-
Mitigation:
-
Strict Temperature Control: Avoid warming the reaction mixture until the alkylation is complete and the reaction has been quenched.
-
Appropriate Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Section 2: Experimental Protocols
This section provides a general, step-by-step protocol for a typical alkylation reaction. This should be considered a starting point and may require optimization for specific substrates and electrophiles.
General Protocol for Diastereoselective Alkylation of an N-Acyl Oxazolidinethione
Materials:
-
N-Acyl oxazolidinethione
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (solution in THF)
-
Alkyl halide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acyl oxazolidinethione (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add NaHMDS (1.1 equiv) dropwise to the cooled solution. Stir the mixture at -78 °C for 45 minutes to 1.5 hours to ensure complete enolate formation.[2]
-
Alkylation: Add the alkyl halide (1.2-2.0 equiv) dropwise to the enolate solution at -78 °C.[2] Stir the reaction mixture at this temperature for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow of the Alkylation Protocol:
Caption: A step-by-step workflow for the alkylation of N-acyl oxazolidinethiones.
Section 3: Mechanism and Stereochemical Rationale
Understanding the underlying mechanism is key to rational optimization. The high diastereoselectivity observed in these reactions is a direct consequence of the chiral auxiliary's ability to control the conformation of the enolate and direct the incoming electrophile.
The sodium enolate of the N-acyl oxazolidinethione forms a rigid, chelated Z-enolate structure. The substituent on the chiral auxiliary (e.g., a benzyl group) effectively blocks one face of the enolate. Consequently, the alkylating agent can only approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable configuration.[7]
References
- Collum, D. B., et al. (n.d.). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. National Institutes of Health.
- Zakarian, A., et al. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. National Institutes of Health.
- Unknown. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione. Publisher not available.
- Unknown. (2016, July 21). Chiral Auxiliary Controlled Reactions. No Added Chemicals.
- Unknown. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate.
- Unknown. (n.d.). Evans Aldol Reaction. TCI AMERICA.
- Unknown. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Unknown. (n.d.). Optimization of the alkylation step. ResearchGate.
- Unknown. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3 -sp3) bonds in asymmetric fash. Publisher not available.
- Unknown. (n.d.). evans enolate alkylation-hydrolysisx. Publisher not available.
- Bsharat, O. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
- Unknown. (n.d.). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate.
- Unknown. (n.d.). Optimizing reaction conditions of N-alkylation reaction. ResearchGate.
- Smith, T. E., et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Unknown. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central.
- Unknown. (2025, August 6). A study of the alkylation and acylation of N-acylthiazolidinethione. ResearchGate.
- Unknown. (n.d.). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. National Institutes of Health.
- Unknown. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University.
- Unknown. (2008, April 18). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-oxazolines. PubMed.
- Unknown. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. Benchchem.
- Unknown. (n.d.). Optimization of the reaction conditions. a. ResearchGate.
- Bsharat, O. (2025, September 15). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate.
- Unknown. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Publisher not available.
- Kennington, S., et al. (2016, March 22). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Semantic Scholar.
- Unknown. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Unknown. (n.d.). Chiral auxiliary. Wikipedia.
- Unknown. (n.d.). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Publisher not available.
- Unknown. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Reddit.
- Unknown. (2000, July 14). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. PubMed.
- Unknown. (n.d.). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of (R)-4-Isopropyloxazolidine-2-thione Auxiliary Removal
Welcome to the technical support center for the (R)-4-isopropyloxazolidine-2-thione auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the crucial step of auxiliary cleavage. Our goal is to equip you with the knowledge to overcome common challenges, ensuring high yields and preservation of stereochemical integrity in your synthesized products.
Introduction: The Power and Pitfalls of a Versatile Auxiliary
The this compound is a powerful chiral auxiliary in asymmetric synthesis, prized for its ability to direct stereoselective transformations. However, the success of a synthesis often hinges on the final step: the efficient and clean removal of this auxiliary. Challenges such as incomplete cleavage, unwanted side reactions, and difficult purification can compromise the yield and purity of the final product. This guide provides a comprehensive overview of the common hurdles and their solutions, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
A1: The three primary methods for cleaving the N-acyl bond of the auxiliary are hydrolysis, reductive cleavage, and transesterification. The choice of method depends on the desired functionality of the final product (carboxylic acid, alcohol, aldehyde, or ester) and the compatibility of other functional groups in your molecule with the reaction conditions.[1][2]
Q2: I am observing incomplete cleavage of the auxiliary. What are the likely causes?
A2: Incomplete cleavage can stem from several factors:
-
Steric Hindrance: A bulky acyl group or substituents near the reaction center can impede reagent access.
-
Insufficient Reagent: Using a stoichiometric or substoichiometric amount of the cleaving agent may not be enough to drive the reaction to completion.
-
Low Reaction Temperature or Time: Some cleavage reactions require elevated temperatures or prolonged reaction times to proceed efficiently.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting the reaction rate.
Q3: Is there a risk of epimerization at the α-carbon during auxiliary removal?
A3: Yes, epimerization is a potential side reaction, particularly under basic conditions or with prolonged exposure to certain reagents.[2] The acidity of the α-proton can lead to its abstraction and subsequent reprotonation, resulting in a loss of stereochemical purity. Careful selection of reagents and reaction conditions is crucial to minimize this risk.
Q4: How can I recover the chiral auxiliary after cleavage?
A4: The recovery of the this compound auxiliary is highly desirable due to its cost. After the reaction, the auxiliary can typically be separated from the product through chromatography or extraction. The exact method will depend on the physical properties of your product and the auxiliary.
Q5: Are there any functional groups that are incompatible with standard cleavage conditions?
A5: Yes, certain functional groups can be sensitive to the reagents used for auxiliary removal. For example:
-
Esters and other carbonyls: May be reduced by strong hydride reagents like LiAlH₄ used for reductive cleavage.[3][4]
-
Base-labile protecting groups: May be cleaved under the basic conditions of some hydrolysis or transesterification protocols.
-
Thioamides/thiolesters: The sulfur atom in the auxiliary can sometimes interact with certain metal-based reagents.
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenges encountered during the removal of the this compound auxiliary.
Issue 1: Low Yield of the Desired Product
Low yields are a common frustration. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired compound.
| Observed Byproduct | Potential Cause | Suggested Solution |
| Epimerized Product | Racemization at the α-carbon due to basic conditions or prolonged reaction times.[2] | Use milder bases, lower reaction temperatures, or shorter reaction times. Consider switching to a different cleavage method with less basic conditions. |
| Over-reduced Product (e.g., alcohol from an ester) | Use of a strong reducing agent (e.g., LiAlH₄) that is not selective for the auxiliary.[3][4] | Switch to a milder reducing agent like NaBH₄ or DIBAL-H, or protect the sensitive functional group before cleavage. |
| Decomposition of Starting Material or Product | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Employ milder cleavage conditions. For example, use enzymatic hydrolysis or milder chemical reagents. |
| N-to-S Acyl Migration Products | In some cases, intramolecular acyl transfer can occur, especially with certain substrates and conditions.[5][6] | Modify the reaction conditions (e.g., solvent, temperature) to disfavor the acyl migration pathway. |
Issue 3: Difficulty in Product Purification
Even with a successful cleavage reaction, isolating the pure product can be challenging.
Problem: Co-elution of the product and the cleaved auxiliary during chromatography.
Solution:
-
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel with different pore sizes, alumina).
-
Chemical Modification: If the product contains a carboxylic acid, it can be converted to its salt to alter its solubility and chromatographic behavior, facilitating separation from the neutral auxiliary.
-
Recrystallization: If the product is crystalline, recrystallization can be a powerful purification technique.
Problem: Residual cleavage reagents (e.g., TFA, scavengers) in the final product.[7]
Solution:
-
Azeotropic Removal: For volatile reagents like TFA, co-evaporation with a suitable solvent (e.g., toluene) can be effective.
-
Aqueous Workup: A thorough aqueous workup with washes of a mild base (e.g., saturated NaHCO₃ solution) can remove acidic reagents.
-
Precipitation: Precipitation of the product from a solution where the impurities remain soluble can be an effective purification step.[8]
Detailed Experimental Protocols
The following are starting-point protocols for the three main cleavage methods. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Hydrolysis to Carboxylic Acid
This method is suitable for obtaining the chiral carboxylic acid.
Caption: Workflow for hydrolytic cleavage.
Step-by-Step:
-
Dissolve the N-acyl-(R)-4-isopropyloxazolidine-2-thione (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) and a 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Cleavage to Primary Alcohol
This protocol is used to obtain the corresponding chiral primary alcohol.
Step-by-Step:
-
Dissolve the N-acyl-(R)-4-isopropyloxazolidine-2-thione (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Transesterification to Methyl Ester
This method yields the methyl ester of the chiral acyl group.
Step-by-Step:
-
Prepare a solution of sodium methoxide (NaOMe) in methanol (e.g., by carefully adding sodium metal to anhydrous methanol at 0 °C).
-
Dissolve the N-acyl-(R)-4-isopropyloxazolidine-2-thione (1.0 eq.) in anhydrous methanol.
-
Add the freshly prepared sodium methoxide solution (1.1 eq.) to the substrate solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify by flash column chromatography.
References
-
Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
HYDROLYSIS REACTIONS. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. PubMed. [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. NIH. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Epimerisation in Peptide Synthesis. OUCI. [Link]
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC - PubMed Central. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
O–N Intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. ResearchGate. [Link]
-
Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. PMC. [Link]
-
What's the difference between LiAlH4, NaBH4 & DIBAl-H? What's their different attacking points?. Quora. [Link]
-
Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. NIH. [Link]
-
NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [Link]
-
NaBH4 & LiAlH4 Reductions (IOC 23). YouTube. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC - NIH. [Link]
-
Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]
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- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products Derived from (R)-4-Isopropyloxazolidine-2-thione
Welcome to the technical support center for the purification of chiral compounds derived from the versatile (R)-4-isopropyloxazolidine-2-thione auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of diastereomeric products from asymmetric synthesis. Here, we synthesize technical accuracy with field-proven insights to provide actionable solutions to your purification hurdles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of N-acyl this compound derivatives.
FAQ 1: My diastereomers are inseparable by flash column chromatography. What should I do?
This is a frequent challenge as diastereomers can have very similar physical properties, leading to co-elution.[1][2][3]
Troubleshooting Steps:
-
Optimize Your Mobile Phase:
-
Systematic Solvent Screening: Do not limit yourself to standard ethyl acetate/hexane systems. Experiment with different solvent systems to exploit subtle differences in polarity and interaction with the stationary phase.[2] Consider mixtures containing dichloromethane, diethyl ether, or small amounts of more polar solvents like ethanol or isopropanol.
-
Gradient Elution: If isocratic elution fails, a shallow gradient can often improve separation.[2] A slow, gradual increase in the polar solvent concentration can effectively resolve closely eluting spots.
-
-
Consider a Different Stationary Phase:
-
Recrystallization as a Powerful Alternative:
Workflow for Troubleshooting Inseparable Diastereomers
Caption: Troubleshooting workflow for separating stubborn diastereomers.
FAQ 2: How do I choose the right solvent for recrystallizing my N-acyl oxazolidinethione product?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5]
Solvent Selection Strategy:
| Step | Action | Rationale |
| 1 | Solubility Testing | Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating. |
| 2 | "Like Dissolves Like" | Consider the polarity of your molecule. N-acyl oxazolidinethiones are moderately polar. Start with solvents of intermediate polarity like ethyl acetate, dichloromethane, or alcohols. |
| 3 | Two-Solvent System | If a single solvent is not effective, a two-solvent system can be ideal. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating should clarify the solution, and slow cooling will induce crystallization.[6] |
| 4 | Common Solvent Pairs | For compounds of this class, common pairs include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Ethanol/Water. |
Expert Tip: The presence of the thione group (C=S) might slightly alter the polarity compared to the more common Evans oxazolidinones (C=O). This could be leveraged in solvent selection.
FAQ 3: After removing the chiral auxiliary, I'm having trouble separating my final product from the recovered auxiliary. What's the best approach?
Efficient separation relies on the difference in chemical properties between your desired product (e.g., carboxylic acid, alcohol) and the this compound auxiliary.
Troubleshooting Auxiliary Separation:
-
If your product is a carboxylic acid:
-
After the hydrolytic cleavage, dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃).
-
Your carboxylic acid product will be deprotonated and move to the aqueous layer. The neutral chiral auxiliary will remain in the organic layer.
-
Separate the layers. You can then recover the auxiliary from the organic layer and acidify the aqueous layer (e.g., with 1 M HCl) to precipitate or extract your pure carboxylic acid product.[2]
-
-
If your product is an alcohol or aldehyde (neutral):
-
Both your product and the auxiliary are neutral, so simple acid-base extraction won't work.
-
Column chromatography is the most reliable method here. The auxiliary has a specific polarity; choose a solvent system that provides good separation between your product and the auxiliary.
-
Recrystallization can also be effective if your product is crystalline and has different solubility properties than the auxiliary.
-
Separation Strategy Post-Cleavage
Caption: Decision tree for separating the final product from the chiral auxiliary.
Part 2: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on the specific substrate.
Protocol 1: Purification of Diastereomers by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Dry-pack the column with silica gel (230-400 mesh) and then saturate with the chosen mobile phase. A typical column loading is 1:30 to 1:100 (crude material:silica gel) by weight.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, and add a thin layer of sand to protect the surface.
-
Elution: Begin elution with the optimized solvent system. If using a gradient, ensure it is shallow to maximize resolution.
-
Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure diastereomers.
-
Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude diastereomeric mixture. Add a potential solvent dropwise while heating and agitating until the solid just dissolves.
-
Cooling: Allow the test tube to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the tube with a glass rod or placing it in an ice bath. The formation of crystals indicates a potentially good solvent system.
-
Bulk Recrystallization: Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Induce Crystallization (if necessary): If crystallization does not occur, add a seed crystal of the desired pure diastereomer (if available) or cool the solution further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. Analyze the mother liquor to determine the diastereomeric ratio of the remaining material.
Protocol 3: Hydrolytic Cleavage of the N-Acyl Auxiliary
This protocol is adapted from standard procedures for Evans oxazolidinones and should be effective for the thione analog to yield a chiral carboxylic acid.
-
Reaction Setup: Dissolve the N-acyl oxazolidinethione (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (approx. 4.0 eq) followed by a solution of lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.0 eq) in water.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Workup and Separation:
-
Remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water and perform a liquid-liquid extraction with dichloromethane or ethyl acetate to remove the chiral auxiliary.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1M HCl.
-
Extract the desired carboxylic acid product from the acidified aqueous layer with multiple portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
-
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Help separating diastereomers with very similar Rf. Reddit. [Link]
-
How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]
-
Reactivity of (R)-4-Phenyloxazolidin-2-thione Chiral Auxiliary: From Deprotection to Heterocyclic Interconversion. ResearchGate. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Preparation of Two New Diasteromeric Chiral Stationary Phases Based on (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic Acid and (R)- or (S). NIH. [Link]
-
(4S)-(-)-4-Isopropyl-2-oxazolidinone. LookChem. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. [Link]
-
[4 + 1]- and [4 + 2]-cycloadditions of a thiazole-2-thione-based 1,4-diphosphinine – broadening the scope. RSC Publishing. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]
Sources
preventing side reactions in (R)-4-Isopropyloxazolidine-2-thione mediated synthesis
Welcome to the technical support center for syntheses mediated by the (R)-4-isopropyloxazolidine-2-thione chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, ensuring high diastereoselectivity and yield in your asymmetric syntheses.
Introduction to this compound Auxiliaries
This compound is a powerful chiral auxiliary, belonging to the broader class of Evans auxiliaries, renowned for its ability to direct stereoselective transformations.[1] Its rigid heterocyclic structure and the steric hindrance provided by the isopropyl group allow for excellent facial selectivity in a variety of reactions, including aldol additions, alkylations, and acylations.[1] The thione moiety offers unique reactivity and cleavage options compared to its oxazolidinone counterpart. However, like any sophisticated chemical tool, achieving optimal results requires a nuanced understanding of the reaction mechanisms and potential pitfalls. This guide provides in-depth, field-proven insights to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Acylation and Enolate Formation
Q1: I am observing incomplete acylation of my oxazolidinethione. What are the common causes and solutions?
A1: Incomplete acylation is often due to insufficiently reactive acylating agents, steric hindrance, or suboptimal reaction conditions.
-
Underlying Cause: The nitrogen of the oxazolidinethione is not sufficiently nucleophilic to react with milder acylating agents. While methods like using n-BuLi followed by an acid chloride are effective, they can be harsh.[2]
-
Troubleshooting Protocol:
-
Use a more reactive acylating agent: Acid chlorides or anhydrides are generally effective. For sluggish reactions, consider activating the carboxylic acid with a reagent like pivaloyl chloride.
-
Employ a catalyst: 4-Dimethylaminopyridine (DMAP) can be used to catalyze the acylation, particularly with acid anhydrides.[2]
-
Optimize Base and Temperature: For deprotonation prior to acylation, ensure the complete formation of the anion using a strong, non-nucleophilic base like n-BuLi or NaH at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Q2: My enolate formation is not selective, leading to a mixture of Z- and E-enolates. How can I ensure the formation of the desired Z-enolate?
A2: The geometry of the enolate is critical for achieving high diastereoselectivity in subsequent reactions. For Evans-type auxiliaries, the Z-enolate is typically desired for predictable outcomes.[3][4]
-
Mechanistic Insight: "Soft enolization" using a Lewis acid and a hindered base is the standard method for generating the Z-enolate.[1][5] The Lewis acid, typically a boron triflate like di-n-butylboron triflate (n-Bu₂BOTf), coordinates to the carbonyl oxygen of the N-acyl group, increasing the acidity of the α-protons.[3][6] A hindered amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), then deprotonates the substrate. The reaction proceeds through a six-membered chair transition state, where steric interactions favor the formation of the Z-enolate.[3][4]
-
Recommended Protocol for Z-Enolate Formation:
-
Dissolve the N-acyl oxazolidinethione in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add n-Bu₂BOTf (1.1-1.2 equivalents).
-
After a short stirring period (5-10 minutes), add a hindered amine base like DIPEA (1.2-1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolization before adding the electrophile.
-
Diagram of Z-Enolate Formation Workflow
Caption: Workflow for selective Z-enolate formation.
Troubleshooting Guide for Aldol and Alkylation Reactions
Problem 1: Low Diastereoselectivity in Aldol Reactions
-
Symptom: The ¹H NMR or HPLC analysis of the crude product shows a diastereomeric ratio (d.r.) significantly lower than expected (e.g., < 95:5).
-
Root Cause Analysis:
-
Incorrect Enolate Geometry: As discussed, the presence of the E-enolate will lead to the formation of the undesired diastereomer.
-
Inadequate Chelation Control: The high selectivity of Evans auxiliaries in aldol reactions stems from a well-organized, chair-like Zimmerman-Traxler transition state, which is facilitated by chelation of the Lewis acid (typically boron) to both the enolate oxygen and the aldehyde's carbonyl oxygen.[5] If the Lewis acid is not a strong chelator, or if reaction temperatures are too high, this organization is lost, leading to reduced selectivity.
-
"Acetate" Aldol Issues: Aldol reactions using N-acetyl oxazolidinethiones (acetate enolates) often give poor diastereoselectivity. This is because the lack of an α-substituent on the enolate reduces the steric interactions necessary to differentiate the transition states leading to the two diastereomers.[7]
-
-
Corrective Actions:
-
Verify Enolate Formation Conditions: Strictly adhere to the protocol for Z-enolate formation using a boron Lewis acid like n-Bu₂BOTf.[6] Lithium enolates, while useful for alkylations, generally provide lower diastereoselectivity in aldol reactions due to less rigid transition states.
-
Control Reaction Temperature: Maintain a low temperature (typically -78 °C) throughout the enolization and aldehyde addition steps. Allowing the reaction to warm prematurely can disrupt the chelated transition state.
-
For Acetate Aldols: If an acetate aldol is necessary, consider using a modified auxiliary or a different synthetic strategy. For instance, using a chloroacetyl group, followed by reductive dechlorination, can improve selectivity.[7]
-
Table 1: Lewis Acid and Base Selection for Optimal Diastereoselectivity
| Lewis Acid | Base | Typical d.r. (syn:anti) | Notes |
| n-Bu₂BOTf | DIPEA/TEA | >98:2 | The "gold standard" for high syn-selectivity in Evans aldol reactions.[3] |
| TiCl₄ | DIPEA | Variable (often anti) | Can be used to access the anti-aldol products, but selectivity is substrate-dependent. |
| LDA/NaHMDS | - | Lower selectivity | Generally not recommended for high d.r. in aldol reactions with these auxiliaries.[6] |
Problem 2: Epimerization of the α-Stereocenter
-
Symptom: Loss of enantiomeric purity in the final product after cleavage, despite high diastereoselectivity in the aldol/alkylation step.
-
Root Cause Analysis: The α-proton of the N-acyl group remains acidic even after the main reaction. Exposure to basic conditions, particularly during workup or cleavage of the auxiliary, can lead to deprotonation and subsequent reprotonation, causing epimerization.
-
Preventative Measures:
-
Quench Carefully: Quench the reaction under acidic conditions (e.g., with a pH 7 phosphate buffer or saturated aqueous NH₄Cl) to neutralize any remaining base before warming to room temperature.
-
Mind the Cleavage Conditions: When removing the auxiliary, choose methods that are not strongly basic. While LiOH/H₂O₂ is common, it can sometimes cause epimerization.[8] Lithium hydroperoxide (LiOOH), being less basic, is often a better choice.[8][9]
-
Purification Strategy: If possible, purify the diastereomerically pure N-acyl product by chromatography before cleaving the auxiliary. This ensures that any minor diastereomer is removed, and it minimizes the exposure of the pure product to potentially epimerizing conditions.[2]
-
Auxiliary Cleavage: Avoiding Common Pitfalls
The removal of the chiral auxiliary is a critical final step. The choice of cleavage reagent determines the functional group obtained and can introduce its own set of side reactions.
FAQ: I am getting a significant amount of a ring-opened hydroxyamide byproduct when I try to hydrolyze the auxiliary to the carboxylic acid using LiOH/H₂O₂. Why is this happening and how can I stop it?
-
Mechanistic Explanation: The N-acyl oxazolidinethione has two electrophilic carbonyl-like centers: the exocyclic (acyl) C=O and the endocyclic (carbamate) C=S. Nucleophilic attack can occur at either site. While the desired reaction is attack at the acyl carbonyl, strong, non-selective nucleophiles like hydroxide (from LiOH) can attack the endocyclic carbon, leading to cleavage of the oxazolidinethione ring itself and formation of an undesired hydroxyamide byproduct.[10][11]
-
The LiOOH Advantage: The hydroperoxide anion (OOH⁻), generated from H₂O₂ and LiOH, is a softer nucleophile. While it may still initially attack the endocyclic position, the subsequent degradation of this tetrahedral intermediate has a high energy barrier.[9][12][13] This allows the intermediate to revert to the starting materials, favoring the kinetically slower but irreversible attack at the exocyclic acyl carbonyl, leading to the desired carboxylic acid.[9][12]
Diagram of Competing Cleavage Pathways
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. connectsci.au [connectsci.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mastering Temperature Control for Optimal Reaction Outcomes
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how even the most promising chemical syntheses can be compromised by suboptimal temperature control. A mere fluctuation of a few degrees can be the difference between a high-purity target molecule and a complex mixture of byproducts.[1][2] This guide is designed to move beyond simple operational instructions. It's built on a foundation of scientific principles and field-proven experience to empower you to not only troubleshoot issues as they arise but to proactively design robust and reproducible reaction protocols. Here, we will delve into the causality behind temperature-related phenomena and equip you with the knowledge to maintain absolute control over your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common temperature control queries we receive.
Q1: My reaction yield is inconsistent between batches, even though I set the same temperature. What's the likely cause?
A: The most common culprit is an uncalibrated temperature probe.[3] Over time, sensors can drift, leading to a discrepancy between the setpoint on your controller and the actual temperature of your reaction mass. A consistent calibration schedule is crucial for reproducibility.[3][4] Another factor could be inconsistent mixing, which can create localized hot or cold spots within the reactor, leading to variable reaction rates and byproduct formation.[5][6]
Q2: What is the difference between a thermocouple and an RTD sensor, and which should I use?
A: Both are common temperature sensors, but they operate on different principles. Resistance Temperature Detectors (RTDs), like the Pt100, offer high accuracy and stability, making them ideal for processes requiring precise temperature control.[7] Thermocouples are generally more rugged, have a wider temperature range, and respond faster to temperature changes, but can be less accurate.[7] For most organic synthesis applications below 250°C, a calibrated RTD is the preferred choice for ensuring reproducibility.
Q3: How much can a small temperature deviation really affect my reaction?
A: Significantly. Reaction rates can approximately double for every 10°C increase in temperature.[8] This exponential relationship means that even a 2-3°C deviation can alter the kinetic profile.[9][10][11] It can favor the formation of undesired byproducts over your target molecule, impacting both yield and purity.[9] For sensitive or catalytic reactions, maintaining the optimal temperature is critical to preserving catalyst activity and selectivity.[9]
Q4: My controller is overshooting the setpoint temperature. How can I fix this?
A: Overshooting is often a sign that the controller's PID (Proportional-Integral-Derivative) settings are not optimized for your specific reactor setup.[1][6] These parameters control how the heating/cooling system responds to the difference between the setpoint and the actual temperature. Consult your controller's manual to learn how to initiate an "auto-tune" function or adjust the PID parameters manually. This will help the controller "learn" the thermal characteristics of your system and prevent overshooting.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to more complex, scenario-based problems.
Scenario 1: Unexpected Exotherm and Potential Runaway Reaction
Q: I've started adding my reagent, and the temperature is rising much faster than anticipated, even with the cooling system at maximum. What should I do, and how can I prevent this?
A: Immediate Actions & Root Cause Analysis
A rapid, uncontrolled temperature increase indicates that the rate of heat generation from your exothermic reaction is exceeding the heat removal capacity of your reactor system.[12] This is a serious safety concern that can lead to a thermal runaway.[2][12][13]
Troubleshooting Workflow:
// Node Definitions start [label="Problem: Rapid Temperature Rise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action1 [label="Immediate Action:\n1. Stop reagent addition immediately.\l2. Engage emergency cooling (if available).\l3. Be prepared to quench the reaction.\l", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Was the reaction hazard assessed beforehand?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_yes [label="Yes"]; a1_no [label="No: Critical Safety Lapse.\lPerform a thorough hazard analysis\lbefore proceeding.[13]\l", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the heat removal capacity sufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Yes"]; a2_no [label="No: Scale-up Issue.\lThe surface-area-to-volume ratio decreases\lon scale-up, reducing relative cooling efficiency.[5]\lConsider a pilot-scale reactor with better\lheat transfer or continuous flow chemistry.[12]\l", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the reagent addition rate too high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_yes [label="Yes: Reduce Addition Rate.\lSlow, dropwise addition allows the cooling\lsystem to keep pace with heat generation.[12][13]\lUse automation for precise control.[14]\l", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="No"]; q4 [label="Is mixing adequate?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4_yes [label="Yes"]; a4_no [label="No: Improve Agitation.\lPoor mixing creates localized hot spots\lthat accelerate the reaction rate locally.[5]\lEnsure stirrer type and speed are appropriate\lfor the reaction viscosity and volume.[5]\l", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Resolution: Implement Corrective Actions\land Re-evaluate Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> action1 [color="#5F6368"]; action1 -> q1 [color="#5F6368"]; q1 -> a1_no [label="No", color="#EA4335"]; q1 -> q2 [label="Yes", color="#34A853"]; q2 -> a2_no [label="No", color="#EA4335"]; q2 -> q3 [label="Yes", color="#34A853"]; q3 -> a3_yes [label="Yes", color="#34A853"]; q3 -> q4 [label="No", color="#EA4335"]; q4 -> a4_no [label="No", color="#EA4335"]; q4 -> end_node [label="Yes", color="#34A853"]; a1_no -> end_node [color="#5F6368"]; a2_no -> end_node [color="#5F6368"]; a3_yes -> end_node [color="#5F6368"]; a4_no -> end_node [color="#5F6368"]; } }
Caption: Workflow for managing and preventing thermal runaway events.
Preventative Measures:
-
Controlled Addition: For highly exothermic reactions, always use slow, controlled addition of reagents.[13] Utilizing an automated syringe pump linked to the temperature controller can create a safety feedback loop, where addition is automatically paused if the temperature exceeds a defined safety limit.[14]
-
Pre-Cooling: Start the reaction at a lower temperature to create a larger thermal buffer before initiating the exothermic addition.[13]
-
Understand Kinetics: Perform kinetic studies to understand the rate of reaction at different temperatures.[5] This data is essential for predicting and managing heat evolution during scale-up.[5]
Scenario 2: Reaction Fails to Reach Completion or Stalls
Q: My reaction has been running for hours but analysis (TLC, HPLC) shows it has stalled with significant starting material remaining. The temperature is stable at the setpoint. What's wrong?
A: Beyond the Setpoint: Investigating Thermal Barriers
When a reaction stalls despite a stable temperature reading, it's time to investigate the underlying energetics and physical setup.
Root Cause Analysis:
-
Activation Energy Barrier: The set temperature may simply be too low to provide sufficient kinetic energy for the reactant molecules to overcome the activation energy barrier.[9][15] A small increase in temperature can lead to a disproportionately large increase in the number of molecules with enough energy to react, potentially restarting the reaction.[8]
-
Poor Heat Transfer: Is the temperature reading truly representative of the entire reaction bulk? In viscous mixtures or large-scale reactors, there can be a significant temperature gradient between the vessel wall (where the heating fluid is) and the center of the reactor.[1] The probe might be reading the target temperature, but the bulk of the material could be cooler.
-
Endothermic Reaction: If the reaction is endothermic, it will absorb heat from the surroundings, causing a cooling effect.[16] If the heating system cannot compensate for this heat absorption quickly enough, the actual reaction temperature will drop below the setpoint, slowing or stalling the reaction.[13]
// Node Definitions TCU [label="Temperature Control Unit (TCU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Jacket [label="Reactor Jacket\l(Thermal Fluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wall [label="Vessel Wall\l(Glass/Steel)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Reaction [label="Reaction Mass", fillcolor="#34A853", fontcolor="#FFFFFF"]; Probe [label="Temperature Probe (Pt100)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TCU -> Jacket [label="1. Circulates Fluid", color="#5F6368"]; Jacket -> Wall [label="2. Conduction/Convection", color="#5F6368"]; Wall -> Reaction [label="3. Conduction", color="#5F6368"]; Reaction -> Probe [label="4. Measurement", color="#5F6368"]; Probe -> TCU [label="5. Feedback Loop", style=dashed, color="#EA4335"]; }
Caption: The path of heat transfer creates potential for thermal lag and gradients.
Solutions:
-
Systematic Temperature Increase: Incrementally increase the reaction temperature by 5-10°C and monitor the progress. This is a common optimization strategy.[17]
-
Improve Mixing: Increase the agitation speed to improve heat transfer throughout the reaction mass and break up any potential temperature gradients.[5][18]
-
Verify Probe Placement: Ensure the temperature probe is positioned correctly to measure the bulk reaction temperature, not just the temperature near the vessel wall.
Section 3: Protocols & Best Practices
Adhering to standardized protocols is the cornerstone of reproducible science.
Protocol 1: Two-Point Temperature Probe Calibration
This protocol ensures your temperature measurements are accurate and traceable.
Objective: To verify and correct the reading of a temperature probe (e.g., Pt100 RTD) at two distinct points (0°C and 100°C).
Materials:
-
Certified reference thermometer (NIST-traceable)
-
Insulated container (e.g., Dewar flask)
-
Crushed ice made from distilled/demineralized water[19]
-
Distilled/demineralized water[19]
-
Hot plate or heating mantle
-
Beaker
Procedure:
-
Ice Point (0°C) Calibration:
-
Fill the insulated container to the top with crushed ice.[19]
-
Add just enough distilled water to fill the gaps between the ice. The mixture should be mostly ice.
-
Immerse both your probe and the certified reference thermometer into the center of the ice bath. Ensure they are not touching the sides or bottom of the container.[19][20]
-
Allow the readings to stabilize for at least 5 minutes, stirring gently.
-
Record the readings from both your probe and the reference thermometer. The difference is the offset at 0°C.
-
-
Boiling Point (~100°C) Calibration:
-
Fill a beaker with distilled water and bring it to a rolling boil using a hot plate.[19]
-
Note: The boiling point of water is dependent on atmospheric pressure. Use a standard pressure-temperature chart to find the true boiling point for your location's altitude.
-
Suspend your probe and the reference thermometer in the boiling water, ensuring they are not touching the beaker.[19]
-
Allow readings to stabilize for 2-3 minutes.
-
Record the readings from both your probe and the reference thermometer. The difference is the offset at the boiling point.
-
-
Applying Corrections:
-
If your controller allows for two-point calibration, enter the measured offsets.
-
If not, create a calibration chart or use the calculated offsets to manually correct your setpoints for future experiments.
-
Calibration should be performed regularly, with frequency depending on usage and criticality (e.g., quarterly or annually).[4]
-
Best Practice: Choosing the Right Temperature Control System
The choice of heating and cooling technology is as critical as the chemistry itself. Jacketed reactors coupled with circulating bath systems are the industry standard for precision and versatility.[1][21][22]
| Technology | Temperature Range | Precision | Response Time | Key Considerations |
| Jacketed Reactor w/ Circulating Bath | -90°C to +300°C | Excellent (±0.1°C)[1] | Moderate to Fast | Provides uniform heating/cooling; ideal for scale-up and sensitive reactions.[21][23][24] Requires thermal fluid appropriate for the temperature range.[1] |
| Heating Mantle | Ambient to >400°C | Poor to Fair | Slow | Risk of localized hot spots; difficult to control precisely. Best for simple refluxing of stable compounds. |
| Oil/Water Bath | Ambient to ~200°C | Fair | Slow | Potential safety hazards (spills, fire); temperature gradients can be an issue. |
| Direct Electric Heating | High Temperatures | Good | Very Fast | Primarily for heating; can create hotspots if not well-controlled.[1] |
References
- Jacketed Reactors: A Comprehensive Guide. (2025). GlasKeller.
- Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
- Enhancing Reactor Temperature Control: A Vital Component in R&D, Process Development, and Optimiz
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Source.
- Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.).
- How Is Temperature Controlled in A Jacketed Lab Reactor? (2025). Achieve Chem.
- Understanding Jacketed Reactor in Labor
- Best Practices for Operating Laboratory Reactors Safely and Effectively. (2024). Jinzong Machinery.
- Top 10 Reactor Temperature Control Solutions for Efficient Chemical Processes. (2025). Source.
- Temperature Control and Efficiency in Chemical Processing. (2025). Fluorostore.
- How Does Temperature Affect The R
- How Does A Jacketed Reactor Handle Heat-sensitive Reactions? (2024). Achieve Chem.
- Optimizing Chemical Reactions. (2024).
- How to calibrate a temperature probe: a step-by-step guide. (n.d.). Fuji Electric France.
- How to Calibrate a Temper
- How to Calibrate Temper
- Effect of Temperature On Reaction R
- The effect of temperature on r
- 14.
- Controlling exothermic reactions with AVA Lab Control Software. (2023). YouTube.
- How Do You Troubleshoot Problems in A Steel Reactor? (2024). Achieve Chem.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Temperature Controller Common Troubleshooting and Problems. (2024). Source.
- Lab: Endothermic and Exothermic Reactions. (n.d.). jpsaos.
Sources
- 1. achievechem.com [achievechem.com]
- 2. fluorostore.com [fluorostore.com]
- 3. Common Temperature Controller Problems & Troubleshooting Tips [tosunlux.eu]
- 4. How to Calibrate Temperature Probes - FireBoard Labs [fireboard.com]
- 5. amarequip.com [amarequip.com]
- 6. achievechem.com [achievechem.com]
- 7. julabo.us [julabo.us]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. labproinc.com [labproinc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jpsaos.com [jpsaos.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jinzongmachinery.com [jinzongmachinery.com]
- 19. How to Calibrate a Temperature Probe | Advanced Energy [advancedenergy.com]
- 20. How to calibrate a temperature sensor: a step-by-step guide | Fuji Electric [fujielectric.fr]
- 21. glaskeller.ch [glaskeller.ch]
- 22. lneya-online.com [lneya-online.com]
- 23. gwsionline.com [gwsionline.com]
- 24. achievechem.com [achievechem.com]
refining work-up procedures for reactions involving (R)-4-Isopropyloxazolidine-2-thione
Welcome to the technical support center for reactions involving the (R)-4-Isopropyloxazolidine-2-thione chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested advice for the critical work-up stages of your synthesis. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the thione-based Evans' auxiliary, this compound, over the more common oxazolidinone?
The primary advantage lies in the differential reactivity of the N-acyl thione moiety. The thiocarbonyl group is significantly more reactive towards certain nucleophiles compared to the corresponding carbonyl group in standard Evans' auxiliaries. This enhanced reactivity is particularly beneficial for:
-
Milder Cleavage Conditions: The auxiliary can often be removed under milder conditions, which helps in preserving sensitive functional groups within the desired product.
-
Direct Conversion to Other Functional Groups: The N-acyl thione can be more readily converted into esters, amides, and other functionalities, sometimes in a one-pot procedure following the stereoselective reaction.
-
Unique Reactivity Profiles: In some cases, the thione auxiliary can lead to different levels of diastereoselectivity or reactivity compared to its oxazolidinone counterpart, offering a valuable alternative in a synthetic chemist's toolkit.
Q2: After my stereoselective alkylation, I'm struggling with the work-up. What is the general strategy for isolating the acylated product before cleaving the auxiliary?
A common challenge is separating the desired N-acylated product from unreacted starting materials and byproducts. A standard and effective aqueous work-up is typically sufficient.
Standard Post-Alkylation Work-up Protocol:
-
Quench the Reaction: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates and neutralizes any remaining enolate or reactive organometallic species.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), the organic layer will contain your product. If a water-miscible solvent like THF was used, you will need to add an extraction solvent.
-
Aqueous Washes:
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally, brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator.
The resulting crude material is often pure enough for the subsequent cleavage step. However, if significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide: Cleavage of the Chiral Auxiliary
The removal of the this compound auxiliary is the most critical step of the work-up. The choice of method depends on the desired final product (acid, ester, alcohol, etc.) and the stability of your molecule.
Problem 1: Incomplete cleavage of the auxiliary during hydrolysis to the carboxylic acid.
Cause: Incomplete hydrolysis of the N-acyl thione can occur due to insufficiently strong basic conditions, steric hindrance around the carbonyl group, or low reaction temperature.
Solution: While lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) is a standard method, its success can be variable. An alternative is to use a more robust hydrolysis protocol.
Recommended Protocol: Lithium Hydroperoxide Hydrolysis
-
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Mechanism: The hydroperoxide anion, formed in situ, is a potent nucleophile that readily attacks the electrophilic thiocarbonyl carbon. The resulting tetrahedral intermediate collapses, releasing the chiral auxiliary and forming the lithium salt of the carboxylic acid.
Step-by-Step Protocol:
-
Dissolve the N-acyl oxazolidinethione in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide, followed by the slow addition of an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C and monitor by TLC until all the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Acidify the mixture with a strong acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product. The water-soluble auxiliary remains in the aqueous layer.
Problem 2: My desired product is an ester, but transesterification with alkoxides is giving low yields and side products.
Cause: Standard transesterification using sodium or potassium alkoxides can be highly basic, leading to side reactions or epimerization at the α-carbon.[1][2] Furthermore, the reaction is an equilibrium process, and if the alcohol is not used in a large excess or the leaving group alcohol is not removed, the reaction may not proceed to completion.[1][3]
Solution: Use a milder, Lewis acid-promoted transesterification. This approach avoids strongly basic conditions and can be highly effective.
Recommended Protocol: Trimethylaluminum (AlMe₃) Mediated Esterification
-
Reagents: Trimethylaluminum (AlMe₃) and the desired alcohol.
-
Mechanism: AlMe₃ acts as a Lewis acid, activating the thiocarbonyl group towards nucleophilic attack by the alcohol. Methane is evolved as a byproduct. This method is often high-yielding and clean.
Step-by-Step Protocol:
-
Dissolve the N-acyl oxazolidinethione in a suitable anhydrous solvent, such as dichloromethane (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the desired alcohol (typically 1.5-2.0 equivalents).
-
Slowly add a solution of trimethylaluminum (2.0 M in hexanes or toluene, typically 1.2 equivalents) dropwise. Gas evolution (methane) will be observed.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Stir the biphasic mixture vigorously until the layers become clear (this can take several hours as the aluminum salts are chelated).
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can then be purified by silica gel chromatography.
Problem 3: I need to convert my acylated auxiliary to a primary alcohol, but the reductive cleavage is sluggish or incomplete.
Cause: Reductive cleavage, typically with a hydride source like lithium borohydride (LiBH₄), can be slow if the electrophilicity of the thiocarbonyl is not sufficient or if the reagent is not potent enough.
Solution: Ensure your reagents are fresh and consider using a more powerful reducing agent or an additive to facilitate the reaction.
Recommended Protocol: Reductive Cleavage with Lithium Borohydride
-
Reagents: Lithium borohydride (LiBH₄), often with an additive like an alcohol or water.
-
Mechanism: The hydride attacks the thiocarbonyl, forming a tetrahedral intermediate which, upon aqueous work-up, collapses to release the desired primary alcohol and the chiral auxiliary.
Step-by-Step Protocol:
-
Dissolve the N-acyl oxazolidinethione in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the mixture to 0 °C or -78 °C depending on the substrate's sensitivity.
-
Add LiBH₄ (typically 2-4 equivalents) portion-wise.
-
If the reaction is slow, a co-solvent like methanol or a few drops of water can be added to accelerate the reduction, but this should be done cautiously.
-
Monitor the reaction by TLC. Once complete, quench by slowly adding 1N NaOH.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol via silica gel chromatography.
Problem 4: How can I effectively separate my product from the this compound auxiliary after cleavage?
Cause: The chiral auxiliary is a relatively nonpolar, UV-active molecule that can sometimes co-elute with the desired product during column chromatography, especially if the product has a similar polarity.
Solutions:
-
Aqueous Extraction: The auxiliary has moderate water solubility, which can be exploited. After cleavage (especially hydrolysis or reductive cleavage), a thorough aqueous work-up is key. Multiple extractions with a suitable organic solvent will preferentially pull your product into the organic phase, leaving the majority of the auxiliary in the aqueous phase.
-
Acid/Base Extraction: If your product has a functional group that can be ionized (e.g., a carboxylic acid or an amine), an acid/base extraction is highly effective.
-
For acidic products: After cleavage, extract the mixture with a base (e.g., 1N NaOH). Your product will move to the aqueous layer as a salt, while the neutral auxiliary remains in the organic layer. You can then re-acidify the aqueous layer and extract your pure product.
-
For basic products: A similar strategy using an acid wash (e.g., 1N HCl) can be employed.
-
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. Adding a small amount of a more polar solvent (like methanol) or a different co-solvent (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter the separation profile.
-
Biphasic Systems: For particularly stubborn separations, a biphasic column chromatography system (e.g., using a hexane-acetonitrile solvent system) can sometimes provide the necessary resolution.
-
Workflow Visualizations
Here are diagrams illustrating the logical flow of the work-up and cleavage procedures.
Caption: General workflow from reaction quench to final product purification.
Caption: Decision tree for separating the product from the auxiliary.
Comparative Data Summary
The table below summarizes the key features of the primary cleavage methods for easy comparison.
| Feature | Hydrolysis (LiOH/H₂O₂) | Transesterification (AlMe₃/ROH) | Reductive Cleavage (LiBH₄) |
| Product | Carboxylic Acid | Ester | Primary Alcohol |
| Key Reagents | LiOH, H₂O₂ | Trimethylaluminum, Alcohol | Lithium Borohydride |
| Typical Conditions | THF/H₂O, 0 °C to RT | Anhydrous DCM or Toluene, 0 °C to RT | Anhydrous THF or Et₂O, -78 °C to RT |
| Work-up Complexity | Moderate (peroxide quench needed) | High (chelating quench needed) | Low to Moderate |
| Advantages | Direct route to acids | Mild, high-yielding, clean | Direct route to alcohols |
| Potential Issues | Incomplete reaction, base-sensitive substrates | Pyrophoric reagent, slow quench step | Sluggish reaction, over-reduction |
References
- Crimmins, M. T. (2004). "Recent Applications of the Evans Aldol Reaction in Natural Product Synthesis." Organic Reactions, 64, 1-273. (While this covers the oxazolidinone, the principles of work-up are highly relevant).
- Evans, D. A., et al. (1989). "Diastereoselective Aldol Reactions of α-Unsubstituted Chiral N-Acyloxazolidinones." Journal of the American Chemical Society, 111(10), 3423–3425. (Foundational work establishing the utility of these auxiliaries).
-
Master Organic Chemistry. (2022). "Transesterification." [Link][1]
-
National Library of Medicine. (2023). "Practical and General Alcohol Deoxygenation Protocol." [Link][4]
-
MDPI. (2022). "Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions." [Link][2]
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-4-Isopropyloxazolidine-2-thione versus Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, the oxazolidinone-based auxiliaries developed by David A. Evans have been a cornerstone of stereoselective synthesis, enabling the reliable and predictable formation of complex chiral molecules.[1] However, the pursuit of enhanced reactivity, selectivity, and milder reaction conditions has led to the exploration of structural analogs. This guide provides an in-depth, objective comparison of the sulfur-containing analog, (R)-4-Isopropyloxazolidine-2-thione , with its traditional oxygen-containing counterparts, the Evans auxiliaries, focusing on their performance in asymmetric synthesis, supported by experimental insights.
Introduction: The Legacy of Evans Auxiliaries and the Rise of Sulfur Analogs
Evans auxiliaries, such as (R)-4-isopropyloxazolidin-2-one, are derived from amino acids and function by temporarily incorporating a chiral scaffold onto a substrate. This scaffold directs the stereoselective approach of a reagent to a prochiral center, typically a carbonyl group. The steric bulk of the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to high diastereoselectivity in reactions like alkylations and aldol additions.[2]
This compound belongs to a class of sulfur-containing chiral auxiliaries, specifically oxazolidinethiones. These compounds are structurally analogous to Evans auxiliaries, with the key difference being the replacement of the exocyclic carbonyl oxygen with a sulfur atom. This seemingly subtle change can have significant implications for the electronic properties and reactivity of the N-acyl derivative, potentially offering advantages in certain synthetic transformations.[3]
At a Glance: Key Performance Characteristics
| Feature | This compound | Evans Auxiliaries (e.g., (R)-4-Isopropyloxazolidin-2-one) |
| Stereocontrol | High diastereoselectivity, particularly in acetate aldol reactions.[1] | High and predictable diastereoselectivity in a wide range of reactions.[2] |
| Cleavage Conditions | Generally mild; can be displaced by carbon nucleophiles.[1] | Versatile, but can sometimes require strong reducing agents or basic conditions. |
| Acylation | Readily acylated to form N-acyl derivatives. | Well-established acylation protocols. |
| Substrate Scope | Broad, with notable success in specific applications. | Extremely broad and well-documented. |
| Synthesis | Synthesized from the corresponding amino alcohol and a sulfur source. | Synthesized from amino alcohols and a carbonate or phosgene source.[4][5] |
Mechanism of Stereocontrol: A Shared Paradigm
Both this compound and Evans auxiliaries operate on a similar principle of steric hindrance to achieve stereocontrol. Following N-acylation, deprotonation of the α-carbon generates a chiral enolate. The substituent at the 4-position of the heterocyclic ring (in this case, an isopropyl group) directs the approach of an electrophile to the less hindered face of the enolate.
In the case of aldol reactions, the formation of a chelated six-membered transition state, as proposed in the Zimmerman-Traxler model, is key to the high diastereoselectivity observed. The metal cation (e.g., from a Lewis acid) coordinates to both the enolate oxygen and the carbonyl/thiocarbonyl group of the auxiliary, creating a rigid chair-like conformation that dictates the facial selectivity of the aldehyde's approach.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Performance: Insights from Experimental Data
While direct, side-by-side comparisons in a single study are not abundant, analysis of the literature provides valuable insights into the relative performance of these auxiliaries.
Asymmetric Aldol Reactions
Sulfur-based auxiliaries, including oxazolidinethiones, have demonstrated exceptional efficacy in acetate aldol reactions, often providing high yields and excellent diastereoselectivity.[1] For instance, the aldol reaction of an N-acetyl thiazolidinethione (a closely related sulfur-containing auxiliary) with propionaldehyde has been shown to proceed with high diastereoselectivity.[1] This suggests that the thione functionality can effectively organize the transition state to favor the formation of one diastereomer. While Evans auxiliaries are also highly effective in aldol reactions, the sulfur analogs are noted to be particularly effective when the N-acyl group is an acetyl group.[1]
Asymmetric Alkylation
Evans auxiliaries have a long and successful history in asymmetric alkylation reactions, consistently delivering high levels of stereocontrol for a wide range of electrophiles. The steric influence of the 4-substituent is the dominant factor in directing the alkylation. While oxazolidinethiones are also employed in alkylation reactions, the extensive documentation for Evans auxiliaries makes them a more established choice for this transformation.
Cleavage of the Auxiliary: A Key Differentiator
A significant practical consideration in the use of chiral auxiliaries is the ease and efficiency of their removal from the desired product. Here, this compound and its derivatives may offer a distinct advantage.
Evans Auxiliaries: Cleavage of N-acyl oxazolidinones is well-established and can be achieved through various methods to yield different functional groups, including:
-
Hydrolysis: Lithium hydroxide with hydrogen peroxide is commonly used to afford the carboxylic acid.
-
Reductive Cleavage: Reagents like lithium borohydride or lithium aluminum hydride yield the corresponding alcohol.
-
Transesterification: Alkoxides can be used to generate esters.
While effective, these methods can sometimes require harsh conditions or strong reagents.
This compound: The N-acyl bond of oxazolidinethiones can also be cleaved using similar methods. However, a notable advantage is their susceptibility to displacement by carbon nucleophiles.[1] For example, treatment of an N-acyl oxazolidinethione with the potassium salt of monoethyl malonate in the presence of magnesium chloride can lead to the formation of a β-keto ester, effectively displacing the auxiliary.[1] This opens up alternative and potentially milder cleavage pathways that are not as readily available for their oxygen counterparts.
Caption: Comparison of cleavage methods for Evans auxiliaries and this compound.
Synthesis of the Auxiliaries: A Comparative Overview
Both types of auxiliaries are typically synthesized from readily available amino alcohols, which are in turn derived from the corresponding amino acids.
Evans Auxiliaries: The synthesis of (R)-4-isopropyloxazolidin-2-one generally involves the reaction of (R)-valinol with a carbonate source, such as diethyl carbonate, or a phosgene equivalent.[4][5]
This compound: The sulfur analog is prepared by reacting (R)-valinol with a sulfur-containing reagent, most commonly carbon disulfide in the presence of a base.
The synthesis of both auxiliaries is well-established, and they are also commercially available, making them accessible for routine use in a research setting.
Experimental Protocols
Synthesis of (R)-4-Isopropyloxazolidine-2-one (Evans Auxiliary)
-
Materials: (R)-valinol, diethyl carbonate, potassium carbonate (anhydrous).
-
Procedure:
-
A mixture of (R)-valinol and a slight excess of diethyl carbonate is prepared.
-
A catalytic amount of potassium carbonate is added.
-
The mixture is heated to reflux (typically around 120-130 °C) for several hours.
-
The reaction is monitored for the cessation of ethanol byproduct distillation.
-
Upon completion, the excess diethyl carbonate is removed under reduced pressure.
-
The crude product is purified by crystallization or column chromatography.
-
Synthesis of this compound
-
Materials: (R)-valinol, carbon disulfide, potassium hydroxide, ethanol, water.
-
Procedure:
-
(R)-valinol is dissolved in ethanol.
-
Carbon disulfide is added to the solution.
-
A solution of potassium hydroxide in aqueous ethanol is added dropwise at room temperature.
-
The reaction mixture is heated at reflux for an extended period (e.g., 72 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is acidified with aqueous HCl and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried and concentrated to yield the product, which can be further purified if necessary.
-
Representative Asymmetric Aldol Reaction
Caption: General workflow for a titanium-mediated asymmetric aldol reaction.
-
Procedure:
-
The N-propionyl derivative of the chiral auxiliary (either the oxazolidinone or the oxazolidinethione) is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Titanium tetrachloride (TiCl₄) is added dropwise, followed by the slow addition of a hindered base such as diisopropylethylamine (DIPEA). The mixture is stirred to form the titanium enolate.
-
The reaction is cooled to -78 °C, and the desired aldehyde is added dropwise.
-
The reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. The aldol adduct is purified by column chromatography.
-
Conclusion and Future Outlook
Both this compound and traditional Evans auxiliaries are powerful tools for asymmetric synthesis, offering high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The choice between the two will often depend on the specific requirements of the synthetic route.
Evans auxiliaries remain the gold standard, backed by a vast body of literature that attests to their reliability and broad applicability. For many standard transformations, they are the first choice for researchers seeking predictable and high diastereoselectivity.
This compound and other sulfur-containing analogs represent a valuable alternative, particularly in specific contexts. Their demonstrated excellence in acetate aldol reactions and the potential for milder, more versatile cleavage strategies make them an attractive option.[1] The subtle electronic differences imparted by the sulfur atom may also be exploited to achieve unique reactivity or selectivity in novel transformations.
As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the development and comparative evaluation of chiral auxiliaries will remain a vibrant area of research. While Evans auxiliaries have a well-established legacy, the unique advantages offered by their sulfur-containing cousins, such as this compound, ensure they will continue to be a valuable and increasingly utilized tool in the synthetic chemist's arsenal.
References
-
Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Use of chiral 1,3-oxazolidine-2-thiones in the diastereoselective synthesis of aldols.
-
Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777. [Link]
- Ortiz, A., & Sansinenea, E. (2007). The synthetic versatility of oxazolidinethiones. Journal of Sulfur Chemistry, 28(2), 109-147.
-
Kim, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(15), 4483. [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Heravi, M. M., Zadsirjan, V., & Nazari, A. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 932, 121629.
-
Green, R., Peed, J., Taylor, J. E., Blackburn, R. A. R., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. Nature Protocols, 8(10), 1890–1906. [Link]
- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(6), 463-472.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Evans, D. A., et al. (1999). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 82(11), 1835-1851.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
- McKennon, M. J., et al. (1993). A Convenient Reduction of B-Keto Esters and Oxazolidine Amides. The Journal of Organic Chemistry, 58(13), 3568-3571.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with N-Acylthiazolidinethiones. Organic Letters, 8(8), 1613-1616.
- Wu, Y., Sun, Y.-P., & Hu, Q. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
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A Comparative Guide to the Validation of Stereochemical Assignment by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical factor in drug design and development.[1][2] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2][3][4] Therefore, the unambiguous assignment of the absolute configuration of a drug candidate is not just a regulatory requirement but a fundamental necessity for ensuring safety and efficacy. While several analytical techniques can provide stereochemical information, single-crystal X-ray crystallography remains the gold standard for its ability to provide a direct and unambiguous determination of a molecule's three-dimensional structure.[5][6]
This guide offers an in-depth comparison of X-ray crystallography with alternative methods for stereochemical validation, providing the foundational knowledge and experimental insights necessary for making informed decisions in your research and development endeavors.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the precise arrangement of atoms in a crystalline solid.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal, the technique generates a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, leading to an unambiguous assignment of the molecule's absolute configuration.[5][6]
Core Principles: Anomalous Dispersion
The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion or anomalous scattering.[8][9] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of X-rays by that atom undergoes a phase shift.[10] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (h,k,l) and (-h,-k,-l), known as Bijvoet pairs, should be identical.[8][11] The measurable difference in the intensities of these Bijvoet pairs provides the necessary information to determine the absolute stereochemistry of the molecule.[12]
Key Validation Metrics: The Flack and Hooft Parameters
The Flack parameter, introduced by H.D. Flack, is a crucial metric derived from crystallographic refinement that quantifies the absolute structure of a chiral crystal.[11][13] It is calculated by comparing the observed and calculated intensities of Bijvoet pairs.[11]
-
A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[11][14]
-
A value near 1 suggests that the inverted structure is the correct one.[11]
-
A value around 0.5 may indicate a racemic mixture or twinning.[11]
The Hooft parameter, a more recent development, offers a statistically robust alternative, particularly in cases with weak anomalous scattering.[15][16]
Experimental Workflow: From Crystal to Structure
The successful determination of absolute configuration by X-ray crystallography follows a well-defined workflow. Each step is critical for obtaining a high-quality structure.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. The goal is to obtain single, well-ordered crystals of sufficient size (typically 0.1-0.3 mm).[17] This is achieved through various techniques like slow evaporation, vapor diffusion, or liquid-liquid diffusion. The choice of solvent and crystallization conditions is critical and often requires extensive screening.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head for data collection.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated. For absolute configuration determination, it is crucial to use an X-ray wavelength that induces anomalous scattering from at least one atom in the molecule.[10][17] Copper (Cu Kα) radiation is often preferred for organic molecules as it can elicit a sufficient anomalous signal from oxygen atoms.[12][17]
-
Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of reflection intensities. The "phase problem" is then solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates.
-
Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated to determine the correct absolute stereochemistry.[11]
Comparative Analysis of Alternative Techniques
While X-ray crystallography is definitive, it requires a high-quality single crystal, which may not always be obtainable.[18] In such cases, other spectroscopic and computational methods can provide valuable, albeit often indirect, evidence for stereochemical assignment.
| Technique | Sample Phase | Destructive? | Key Principle | Advantages | Limitations |
| X-ray Crystallography | Solid (Single Crystal) | No | Anomalous dispersion of X-rays | Unambiguous, direct 3D structure | Requires high-quality single crystals |
| Vibrational Circular Dichroism (VCD) | Solution | No | Differential absorption of left and right circularly polarized infrared light[19][20] | Does not require crystallization; sensitive to solution conformation[19][21] | Requires computational modeling for interpretation; can be affected by solvent and aggregation[21][22][23] |
| Nuclear Magnetic Resonance (NMR) | Solution | No | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's method)[24][25] | Widely accessible; provides information about the local environment of stereocenters | Indirect method; requires chemical modification; interpretation can be complex[26] |
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[19][20] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.[19] To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum generated by quantum mechanical calculations (typically Density Functional Theory, DFT).[21][22] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[21]
Caption: Workflow for absolute configuration assignment using VCD.
NMR Spectroscopy: Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines.[24][25] The method involves derivatizing the chiral molecule with both enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[25] This creates a pair of diastereomers which, unlike enantiomers, will have distinct NMR spectra.[24] By analyzing the differences in the chemical shifts (Δδ) of protons near the stereocenter in the two diastereomeric esters, the absolute configuration can be deduced based on an established conformational model.[26]
Conclusion: An Integrated Approach to Stereochemical Validation
For drug development professionals, the unequivocal determination of absolute stereochemistry is paramount. Single-crystal X-ray crystallography, through the analysis of anomalous dispersion, provides the most direct and reliable means of achieving this.[5][17] The Flack and Hooft parameters serve as robust internal validators for the stereochemical assignment. However, when crystallization proves to be a bottleneck, techniques like VCD and NMR-based methods offer powerful alternatives.[6][21] VCD provides a non-invasive approach for molecules in solution, while Mosher's method offers a classic, albeit indirect, NMR solution. Ultimately, a comprehensive and self-validating approach to stereochemical assignment may involve the strategic use of multiple techniques, with X-ray crystallography standing as the ultimate arbiter whenever a suitable crystal can be obtained.
References
- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
- Solomon, V. R., Lee, H., & Sandeep, V. (2011). Stereochemistry in Drug Action. Journal of Clinical Psychopharmacology, 31(4), 453-458.
- The anomalous dispersion. (n.d.).
- White, J. M. (2020). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Product Structure Determination (pp. 161-180). Humana, New York, NY.
- Alsharif, F. J. (n.d.). Stereochemistry. In The Organic Chemistry of Medicinal Agents. AccessPharmacy.
- Nafie, L. A. (2008). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Chirality, 20(5), 671-683.
- X-Ray Crystallography - Direct methods. (n.d.).
- Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 14-17.
- Determination of absolute configuration. (2024, February 19).
- Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.).
- What is the application of stereochemistry in drug design? (2025, May 21).
- Vibrational circular dichroism. (n.d.). In Wikipedia.
- Baránková, E., & Bouř, P. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 18-21.
- Caldwell, J. (1992). The importance of stereochemistry in drug action and disposition. Journal of Clinical Pharmacology, 32(10), 925-929.
- Anomalous dispersion of X-rays in crystallography. (n.d.).
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.).
- Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.).
- Absolute Configuration. (n.d.).
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? (2017, June 25).
- Lee, S. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. The Chemical Educator, 9(6), 359-363.
- Anomalous X-ray scattering. (n.d.). In Wikipedia.
- Mosher ester derivatives. (n.d.).
- Anomalous Diffraction in Crystallographic Phase Evaluation. (2011). Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 245–252.
- Bijvoet-Pair Analysis. (n.d.).
- Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods. (n.d.).
- Flack parameter. (n.d.). In Wikipedia.
- Howard Flack and the Flack Parameter. (2020). Crystals, 10(9), 757.
- Tidying the Structure. (n.d.).
- Howard Flack and The Flack Parameter. (2020).
- Absolute Configuration of Small Molecules by Co‐Crystallization. (2018). Angewandte Chemie International Edition, 57(34), 10935–10939.
- The use of X-ray crystallography to determine absolute configuration. (2020). Acta Crystallographica Section A: Foundations and Advances, 76(1), 24-34.
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The Practitioner's Guide to Asymmetric Synthesis: Unveiling the Advantages of (R)-4-Isopropyloxazolidine-2-thione
A Senior Application Scientist's Perspective on a Superior Chiral Auxiliary
For researchers, scientists, and professionals in drug development, the quest for stereochemical control is paramount. The precise construction of chiral centers dictates the efficacy and safety of therapeutic agents. While a multitude of chiral auxiliaries have been developed, this guide provides an in-depth, data-supported comparison of (R)-4-Isopropyloxazolidine-2-thione, a prominent member of the Crimmins' class of auxiliaries, against the more traditional Evans' oxazolidinone auxiliaries. We will explore the nuanced advantages of this sulfur-containing auxiliary, offering field-proven insights and detailed experimental protocols to empower your synthetic endeavors.
The Shortcomings of the Standard: A Critical Look at Evans Auxiliaries
Evans' oxazolidinone auxiliaries have long been a mainstay in asymmetric synthesis, lauded for their high diastereoselectivity in a range of carbon-carbon bond-forming reactions. However, their application is not without limitations. The cleavage of the N-acyl bond to release the chiral product often requires harsh conditions, such as strong nucleophiles or powerful reducing agents (e.g., LiAlH₄ or LiBH₄). These conditions can be incompatible with sensitive functional groups elsewhere in the molecule, leading to undesired side reactions and reduced yields. Furthermore, the stereochemical outcome of reactions like the aldol addition is typically fixed, yielding the syn diastereomer, which can limit the accessible stereochemical space.
The Thiocarbonyl Advantage: Enhanced Performance of this compound
The strategic replacement of the carbonyl oxygen in the oxazolidinone ring with a sulfur atom, as in this compound, confers several significant advantages that address the limitations of its oxygenated counterparts.
Key Advantages:
-
Milder Cleavage Conditions: The thiocarbonyl group activates the N-acyl bond towards nucleophilic attack, permitting its cleavage under significantly milder conditions. This enhanced reactivity is a cornerstone of the auxiliary's utility, preserving the integrity of delicate molecular architectures.
-
Tunable Diastereoselectivity in Aldol Additions: Unlike the rigid stereochemical control exerted by Evans auxiliaries, the titanium enolates derived from N-acyl oxazolidinethiones offer remarkable versatility. By simply modulating the stoichiometry of the Lewis acid (TiCl₄) and a chiral amine base like (-)-sparteine, one can selectively access either the "Evans-syn" or the "non-Evans-syn" aldol adducts with high diastereoselectivity. This unique feature dramatically expands the synthetic possibilities from a single chiral auxiliary.
-
High Diastereoselectivity in Alkylation Reactions: In asymmetric alkylation reactions, this compound consistently delivers exceptional levels of stereocontrol, comparable to or even exceeding that of Evans auxiliaries.
-
Enhanced Crystallinity and Chromophoric Properties: The N-acyl derivatives of oxazolidinethiones are often colored (typically yellow) and possess a higher propensity for crystallization. These physical properties greatly facilitate purification and handling, both in the laboratory and on a larger scale.
Performance Comparison: A Data-Driven Analysis
To objectively illustrate the superior performance of this compound, we present a comparative summary of experimental data for key asymmetric transformations.
Asymmetric Aldol Reactions: A Tale of Two Diastereomers
The titanium-mediated aldol reaction of N-propionyl derivatives showcases the remarkable tunable diastereoselectivity of the oxazolidinethione auxiliary.
| Chiral Auxiliary | Aldehyde | Base (equiv) | Lewis Acid (equiv) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Diisopropylethylamine (1.1) | Bu₂BOTf (1.0) | >99:1 ("Evans-syn") | 85 | [1][2] |
| This compound | Isobutyraldehyde | (-)-Sparteine (2.0) | TiCl₄ (1.0) | 97:3 ("Evans-syn") | 91 | [3] |
| This compound | Isobutyraldehyde | (-)-Sparteine (1.0) | TiCl₄ (2.0) | >99:1 ("non-Evans-syn") | 89 | [3] |
Table 1: Comparison of Diastereoselectivity in Asymmetric Aldol Additions.
The data clearly demonstrates that while both auxiliaries provide excellent "Evans-syn" selectivity, only the oxazolidinethione offers a facile route to the "non-Evans-syn" diastereomer with equally high control.
Asymmetric Alkylation: Achieving High Fidelity
Both classes of auxiliaries perform admirably in directing asymmetric alkylations, consistently affording high diastereomeric excess.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | >98:2 | 95 | [4] |
| (S)-4-Isopropyl-1,3-thiazolidine-2-thione | Benzyl Bromide | NaHMDS | >95:5 | 92 | [5] |
Table 2: Comparison of Diastereoselectivity in Asymmetric Alkylation Reactions.
While both auxiliaries provide excellent stereocontrol in alkylations, the key advantage of the thione auxiliary lies in the subsequent, milder cleavage step.
Mechanistic Rationale: The Role of the Thiocarbonyl
The unique behavior of the oxazolidinethione auxiliary in titanium-mediated aldol reactions stems from the ability of the thiocarbonyl sulfur to coordinate to the titanium center.
Figure 2: Workflow for the synthesis of the chiral auxiliary.
Materials:
-
(R)-Valinol
-
Ethanol (EtOH)
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (R)-valinol in a 1:1 mixture of ethanol and water, add carbon disulfide.
-
Add a solution of potassium hydroxide in 1:1 ethanol/water dropwise at room temperature.
-
Heat the reaction mixture to reflux for 48-72 hours.
-
After cooling, remove the volatiles under reduced pressure.
-
Acidify the residue with aqueous HCl and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to afford the crude product, which can be purified by chromatography or recrystallization.
Asymmetric Aldol Addition ("non-Evans-syn")
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Titanium (IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
Procedure:
-
Acylation: To a solution of this compound in anhydrous THF at -78 °C, add n-BuLi dropwise. After stirring, add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl and extract the N-propionyl derivative.
-
Aldol Reaction: To a solution of the N-propionyl derivative in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄.
-
Add DIPEA dropwise and stir for 30 minutes.
-
Add isobutyraldehyde and stir for 1-2 hours at -78 °C.
-
Quench the reaction with a half-saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers, concentrate, and purify the aldol adduct by flash chromatography.
Auxiliary Cleavage and Recycling
This protocol details a mild reductive cleavage to the corresponding chiral alcohol.
Figure 3: Workflow for cleavage of the auxiliary and its recycling.
Materials:
-
N-acyl aldol adduct
-
Diisobutylaluminum hydride (DIBAL-H) in hexanes
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
To a solution of the aldol adduct in anhydrous CH₂Cl₂ at -78 °C, add DIBAL-H dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography to separate the chiral aldehyde product from the recovered this compound.
-
The recovered auxiliary can be reused in subsequent reactions after confirming its purity.
Conclusion
This compound represents a significant advancement in the field of chiral auxiliaries. Its ability to provide high and tunable diastereoselectivity, coupled with the critical advantage of milder cleavage conditions, makes it a superior choice for the synthesis of complex, sensitive molecules. The practical benefits of enhanced crystallinity and color further streamline the synthetic process. By understanding the mechanistic principles and employing the detailed protocols provided in this guide, researchers can unlock the full potential of this powerful tool in their pursuit of stereochemically pure compounds.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. A new class of chiral enolate templates. Journal of the American Chemical Society, 103(10), 2891-2893.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777.
- Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric aldol additions with titanium enolates of N-acyloxazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902.
- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1985). Asymmetric-synthesis of β-lactams with a chiral 1, 3-thiazolidine-2-thione auxiliary.
- Organic Syntheses, Coll. Vol. 10, p.484 (2004); Vol. 79, p.159 (2002). (for a related synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione)
- Crimmins, M. T., & Slade, D. J. (2006). Enantioselective total synthesis of (−)-pironetin: iterative aldol reactions of thiazolidinethiones. Organic letters, 8(10), 2191-2194.
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A Senior Application Scientist's Guide to Scalable Synthesis of (R)-4-Isopropyloxazolidine-2-thione: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the reliable and cost-effective production of chiral auxiliaries is a cornerstone of success for pharmaceutical and fine chemical development. Among these, (R)-4-Isopropyloxazolidine-2-thione, a prominent member of the Evans' family of auxiliaries, offers exceptional stereocontrol in a variety of C-C bond-forming reactions. However, transitioning a synthetic method from the laboratory bench to a pilot or industrial scale presents a unique set of challenges. This guide provides a comparative analysis of established methods for the synthesis of this compound, with a critical assessment of their scalability, safety, and overall process efficiency.
Introduction: The Enduring Utility of this compound
The decision to scale up a particular synthetic route for a chiral auxiliary like this compound hinges on a multitude of factors beyond simple reaction yield. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents, the ease of product isolation and purification, and the overall robustness and reproducibility of the process.
Comparative Analysis of Synthetic Methodologies
Two primary methodologies dominate the landscape for the synthesis of this compound, both commencing from (R)-valinol. The key differentiator lies in the choice of the thiocarbonylating agent.
| Method | Key Reagents | Typical Solvents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages for Scalability |
| Method A: Carbon Disulfide | (R)-Valinol, Carbon Disulfide (CS₂), Base (e.g., KOH) | Ethanol, Water | 24-72 h | Reflux | 85-95 | Inexpensive reagents, high yield. | Highly flammable and toxic nature of CS₂, long reaction times, potential for byproduct formation. |
| Method B: Thiophosgene | (R)-Valinol, Thiophosgene (CSCl₂), Base (e.g., Triethylamine) | Dichloromethane, Toluene | 1-4 h | 0 to RT | 90-98 | Shorter reaction times, high yield, cleaner reaction profile. | Extreme toxicity and corrosiveness of thiophosgene, strict handling and safety protocols required, higher reagent cost. |
| Method C: Alternative Thiocarbonylating Agents | (R)-Valinol, 1,1'-Thiocarbonyldiimidazole (TCDI) | Tetrahydrofuran (THF) | 2-6 h | RT to Reflux | 80-90 | Milder and safer alternative to thiophosgene. | Higher reagent cost compared to CS₂ and thiophosgene, potential for side reactions if not performed under strictly anhydrous conditions. |
Expert Insights on Scalability:
While Method A utilizing carbon disulfide is attractive due to the low cost of reagents, its scalability is hampered by significant safety concerns. Carbon disulfide is highly volatile, flammable, and has a low autoignition temperature. Its use on a large scale necessitates specialized equipment and stringent safety protocols to mitigate the risk of fire and explosion. The long reaction times at reflux also contribute to higher energy costs.
Method B , employing thiophosgene, offers a more rapid and often cleaner conversion. However, the extreme toxicity of thiophosgene presents a major hurdle for industrial-scale production. Handling this reagent requires a dedicated and highly controlled environment, significantly increasing infrastructure and operational costs. The corrosive nature of thiophosgene and its byproducts also places demands on reactor materials.
For many applications, particularly in pharmaceutical development where safety and process robustness are paramount, Method C using alternative thiocarbonylating agents like 1,1'-thiocarbonyldiimidazole (TCDI) represents a more pragmatic approach to scale-up. Although the reagent cost is higher, the significantly improved safety profile often outweighs this drawback. The milder reaction conditions and reduced risk of hazardous byproducts simplify process design and reduce the need for specialized containment.
Recommended Scalable Protocol: The Carbon Disulfide Method with Optimized Safety and Purification
Despite the hazards associated with carbon disulfide, its low cost makes it a compelling option for large-scale production, provided that appropriate engineering controls and safety procedures are implemented. The following protocol is a representative, scalable method for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from (R)-Valinol and Carbon Disulfide
Materials:
-
(R)-Valinol
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with (R)-valinol and ethanol.
-
Reagent Addition: A solution of potassium hydroxide in a mixture of ethanol and water is added dropwise to the stirred solution of (R)-valinol.
-
Thiocarbonylation: Carbon disulfide is then added dropwise via the dropping funnel at room temperature. The reaction mixture is subsequently heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is diluted with water and acidified with hydrochloric acid.
-
Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification by Crystallization: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
The use of a potassium hydroxide solution facilitates the formation of the dithiocarbamate intermediate.
-
The reaction is performed at reflux to ensure a reasonable reaction rate.
-
Acidification during workup protonates the intermediate and facilitates the cyclization to the oxazolidinethione.
-
Extraction with dichloromethane allows for the separation of the product from the aqueous phase.
-
Crystallization is a highly effective and scalable purification method for this compound, avoiding the need for costly and time-consuming column chromatography.
Visualizing the Synthetic Workflow
Caption: Scalable synthesis workflow for this compound.
Logical Relationships in Method Selection
Caption: Decision matrix for selecting a scalable synthetic method.
Conclusion and Future Outlook
The choice of a scalable synthetic route for this compound requires a careful balancing of economic, safety, and efficiency considerations. While the carbon disulfide method offers a significant cost advantage, the associated safety risks demand robust engineering and procedural controls. For applications where safety and process reliability are the primary drivers, the use of alternative thiocarbonylating agents such as TCDI presents a more attractive, albeit more expensive, option. The extreme toxicity of thiophosgene generally limits its application in large-scale industrial settings.
Future developments in this area will likely focus on the discovery of even safer, more cost-effective, and environmentally benign thiocarbonylating agents. Furthermore, the implementation of continuous flow technologies could offer significant advantages in terms of safety, heat and mass transfer, and process control for the synthesis of this important chiral auxiliary, potentially making even the more hazardous reagents more manageable on a larger scale.
References
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Evans, D. A.; et al. Stereoselective aldol condensations. 2. The use of chiral oxazolidinones. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
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Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
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Crimmins, M. T. New developments in the enantioselective synthesis of cyclopentanoid-derived natural products. Tetrahedron1998 , 54 (32), 9229–9272. [Link]
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Organic Syntheses, Coll. Vol. 9, p.482 (1998); Vol. 72, p.65 (1995). [Link]
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Pu, L. Asymmetric catalysis with organic catalysts. Chem. Rev.1998 , 98 (7), 2405–2494. [Link]
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The Thione Advantage? A Cost-Benefit Analysis of (R)-4-Isopropyloxazolidine-2-thione in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, chiral auxiliaries have served as a foundational tool for achieving this control, particularly in the construction of complex chiral molecules destined for pharmaceutical and agrochemical applications. Among the pantheon of these stereodirecting groups, the Evans oxazolidinones have long been considered the gold standard for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.
However, the exploration for auxiliaries with complementary reactivity, improved performance in specific applications, or more favorable economics is a constant pursuit in process development. This guide provides an in-depth cost-benefit analysis of a sulfur-containing analogue, (R)-4-Isopropyloxazolidine-2-thione , comparing it primarily with its well-established oxygen-based counterpart, (R)-4-Isopropyl-2-oxazolidinone , and other common alternatives such as camphorsultam and pseudoephedrine . We will delve into the nuanced differences in performance, cost, and synthetic utility, supported by experimental data and mechanistic insights, to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.
The Core Principle: Chiral Auxiliaries in Asymmetric Synthesis
The fundamental strategy of using a chiral auxiliary involves the temporary covalent attachment of a chiral molecule to a prochiral substrate. This chiral appendage then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to others. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This multi-step process, while seemingly less atom-economical than catalytic methods, is often favored for its reliability, high stereoselectivity, and the relative ease of separating diastereomeric products.[1]
Cost Analysis: A Head-to-Head Comparison
A primary consideration in the selection of a chiral auxiliary, especially for large-scale synthesis, is its cost. While prices are subject to market fluctuations and supplier, a general comparison reveals important economic realities.
| Chiral Auxiliary | Representative Supplier & Catalog No. | Price (USD) per Gram |
| This compound | Strem Chemicals: 07-0615 | ~$212/g (for 500mg) |
| (R)-4-Isopropyl-2-oxazolidinone | Sigma-Aldrich: 198289 / VWR: 89047-814 | ~$5.48/g (for 100g)[2] |
| (1S)-(-)-2,10-Camphorsultam | Sigma-Aldrich: 298352 | ~$34.40/g (for 5g)[3] |
| (1S,2S)-(+)-Pseudoephedrine | Sigma-Aldrich: 287636 | ~$8.00/g (for 25g) |
Note: Prices are approximate, based on listed catalog prices as of early 2026 for research quantities, and are subject to change. Bulk pricing for industrial quantities will be significantly different.
From a purely procurement standpoint, the oxazolidinone auxiliary is substantially more economical than its thione counterpart. This significant price difference necessitates a compelling performance advantage for the thiazolidinethione to be considered a viable alternative.
Performance in Asymmetric Aldol Reactions: The Core Application
The asymmetric aldol reaction is a benchmark transformation for evaluating chiral auxiliaries. Here, we compare the performance of N-acyl derivatives of this compound and its oxazolidinone analog.
The "Evans Syn" Aldol and Beyond
The Evans boron-mediated aldol reaction is renowned for its exceptional diastereoselectivity, reliably producing the syn-aldol product.[4] This is achieved through a chair-like six-membered transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric hindrance. The stereochemistry of the auxiliary dictates the facial selectivity of the aldehyde approach.[4]
Acetate Aldol Reactions: A Niche for Thiazolidinethiones
While Evans' oxazolidinones are highly effective for propionate and larger N-acyl groups, their performance in acetate aldol reactions can be less satisfactory. In contrast, N-acetyl thiazolidinethiones have demonstrated excellent diastereoselectivity in acetate aldol reactions, making them a superior choice for the synthesis of β-hydroxy acids and their derivatives.[5][8]
| Reaction Type | (R)-4-Isopropyl-2-oxazolidinone | This compound | Advantage |
| Propionate Aldol | Excellent "Evans syn" selectivity (>99:1 d.r.) | Excellent tunable selectivity for "Evans syn" or "non-Evans syn" products (>97:3 d.r.) | Thiazolidinethione offers greater stereochemical flexibility. |
| Acetate Aldol | Moderate to good selectivity | Excellent selectivity (>95:5 d.r.) | Thiazolidinethione is often the preferred auxiliary.[5] |
Auxiliary Cleavage and Recovery: The Economic Equalizer?
The high initial cost of this compound can potentially be offset by efficient recovery and reuse. The cleavage of the N-acyl bond is typically achieved under conditions similar to those used for oxazolidinones, such as hydrolysis with lithium hydroxide or reductive cleavage. Some studies report the successful recovery of the thiazolidinethione auxiliary.[5] However, the robustness and scalability of recycling protocols for thiazolidinethiones are less documented in the literature compared to the extensive data available for Evans' auxiliaries and camphorsultam.
The sulfur atom in the thiazolidinethione can be a point of lability under certain reductive or oxidative conditions, which might complicate recovery compared to the more robust oxazolidinone ring.
Experimental Protocols
Representative Asymmetric Aldol Reaction using an N-Acyl Evans Auxiliary
This protocol is adapted from established procedures for the Evans syn-aldol reaction.[9]
-
Acylation of the Auxiliary: To a solution of (R)-4-isopropyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equiv) and stir for 1 hour at 0 °C. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried, concentrated, and purified by column chromatography to yield the N-propionyl oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 equiv) followed by dropwise addition of N,N-diisopropylethylamine (1.2 equiv). Stir for 30 minutes at 0 °C, then cool to -78 °C. Add the aldehyde (1.2 equiv) dropwise and stir for 2 hours at -78 °C, followed by 1 hour at 0 °C.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purification by flash chromatography affords the pure syn-aldol adduct.
-
Auxiliary Cleavage: The aldol adduct can be dissolved in a mixture of THF and water, and treated with LiOH or H₂O₂ for cleavage to the corresponding carboxylic acid or alcohol, respectively, allowing for recovery of the chiral auxiliary.
Representative Asymmetric Aldol Reaction using N-Acyl this compound
This protocol is based on procedures developed for titanium-mediated aldol reactions of N-acyl thiazolidinethiones.[7]
-
Acylation of the Auxiliary: Similar to the Evans auxiliary, the thiazolidinethione is acylated using a strong base like n-butyllithium followed by the desired acyl chloride.
-
Aldol Reaction (for "Evans Syn" product): To a solution of the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄ (1.0 equiv). After stirring for 5 minutes, add (-)-sparteine (2.0 equiv) and stir for 30 minutes. Add the aldehyde (1.1 equiv) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Workup: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with CH₂Cl₂. The organic layers are dried, concentrated, and purified by column chromatography.
-
Auxiliary Cleavage: Cleavage can be achieved under various conditions, including treatment with ammonium hydroxide to yield the primary amide and recover the auxiliary.[5]
Conclusion: A Strategic Choice Based on Synthetic Goals
The cost-benefit analysis of this compound reveals a nuanced picture.
Cost: The high initial purchase price of the thiazolidinethione is a significant barrier compared to the much cheaper Evans oxazolidinone. This factor alone may preclude its use in many cost-sensitive applications, unless a highly efficient and validated recycling protocol is in place.
Benefits: The primary advantage of the thiazolidinethione auxiliary lies in its synthetic versatility.
-
Tunable Diastereoselectivity: The ability to access "non-Evans syn" aldol products with high selectivity by simply modifying reaction conditions is a powerful tool for synthetic chemists, potentially shortening synthetic routes to complex targets.[7]
-
Superior Performance in Acetate Aldols: For the synthesis of β-hydroxy acetate units, the thiazolidinethione often provides superior diastereoselectivity compared to its oxazolidinone counterpart.[5]
Recommendation:
-
For standard "Evans syn" propionate aldol reactions where cost is a major driver, the (R)-4-isopropyl-2-oxazolidinone remains the auxiliary of choice due to its proven reliability and low cost.
-
For syntheses requiring "non-Evans syn" aldol adducts or high diastereoselectivity in acetate aldol reactions , the This compound presents a compelling, albeit more expensive, alternative. Its use is justified when the desired stereoisomer cannot be accessed efficiently with other methods.
-
In an industrial setting, a thorough evaluation of the recycling efficiency of the thiazolidinethione would be critical to justify its higher upfront cost.
Ultimately, the choice between these auxiliaries is not a matter of one being universally "better," but rather a strategic decision based on the specific stereochemical requirements of the synthetic target, the type of transformation, and the economic constraints of the project. The thiazolidinethione, while not a direct replacement for the Evans auxiliary, is a valuable addition to the synthetic chemist's toolkit, offering unique reactivity for specific and challenging transformations.
References
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775–777.
- Sigma-Aldrich. (2026). Product Page for (1S,2S)-(+)-Pseudoephedrine.
- Olivo, H. F. (2009). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 53(3), 139-148.
- VWR. (2026). Product Page for (R)-(+)-4-Isopropyl-2-oxazolidinone.
- Crimmins, M. T., et al. (2005). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, (9), 1371-1374.
- Strem Chemicals. (2026). Product Page for (R)-4-Isopropyl-2-oxazolidinethione.
- Sigma-Aldrich. (2026). Product Page for (1S)-(-)-2,10-Camphorsultam.
- Fisher Scientific. (2026). Product Page for (-)-10,2-Camphorsultam.
- Shin, D., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 25(15), 3488.
- Fisher Scientific. (2026). Product Page for (4R)-(+)-4-Isopropyl-2-oxazolidinone.
- Zhang, Y., & Sammakia, T. (2006). Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 71(16), 6262–6265.
- Sammakia, T., & Stangeland, E. L. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141.
- Abdel-Magid, A. F. (2018). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis.
- Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique.
- Wikipedia. (2026). Chiral auxiliary.
- Sigma-Aldrich. (2026). Product Page for (R)-(+)-4-Isopropyl-2-oxazolidinone.
- Ortuño, R. M. (2004). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Alkali Scientific. (2026). Product Page for (1S)-(−)-2,10-Camphorsultam.
- Chem-Impex. (2026). Product Page for (R)-(+)-4-Isopropyl-2-oxazolidinone.
- Alfa Chemistry. (2026). Evans Aldol Reaction.
- Nag, S., et al. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Journal of visualized experiments : JoVE, (141), 58542.
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- Sammakia, T., & Stangeland, E. L. (2002). A highly selective asymmetric acetate aldol reaction of an N-acetyl thiazolidinethione reagent. Semantic Scholar.
- Fisher Scientific. (2026). Product Page for Sigma Aldrich (S)-(-)-4-Isopropyl-2-Oxazolidinone.
- Páez, J. A., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8813.
- Telematique. (2026). Pharmaceutical-Grade Pseudoephedrine HCl.
- CSUB Department of Chemistry. (2019).
- Smolecule. (2026). Buy Pseudoephedrine hydrochloride.
- CP Lab Safety. (2026). Product Page for (1R,2R)-(-)-PSEUDOEPHEDRINE.
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- Olivo, H. F., et al. (2008). Indene-based thiazolidinethione chiral auxiliary for propionate and acetate aldol additions. The Journal of Organic Chemistry, 73(6), 2456–2459.
- CSUB Department of Chemistry. (2019). Lab 13: Predicting the Products of an Aldol Reaction.
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- UC Davis Chem Wiki. (2013). 9. Aldol Reaction.
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777.
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The Ascendancy of the Thione: A Comparative Guide to Oxazolidinethione Auxiliaries in Asymmetric Synthesis
For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction, influences reaction conditions, and impacts the overall efficiency of a synthetic route. While the venerable Evans' oxazolidinones have long been a mainstay in the chemist's toolbox, their sulfur-containing cousins, the oxazolidinethiones, have emerged as powerful alternatives, often demonstrating superior performance in key transformations. This guide provides an in-depth comparison of oxazolidinethione auxiliaries with other common chiral auxiliaries, supported by experimental data, detailed protocols, and mechanistic insights to inform your experimental design.
Introduction: Beyond the Oxazolidinone Paradigm
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and should induce high levels of stereocontrol.
Oxazolidinones, popularized by David A. Evans, have been extensively used in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1] Their rigid heterocyclic structure provides a well-defined steric environment that effectively shields one face of the enolate, leading to high diastereoselectivity.
However, the corresponding oxazolidinethiones, where the endocyclic oxygen of the carbonyl group is replaced by sulfur, have demonstrated distinct advantages in certain applications.[2] These sulfur-containing auxiliaries can be equally or even more effective as chiral inductors, and their removal is often easier to accomplish than that of the original oxazolidin-2-one systems.[2] This guide will delve into the practical applications and comparative performance of oxazolidinethione auxiliaries.
Asymmetric Aldol Reactions: A Head-to-Head Comparison
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries to control the stereochemical outcome of this reaction is a well-established and powerful strategy. Both oxazolidinones and oxazolidinethiones have proven to be highly effective in this regard.
Causality Behind Experimental Choices in Aldol Reactions
The stereochemical outcome of an aldol reaction using an N-acyl oxazolidinone or oxazolidinethione is largely governed by the formation of a rigid, chelated (Z)-enolate. Deprotonation of the N-acyl group with a Lewis acidic reagent like titanium tetrachloride (TiCl₄) in the presence of a hindered base such as diisopropylethylamine (DIPEA) or (−)-sparteine leads to the formation of a six-membered transition state. The bulky substituent at the C4 position of the auxiliary effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face. This leads to the preferential formation of the "Evans syn" aldol adduct.[3]
The choice of Lewis acid and base is critical. TiCl₄ is a strong Lewis acid that promotes the formation of a well-defined chelated enolate. The use of a hindered amine base prevents competitive N-acylation. Additives like N-methylpyrrolidinone (NMP) can further enhance selectivity.[3]
Comparative Performance Data
The following table summarizes the comparative performance of oxazolidinone and oxazolidinethione auxiliaries in a representative asymmetric acetate aldol reaction.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Isopropyloxazolidin-2-one | Isovaleraldehyde | 94:6 | 85 | [3] |
| (S)-4-Isopropyloxazolidine-2-thione | Isovaleraldehyde | >98:2 | 88 | [3] |
| (S)-4-Isopropyloxazolidin-2-one | Benzaldehyde | 95:5 | 82 | [3] |
| (S)-4-Isopropyloxazolidine-2-thione | Benzaldehyde | >98:2 | 91 | [3] |
As the data indicates, the oxazolidinethione auxiliary consistently provides superior diastereoselectivity in these titanium-mediated aldol reactions compared to its oxazolidinone counterpart.
Experimental Protocol: Asymmetric Aldol Reaction with an Oxazolidinethione Auxiliary
This protocol is a representative example for the asymmetric aldol addition of an N-propionyl oxazolidinethione to isobutyraldehyde.
Materials:
-
(S)-4-Benzyl-3-propionyloxazolidine-2-thione
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane
-
(-)-Sparteine
-
N-methylpyrrolidinone (NMP)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-4-benzyl-3-propionyloxazolidine-2-thione (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ (1.1 equiv) dropwise to the solution. The solution should turn deep red.
-
Add (-)-sparteine (1.2 equiv) dropwise.
-
Add NMP (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Add isobutyraldehyde (1.5 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity observed in these reactions can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
Caption: Chelation of the N-acyl oxazolidinethione with TiCl₄ forms a rigid (Z)-enolate, directing the aldehyde to the less sterically hindered Re-face.
Asymmetric Alkylation: Constructing Chiral Quaternary Centers
The diastereoselective alkylation of enolates derived from chiral auxiliaries is a powerful method for the synthesis of α-chiral carboxylic acid derivatives. Oxazolidinethiones have also demonstrated excellent efficacy in this transformation.
Comparative Performance in Asymmetric Alkylation
| Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-4-Benzyloxazolidin-2-one | Benzyl bromide | 95:5 | 88 | [4] |
| (S)-4-Benzyloxazolidine-2-thione | Benzyl bromide | >99:1 | 92 | [5] |
| (R)-4-Phenyloxazolidin-2-one | Methyl iodide | 93:7 | 85 | [4] |
| (R)-4-Phenyloxazolidine-2-thione | Methyl iodide | 98:2 | 90 | [5] |
Similar to the aldol reaction, the oxazolidinethione auxiliary generally affords higher diastereoselectivity in asymmetric alkylation reactions.
Experimental Protocol: Asymmetric Alkylation
This protocol describes the alkylation of an N-propionyl oxazolidinethione with benzyl bromide.
Materials:
-
(S)-4-Isopropyloxazolidine-2-thione
-
Propionyl chloride
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Acylation: To a solution of (S)-4-isopropyloxazolidine-2-thione (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify the N-propionyl derivative by chromatography.
-
Alkylation: To a solution of the N-propionyl oxazolidinethione (1.0 equiv) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of the Alkylation Workflow
Caption: The workflow for asymmetric alkylation involves enolate formation, stereoselective reaction with an electrophile, and subsequent removal of the chiral auxiliary.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
While Evans' oxazolidinones are well-precedented in asymmetric Diels-Alder reactions,[6] oxazolidinethiones have also been employed with success, offering comparable or, in some cases, improved stereoselectivity. The Lewis acid-promoted reaction of an N-acryloyl oxazolidinethione with a diene proceeds through a chelated intermediate, where the auxiliary shields one face of the dienophile.
Cleavage of the Oxazolidinethione Auxiliary: Releasing the Chiral Product
A key advantage of chiral auxiliaries is their facile removal to unmask the desired chiral product. Oxazolidinethiones offer a range of mild cleavage conditions to afford various functional groups.
-
To obtain Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water is a standard and effective method.[7]
-
To obtain Primary Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) in the presence of an alcohol provides the corresponding primary alcohol.
-
To obtain Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the chiral aldehyde.
-
To obtain Esters: Transesterification with sodium methoxide in methanol affords the methyl ester.
The milder conditions often required for the cleavage of the N-acyl bond in oxazolidinethiones compared to oxazolidinones can be advantageous when dealing with sensitive substrates.
Conclusion: A Valuable Addition to the Asymmetric Synthesis Toolkit
Oxazolidinethione auxiliaries represent a powerful and versatile class of chiral controllers for a wide range of asymmetric transformations. In many cases, they offer superior diastereoselectivity compared to their more traditional oxazolidinone counterparts. The ease of their preparation from readily available amino alcohols and the mild conditions required for their cleavage further enhance their utility. For researchers and drug development professionals seeking to optimize their synthetic routes and achieve high levels of stereocontrol, the exploration of oxazolidinethione auxiliaries is a highly recommended and often rewarding endeavor. This guide has provided a comparative overview, supported by experimental evidence, to empower you to make informed decisions in the design and execution of your next asymmetric synthesis.
References
-
The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Bentham Science Publishers. [Link]
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A Comparative Guide to Confirming Absolute Configuration of Stereocenters
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical research and a regulatory necessity. The three-dimensional arrangement of atoms at a stereocenter dictates a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an in-depth comparison of the principal analytical techniques for confirming absolute configuration, offering experimental insights and data to inform your selection of the most appropriate method.
The Imperative of Absolute Configuration in Drug Development
Chirality is a fundamental property in biological systems, where enzymes, receptors, and other macromolecules are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic. Regulatory bodies, therefore, mandate the determination and control of the absolute configuration of chiral drug substances to ensure their safety and efficacy.
A Comparative Overview of Key Analytical Methods
The choice of method for determining absolute configuration hinges on several factors, including the physical state of the sample, the presence of chromophores, the availability of high-quality crystals, and the desired level of certainty. Here, we compare the most widely employed techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[5][6][7][8] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale). | 1-10 mg of amorphous solid, oil, or liquid. | 0.1-1 mg of sample with a suitable chromophore. | 1-5 mg of alcohol or amine.[5][6][7][8] |
| Measurement Time | 6-24 hours for data collection. | 1-8 hours.[4] | < 1 hour. | 4-6 hours (including derivatization).[5][6][7] |
| Key Advantage | Provides an unambiguous and definitive 3D structure. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[3][4] | High sensitivity and requires a small amount of sample. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitation | The primary challenge is obtaining a suitable single crystal.[9] | Requires quantum mechanical calculations for interpretation and can be less sensitive for molecules without strong VCD signals.[4][10] | Requires a chromophore near the stereocenter and may not be suitable for all molecules. | It is an indirect method that requires chemical derivatization, which can be challenging for sterically hindered molecules. |
In-Depth Analysis and Experimental Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining absolute configuration.[9] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated. The use of anomalous dispersion, particularly with the inclusion of a heavy atom (atomic number > 8), allows for the unambiguous assignment of the absolute stereochemistry.[1][2]
The success of this technique is critically dependent on the ability to grow a well-ordered single crystal. The choice of solvent and crystallization conditions (e.g., temperature, concentration) is paramount and often requires extensive screening. The presence of a "heavy" atom enhances the anomalous scattering effect, making the determination of absolute configuration more reliable.[1]
-
Crystal Growth: Dissolve the purified enantiomer in a suitable solvent or solvent mixture. Screen various crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (often cryogenic to minimize thermal motion).
-
Structure Solution: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] Since enantiomers have mirror-image VCD spectra, this technique provides a powerful tool for determining absolute configuration without the need for crystallization.[11] The assignment is achieved by comparing the experimental VCD spectrum to the spectrum predicted by quantum mechanical calculations for one of the enantiomers.[4][10]
The choice of solvent is critical in VCD measurements. The solvent should be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. Deuterated solvents like chloroform-d (CDCl₃) are commonly used. The concentration of the sample needs to be high enough to obtain a good signal-to-noise ratio.
-
Sample Preparation: Dissolve 5-15 mg of the chiral molecule in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. The acquisition time can range from 1 to 8 hours depending on the sample concentration and the desired signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the signs are opposite, the sample has the opposite absolute configuration.
-
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Molecules
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Visible region.[12] This technique is particularly sensitive and requires a very small amount of sample, but it is generally applicable only to molecules that contain a chromophore (a light-absorbing group) near the stereocenter. The absolute configuration is determined by comparing the experimental ECD spectrum to that of a known compound or to a spectrum predicted by quantum chemical calculations.
The presence of a chromophore is essential for a measurable ECD signal. If the molecule of interest does not have a suitable chromophore, it may be necessary to introduce one through chemical derivatization. The choice of solvent is also important, as it can influence both the conformation of the molecule and the position of the absorption bands.
-
Sample Preparation: Dissolve a small amount of the sample (typically 0.1-1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration that gives a maximum UV absorbance of approximately 1.
-
Spectral Acquisition: Record the ECD spectrum using a CD spectropolarimeter.
-
Computational Modeling (if required): Follow a similar procedure as for VCD, but use time-dependent DFT (TD-DFT) to calculate the electronic transitions and the resulting ECD spectrum.
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum or the spectrum of a known reference compound. The sign of the Cotton effects (the characteristic peaks and troughs in an ECD spectrum) is used to assign the absolute configuration.
Mosher's Method: A Classic NMR Approach
Mosher's method is a chemical correlation technique that utilizes NMR spectroscopy to determine the absolute configuration of chiral secondary alcohols and amines.[5][6][7][8] The method involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters or amides.[5][6][7][8] The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers allows for the assignment of the absolute configuration.[5][6][7]
The formation of diastereomeric esters is the key to this method, as diastereomers have different physical properties, including their NMR spectra. The phenyl group of the MTPA reagent creates a distinct anisotropic magnetic field that differentially shields or deshields the protons on either side of the newly formed ester linkage, leading to the observed chemical shift differences.
-
Derivatization:
-
In two separate NMR tubes, react the chiral alcohol or amine (1-5 mg) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base such as pyridine-d₅.
-
Ensure the reaction goes to completion.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra of both diastereomeric products.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis and Assignment:
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Apply the Mosher's model: For a given conformation, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the stereocenter can be determined.
-
Conclusion: A Multi-faceted Approach to a Critical Question
The determination of absolute configuration is a non-trivial task that requires careful consideration of the available analytical tools. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck.[4][9] Chiroptical techniques like VCD and ECD offer powerful solution-state alternatives, with VCD being more broadly applicable and ECD offering high sensitivity for chromophoric molecules.[3][4][13] Mosher's method provides a valuable NMR-based approach that is accessible in most chemistry laboratories.
Ultimately, the choice of method will depend on the specific characteristics of the molecule under investigation and the resources available. In many cases, a combination of techniques may be employed to provide orthogonal validation and increase the confidence in the assignment of the absolute configuration, a critical step in the journey of a chiral molecule from discovery to application.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-4-Isopropyloxazolidine-2-thione
As a cornerstone chiral auxiliary in modern asymmetric synthesis, (R)-4-Isopropyloxazolidine-2-thione demands not only precision in its application but also rigorous diligence in its disposal. For researchers, scientists, and drug development professionals, managing the lifecycle of this reagent—from reaction setup to waste neutralization—is a critical component of maintaining a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Core Principles: Hazard Identification and Risk Mitigation
Key Hazards Associated with Oxazolidine-2-thione Analogs:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1]
These hazards dictate that the primary goal of our disposal procedure is containment and isolation to prevent unintended exposure to personnel and the environment. All waste containing this compound must be treated as hazardous chemical waste .
| Hazard Classification | GHS Category | Precautionary Action |
| Skin Corrosion / Irritation | Category 2 | Avoid contact with skin; wash thoroughly after handling.[1] |
| Serious Eye Damage / Eye Irritation | Category 2A | Wear safety glasses or goggles.[1][2] |
| Specific Target Organ Toxicity | Category 3 | Use only in a well-ventilated area, preferably a fume hood.[1][2] |
Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)
Before generating any waste, the proper safety infrastructure must be in place. The choice of controls and PPE is a direct response to the hazards identified above.
-
Engineering Controls : All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood.[3] This is the most effective way to prevent the inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[2]
-
Hand Protection : Use chemically impermeable gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]
-
Protective Clothing : A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.[1]
-
The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process of waste segregation, containment, and labeling, culminating in transfer to your institution's Environmental Health & Safety (EHS) department. Never discharge waste containing this chemical to sewer systems.[2]
Disposal Decision Pathway
The following diagram illustrates the logical flow for managing different waste streams containing this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Handling
A. Unused or Waste this compound (Solid)
-
Carefully sweep or transfer the solid material into a dedicated, robust, and sealable hazardous waste container.
-
Ensure the procedure is performed in a way that avoids generating dust.[1]
-
Securely close the container.
-
Label the container clearly with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
B. Liquid Waste Streams (e.g., Reaction Solutions, Solvent Rinses)
-
Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Causality Note : Do not mix this waste stream with incompatible chemicals. While specific incompatibility data is limited, as a best practice, avoid mixing with strong oxidizing agents or highly reactive chemicals.[4][5] When in doubt, use a separate waste container.
-
Label the container with "Hazardous Waste" and list all chemical components by approximate percentage.
C. Contaminated Labware and PPE
-
Non-Sharp Items : Collect items like gloves, weigh boats, and contaminated paper towels in a heavy-duty plastic bag designated for solid hazardous waste.
-
Sharp Items : Needles, scalpels, or broken glass must be placed in a designated, puncture-resistant sharps container.
-
Once full, seal the bag or sharps container and label it clearly as "Hazardous Waste - Lab Debris Contaminated with this compound."
D. Empty Reagent Containers
-
A container is not considered "empty" until it has been properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.[2]
-
After rinsing, the container can often be disposed of through normal lab glass recycling, but you must first deface the label to prevent confusion.[2] Always confirm this procedure with your local EHS office.
Emergency Protocol: Spill Management
Accidents happen. A prepared response is critical to mitigating risk.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.
-
Contain the Spill : Prevent the spillage from entering drains or water courses by any means available.[1][2]
-
Cleanup Procedure :
-
For Dry Spills : Gently cover the spill with an inert absorbent material like sand or vermiculite. Use dry clean-up procedures (do not sweep with a dry broom).[1] Carefully scoop the mixture into a labeled hazardous waste container.
-
For Liquid Spills : Absorb the spill with an inert absorbent material. Transfer the absorbed material into a sealed, labeled hazardous waste container.[3]
-
-
Decontaminate the Area : Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.[1]
-
Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Regulatory Adherence: The Final Authority
This guide provides a framework based on general safety principles. However, all chemical waste disposal is governed by strict regulations. The primary federal law in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][7] State and local regulations are often more stringent.[8][9]
Therefore, the ultimate authority on disposal procedures is your institution's Environmental Health & Safety (EHS) office. They will provide specific containers, labels, and pickup schedules, ensuring full compliance with all applicable regulations.
By integrating these protocols into your laboratory workflow, you contribute to a culture of safety, ensuring that the innovative work you perform does not come at the cost of personal or environmental well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
